molecular formula C13H18N2O B13500091 1-Benzyl-3-(methylamino)piperidin-2-one

1-Benzyl-3-(methylamino)piperidin-2-one

Cat. No.: B13500091
M. Wt: 218.29 g/mol
InChI Key: CISHVRGOUPPTED-UHFFFAOYSA-N
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Description

1-Benzyl-3-(methylamino)piperidin-2-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-benzyl-3-(methylamino)piperidin-2-one

InChI

InChI=1S/C13H18N2O/c1-14-12-8-5-9-15(13(12)16)10-11-6-3-2-4-7-11/h2-4,6-7,12,14H,5,8-10H2,1H3

InChI Key

CISHVRGOUPPTED-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

chemical structure and properties of 1-Benzyl-3-(methylamino)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-Benzyl-3-(methylamino)piperidin-2-one: Synthesis, Characterization, and Potential Applications

Disclaimer: The subject of this technical guide, 1-Benzyl-3-(methylamino)piperidin-2-one, is a novel chemical entity that is not extensively documented in current scientific literature or commercially available. This guide, therefore, presents a comprehensive theoretical framework for its synthesis, characterization, and potential applications based on established principles of organic chemistry and data from structurally analogous compounds. The protocols and data herein are predictive and intended to serve as a foundational resource for researchers embarking on the study of this molecule.

Introduction: The Rationale for a Novel Piperidinone Derivative

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals and biologically active compounds.[1][2] Its derivatives exhibit a wide spectrum of pharmacological activities, including but not limited to, effects on the central nervous system (CNS), antimicrobial properties, and anti-cancer activity.[1][3] The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[4]

This guide focuses on the novel compound 1-Benzyl-3-(methylamino)piperidin-2-one. The design incorporates three key structural motifs:

  • A Piperidin-2-one (δ-valerolactam) core: This cyclic amide structure is a common feature in bioactive molecules.[5][6]

  • An N-benzyl group: The benzyl substituent can influence lipophilicity, which affects properties like blood-brain barrier penetration, and can engage in specific binding interactions with biological macromolecules.[4][7]

  • A 3-(methylamino) substituent: The secondary amine at the 3-position introduces a basic center and a potential site for hydrogen bonding, which can be critical for receptor binding and pharmacokinetic profiles.

The combination of these features suggests that 1-Benzyl-3-(methylamino)piperidin-2-one may possess unique pharmacological properties, making it a compelling target for synthesis and investigation. This document provides a proposed pathway for its creation and a predictive analysis of its key characteristics.

Proposed Synthetic Pathway

The synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one can be logically approached from the known precursor, 1-benzyl-3-piperidone. The proposed synthetic route involves a reductive amination reaction, a well-established and versatile method for forming C-N bonds.

Synthetic Workflow Overview

The proposed synthesis is a two-step process starting from the commercially available 1-benzyl-3-piperidone hydrochloride. The first step involves the neutralization of the hydrochloride salt to yield the free base, which is then subjected to reductive amination with methylamine.

Synthetic Pathway A 1-Benzyl-3-piperidone HCl B 1-Benzyl-3-piperidone (Free Base) A->B Base (e.g., NaHCO₃) C Imine/Enamine Intermediate B->C Methylamine (CH₃NH₂) pH control D 1-Benzyl-3-(methylamino)piperidin-2-one C->D Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Proposed two-step synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one.

Detailed Experimental Protocol (Proposed)

Step 1: Preparation of 1-Benzyl-3-piperidone (Free Base)

  • Dissolution: Dissolve 1-benzyl-3-piperidone hydrochloride (1.0 eq) in deionized water.

  • Neutralization: Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the pH of the solution is ~8-9.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 1-benzyl-3-piperidone as the free base.

Causality: The hydrochloride salt is neutralized to the free base to ensure the ketone is available for reaction with methylamine in the subsequent step. Dichloromethane is an effective solvent for extracting the moderately polar free base.

Step 2: Reductive Amination

  • Reaction Setup: Dissolve 1-benzyl-3-piperidone (1.0 eq) in 1,2-dichloroethane.

  • Amine Addition: Add a solution of methylamine (1.2 eq, e.g., as a solution in THF or water) to the reaction mixture.

  • Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes. Monitor the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench carefully by adding a saturated aqueous solution of NaHCO₃.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the in-situ formed iminium ion.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted for 1-Benzyl-3-(methylamino)piperidin-2-one based on its chemical structure.

Physicochemical Data
PropertyPredicted Value
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Appearance Likely a colorless to pale yellow oil or solid
Solubility Expected to be soluble in methanol, chloroform, and dichloromethane. Limited solubility in water.
XLogP3 (Predicted) ~1.5 - 2.5
Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.40 (m, 5H): Protons of the phenyl ring of the benzyl group.

  • δ 4.60 (s, 2H): Methylene protons (-CH₂-) of the benzyl group.

  • δ 3.20-3.40 (m, 1H): Proton at the C3 position (-CH-NHCH₃).

  • δ 2.80-3.00 (m, 2H): Protons at the C6 position adjacent to the nitrogen.

  • δ 2.45 (s, 3H): Methyl protons of the methylamino group (-NHCH₃).

  • δ 1.80-2.20 (m, 4H): Protons at the C4 and C5 positions of the piperidine ring.

  • Broad singlet (variable): NH proton of the methylamino group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~170: Carbonyl carbon (C=O) of the lactam.

  • δ ~137: Quaternary carbon of the phenyl ring attached to the methylene group.

  • δ ~128-129: CH carbons of the phenyl ring.

  • δ ~60: Carbon at the C3 position.

  • δ ~50: Methylene carbon of the benzyl group.

  • δ ~48: Carbon at the C6 position.

  • δ ~34: Methyl carbon of the methylamino group.

  • δ ~20-30: Carbons at the C4 and C5 positions.

Infrared (IR) Spectroscopy:

  • ~3300 cm⁻¹: N-H stretch of the secondary amine.

  • ~3030 cm⁻¹: Aromatic C-H stretch.

  • ~2940, 2860 cm⁻¹: Aliphatic C-H stretch.

  • ~1650 cm⁻¹: Strong C=O stretch of the amide (lactam).[5]

  • ~1495, 1450 cm⁻¹: Aromatic C=C stretches.

Mass Spectrometry (EI):

  • M⁺ at m/z = 218: Molecular ion peak.

  • Fragment at m/z = 91: Tropylium ion ([C₇H₇]⁺), a characteristic fragment of benzyl groups.

  • Other fragments corresponding to the loss of the methylamino group and cleavage of the piperidine ring.

Potential Biological Activity and Research Applications

While the biological profile of 1-Benzyl-3-(methylamino)piperidin-2-one is unknown, its structural components suggest several avenues for pharmacological investigation.

  • CNS Activity: Many N-benzylpiperidine derivatives interact with CNS targets.[7] The predicted lipophilicity of this compound may allow it to cross the blood-brain barrier. Potential targets could include opioid receptors, dopamine transporters, or sigma receptors. Computer-aided predictions suggest that piperidine derivatives have a high probability of exhibiting pharmacological effects on the CNS.[1]

  • Enzyme Inhibition: The structure could be investigated as an inhibitor for various enzymes. For instance, some piperidine derivatives are known to inhibit acetylcholinesterase, which is relevant for Alzheimer's disease research.[7]

  • Antimicrobial and Antiviral Activity: The piperidine nucleus is a common feature in compounds with antimicrobial and antiviral properties.[1]

Proposed Mechanism of Action Workflow

Should initial screenings reveal activity, for example, as a monoamine oxidase (MAO) inhibitor, a logical workflow to elucidate its mechanism would be as follows:

Mechanism of Action Workflow A Initial Screening (e.g., MAO-A/B Assay) B Determine IC₅₀ Values A->B C Selectivity Profiling (vs. other enzymes/receptors) B->C D Reversibility Assay (Dialysis or Dilution) B->D E Kinetic Studies (e.g., Lineweaver-Burk plot) D->E F In Vivo Model Testing E->F

Caption: A logical workflow for investigating the mechanism of enzyme inhibition.

Conclusion

1-Benzyl-3-(methylamino)piperidin-2-one represents a novel and synthetically accessible molecule with potential for new discoveries in pharmacology and drug development. This guide provides a robust theoretical foundation, including a plausible synthetic route and predicted analytical data, to facilitate its synthesis and characterization. The structural alerts within the molecule suggest that it is a promising candidate for screening against a variety of biological targets, particularly those within the central nervous system. The methodologies and predictive data presented herein are designed to serve as a valuable resource for researchers, enabling the efficient translation of this theoretical concept into tangible experimental investigation.

References

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Unlocking Novel Anticancer Therapeutics: A Technical Guide to Pharmacophore Modeling of Benzyl-Piperidinone Scaffolds as VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of a Privileged Scaffold and a Critical Cancer Target

The benzyl-piperidinone moiety represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has led to the development of numerous therapeutic agents incorporating this core structure.[1] Concurrently, the battle against cancer has increasingly focused on targeted therapies, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) emerging as a pivotal target. VEGFR-2 is a tyrosine kinase receptor that plays a central role in angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[2][3][4] Inhibiting VEGFR-2 can effectively starve tumors of their blood supply, making it a compelling strategy for anticancer drug development.

This technical guide provides a comprehensive, in-depth exploration of pharmacophore modeling as a powerful computational tool to rationally design and discover novel benzyl-piperidinone-based inhibitors of VEGFR-2. We will delve into the theoretical underpinnings of this technique and present a practical, step-by-step workflow, from understanding structure-activity relationships to virtual screening for new chemical entities.

The Pharmacophore Concept: Decoding Molecular Recognition

A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. It is not a real molecule but rather a 3D map of these crucial interaction points. Pharmacophore modeling can be broadly categorized into two approaches:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the target protein is unknown. It relies on a set of known active ligands to derive a common pharmacophore hypothesis that explains their shared biological activity.

  • Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein, preferably in complex with a ligand, is available, this approach is used. The pharmacophore is derived from the key interactions observed between the ligand and the amino acid residues in the protein's binding site.

This guide will focus on a ligand-based approach, a common scenario in the early stages of drug discovery.

A Case Study: Pharmacophore Modeling of Benzyl-Piperidinone Scaffolds as VEGFR-2 Inhibitors

To illustrate the practical application of pharmacophore modeling, we will follow a hypothetical, yet realistic, case study focused on developing a pharmacophore model for a series of benzyl-piperidinone derivatives as VEGFR-2 inhibitors.

Part 1: The Training Set - Understanding Structure-Activity Relationships (SAR)

The foundation of any ligand-based pharmacophore model is a high-quality training set of molecules with their corresponding biological activities. This data allows us to discern the key structural features that contribute to potency.

Table 1: Hypothetical Training Set of Benzyl-Piperidinone Derivatives and their VEGFR-2 Inhibitory Activity

Compound IDR1R2R3IC50 (nM)
1 HHH5,200
2 4-OCH3HH1,500
3 4-ClHH850
4 H3-NO2H450
5 H4-NO2H2,800
6 HH4-F980
7 4-Cl3-NO2H50
8 4-OCH33-NO2H120
9 4-ClH4-F350
10 H3-NO24-F210

Analysis of Structure-Activity Relationships (SAR):

  • The Unsubstituted Scaffold (Compound 1): The basic benzyl-piperidinone scaffold shows weak activity, indicating that substitutions are necessary for potent inhibition.

  • Substitution on the Benzyl Ring (R1): Electron-withdrawing groups (e.g., 4-Cl in Compound 3) appear to be more favorable than electron-donating groups (e.g., 4-OCH3 in Compound 2) at this position, suggesting a potential role for halogen bonding or electrostatic interactions.

  • Substitution on the Phenyl Ring of the Piperidinone (R2): A nitro group at the meta-position (3-NO2 in Compound 4) significantly enhances activity compared to the para-position (4-NO2 in Compound 5). This highlights the importance of the substituent's position for optimal interaction with the target.

  • Substitution on the Piperidinone Nitrogen (R3): A fluorine atom at the para-position of the benzyl group (Compound 6) improves activity over the unsubstituted compound, likely by participating in favorable interactions within the binding pocket.

  • Combinatorial Effects: The most potent compounds in this series (Compounds 7, 8, 9, and 10) feature a combination of these favorable substitutions. Notably, the combination of a 4-chloro on the benzyl ring and a 3-nitro on the phenyl ring of the piperidinone (Compound 7) results in the highest potency, suggesting a synergistic effect of these features.

This SAR analysis provides the fundamental chemical logic that will guide the generation of our pharmacophore model.

Part 2: Ligand-Based Pharmacophore Model Generation: A Step-by-Step Protocol

The following protocol outlines the typical steps involved in generating a ligand-based pharmacophore model using computational chemistry software.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Ligand Preparation:

    • Draw the 2D structures of the training set compounds.

    • Convert the 2D structures to 3D structures.

    • Generate multiple low-energy conformations for each ligand to ensure that the bioactive conformation is likely included in the set. This is a critical step as ligands are flexible and often adopt a higher energy conformation upon binding to a target.

  • Feature Identification:

    • Identify the potential pharmacophoric features for each ligand. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive Ionizable (PI) and Negative Ionizable (NI) groups

  • Common Feature Alignment:

    • Align the conformations of the most active compounds in the training set to identify common pharmacophoric features and their spatial arrangement.

  • Hypothesis Generation:

    • Generate a set of pharmacophore hypotheses that are shared by the most active compounds.

    • Score and rank the hypotheses based on how well they map to the active compounds and discriminate them from inactive or less active compounds.

PharmacophoreGenerationWorkflow cluster_data_prep Data Preparation cluster_model_gen Model Generation cluster_output Output TrainingSet Training Set of Benzyl-Piperidinones Conformations Generate 3D Conformers TrainingSet->Conformations FeatureID Identify Pharmacophoric Features Conformations->FeatureID Alignment Align Active Conformers FeatureID->Alignment HypothesisGen Generate & Score Hypotheses Alignment->HypothesisGen BestHypothesis Best Pharmacophore Hypothesis HypothesisGen->BestHypothesis

Ligand-Based Pharmacophore Generation Workflow.
Part 3: The Pharmacophore Hypothesis

Based on our SAR analysis and the modeling workflow, a four-point pharmacophore hypothesis is generated. This hypothesis encapsulates the key chemical features required for potent VEGFR-2 inhibition by the benzyl-piperidinone scaffold.

The Four-Point Pharmacophore Model:

  • One Hydrophobic (HY) feature: This likely corresponds to the benzyl ring, which can engage in hydrophobic interactions within the kinase hinge region.

  • One Hydrogen Bond Donor with a Positive Ionic (PI/HBD) feature: The protonated nitrogen of the piperidine ring is a crucial feature, capable of forming a key hydrogen bond and a charge-charge interaction with a negatively charged residue in the active site, such as an aspartate or glutamate.

  • Two Aromatic Ring (AR) features: These correspond to the two phenyl rings of the scaffold. These aromatic rings can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

A Four-Point Pharmacophore Model for Benzyl-Piperidinone VEGFR-2 Inhibitors.
Part 4: Pharmacophore Model Validation: Ensuring Predictive Power

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is essential.

Experimental Protocol: Pharmacophore Model Validation

  • Test Set Validation:

    • A set of known VEGFR-2 inhibitors with diverse structures (not included in the training set) is used to assess the model's predictive power. The model should be able to accurately predict the activity of these compounds.

  • Decoy Set Validation:

    • A large set of "decoy" molecules, which are physically similar to the active compounds but are assumed to be inactive, is screened against the pharmacophore model. A good model should have a low hit rate for the decoy set, demonstrating its ability to distinguish between active and inactive compounds.

  • Statistical Validation:

    • Several statistical metrics are used to quantify the model's performance, including:

      • Enrichment Factor (EF): Measures how many more active compounds are found in the top fraction of a screened database compared to a random selection.

      • Receiver Operating Characteristic (ROC) Curve Analysis: Plots the true positive rate against the false positive rate to assess the model's ability to discriminate between actives and inactives. The Area Under the Curve (AUC) is a measure of the model's overall performance.

Table 2: Hypothetical Pharmacophore Model Validation Results

Validation MethodMetricResultInterpretation
Test Set Correlation (r²)0.85Good correlation between predicted and actual activity.
Decoy Set Enrichment Factor (EF) at 1%25The model is 25 times better at finding actives than random screening.
Statistical ROC AUC0.92Excellent ability to distinguish between active and inactive compounds.

Application of the Pharmacophore Model in Virtual Screening

Once validated, the pharmacophore model becomes a powerful tool for discovering novel lead compounds through virtual screening.

Experimental Protocol: Pharmacophore-Based Virtual Screening

  • Database Preparation:

    • Select a large, diverse chemical database (e.g., ZINC, ChEMBL).

    • Prepare the database by generating 3D conformations for each molecule.

  • Pharmacophore Screening:

    • Use the validated pharmacophore model as a 3D query to search the prepared database.

    • Molecules that match the pharmacophore features and their spatial constraints are identified as "hits."

  • Hit Filtering and Prioritization:

    • Apply drug-likeness filters (e.g., Lipinski's Rule of Five) to remove compounds with undesirable physicochemical properties.

    • Use molecular docking to predict the binding mode and affinity of the filtered hits to the VEGFR-2 active site.

    • Rank the hits based on their pharmacophore fit score, docking score, and visual inspection of their binding mode.

VirtualScreeningWorkflow cluster_input Input cluster_screening Screening cluster_output Output ValidatedModel Validated Pharmacophore Model PharmacophoreSearch Pharmacophore-Based Search ValidatedModel->PharmacophoreSearch CompoundDB 3D Compound Database CompoundDB->PharmacophoreSearch HitFiltering Drug-Likeness & Docking Filters PharmacophoreSearch->HitFiltering PrioritizedHits Prioritized Hit List for Experimental Testing HitFiltering->PrioritizedHits

Virtual Screening Workflow Using a Validated Pharmacophore Model.

Hit Identification and Optimization

The prioritized hit list from the virtual screening serves as the starting point for experimental validation. Promising hits are then subjected to in vitro and in vivo testing to confirm their VEGFR-2 inhibitory activity and anticancer effects.

The pharmacophore model can also guide the optimization of these hits into lead compounds. By understanding the key features required for activity, medicinal chemists can make rational modifications to the hit structures to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

Pharmacophore modeling is an indispensable tool in modern drug discovery, enabling the rational design and identification of novel therapeutic agents. This in-depth technical guide has demonstrated the power of this approach through a detailed case study on the development of a pharmacophore model for benzyl-piperidinone scaffolds as VEGFR-2 inhibitors. By integrating a thorough understanding of structure-activity relationships with robust computational methods, researchers can significantly accelerate the discovery of new and effective anticancer drugs. The principles and workflows outlined here provide a solid foundation for applying pharmacophore modeling to a wide range of drug discovery projects.

References

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Physicochemical Profiling of 1-Benzyl-3-(methylamino)piperidin-2-one: A Scaffold Analysis for Drug Design

[1][2][3][4]

Executive Summary: The Strategic Value of Constrained Scaffolds[1]

In modern medicinal chemistry, the transition from flexible linear peptides to rigidified small molecules is a cornerstone of "drug-likeness" optimization. 1-Benzyl-3-(methylamino)piperidin-2-one represents a high-value "privileged scaffold" in this domain.[1][2][3][4] Structurally, it is a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



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This guide provides a rigorous technical analysis of its physicochemical properties, offering researchers a roadmap for utilizing this scaffold in lead optimization.[4][5]

Molecular Architecture & Physicochemical Profile[1][2][3][4][6]

The efficacy of 1-Benzyl-3-(methylamino)piperidin-2-one is dictated by the interplay between its polar core and lipophilic appendages.[1][2][3][4]

Structural Decomposition[1][3][5]
  • Core (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Lactam):  The piperidin-2-one ring provides a polar template with a permanent dipole.[1][2][4][5] The amide bond is cis-locked in the ring, presenting a hydrogen bond acceptor (carbonyl oxygen) in a fixed vector.[1][2][4]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Benzyl Group:  Introduces significant lipophilicity and bulk, facilitating hydrophobic collapse into receptor pockets (e.g., aromatic "cages" in GPCRs) and improving membrane permeability.[4]
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Methylamino Group:  A chiral center bearing a secondary amine.[1][2][4][5] This is the primary ionization center, acting as a hydrogen bond donor/acceptor and a critical "warhead" for ionic interactions with aspartate/glutamate residues in target proteins.[4][5]
    
Quantitative Property Summary

The following parameters define the "chemical space" occupied by this scaffold.

ParameterValue (Approx/Predicted)Drug Design Implication
Molecular Weight 218.30 g/mol Fragment-like; allows room for further derivatization (Lead-like).[1][2][3][4]
LogP (Octanol/Water) 1.8 – 2.2Optimal for oral bioavailability; Benzyl group balances the polar lactam.[4]
pKa (Basic Amine) 8.2 – 8.8Predominantly protonated at physiological pH (7.4), ensuring solubility and electrostatic binding.[4]
TPSA ~32 ŲHigh membrane permeability (well below the 140 Ų limit).[4][5]
H-Bond Donors 1 (Amine NH)Low donor count favors CNS penetration.[1][2][4]
H-Bond Acceptors 2 (C=O, Amine N)Critical for orienting the molecule in the active site.[1][2][4]
Rotatable Bonds 3Low flexibility reduces entropic penalty upon binding.[3][4][5]

Physicochemical Analysis & Optimization Logic

Ionization and Solubility

The ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

125
  • At pH 7.4 (Blood): The molecule exists primarily (~90%) as a cation.[1][5] This cationic species is crucial for solubility in aqueous media and for forming salt bridges with anionic residues in the target binding pocket.[4][5]

  • At pH 1-2 (Stomach): Fully protonated, ensuring rapid dissolution.[1][3][4][5]

  • Salt Selection: For drug development, this compound is best isolated as a dihydrochloride or tartrate salt to maximize crystallinity and stability (See Reference 1).[4][5]

Lipophilicity and Permeability

The benzyl group is the primary driver of lipophilicity.[5]

  • LogD Analysis: While the intrinsic LogP is ~2.0, the effective distribution coefficient (LogD) at pH 7.4 will be lower (approx. 1.0–1.[4]2) due to ionization.[4][5] This falls into the "Sweet Spot" (LogD 1–3) for balancing solubility with permeability.[4][5]

  • Blood-Brain Barrier (BBB): The combination of low MW (<350), moderate lipophilicity, and low TPSA makes this scaffold a strong candidate for CNS targets.[4] However, the cationic amine may require active transport or further masking (e.g., prodrug strategies) if passive diffusion is insufficient.[4]

Stereochemical Control

The

45
  • Chirality: The (S)-enantiomer is structurally analogous to L-ornithine.[1][2][3][4][5] Biological activity is often enantiospecific; for instance, NK1 antagonists often require specific stereochemistry to match the receptor's chiral environment.[4][5]

  • Recommendation: Asymmetric synthesis or chiral resolution is mandatory. Racemic mixtures can lead to off-target toxicity or reduced potency (the "eutomer/distomer" principle).[1][2][3][5]

Visualizing the Design Logic

The following diagram illustrates how the physicochemical features of the scaffold translate into biological function and experimental requirements.

GScaffold1-Benzyl-3-(methylamino)piperidin-2-oneLactamDelta-Lactam Ring(Rigid Core)Scaffold->LactamBenzylN1-Benzyl Group(Lipophilic)Scaffold->BenzylAmineC3-Methylamino(Basic/Chiral)Scaffold->AmineEntropyReduced EntropicPenaltyLactam->EntropyConformational LockInteractionTarget Binding(H-bonds/Salt Bridges)Lactam->InteractionH-Bond AcceptorPermeabilityMembranePermeability (LogP)Benzyl->PermeabilityHydrophobic EffectBenzyl->InteractionPi-StackingSolubilityAq. Solubility(Ionization)Amine->SolubilitypKa ~8.5 (Cationic)Amine->InteractionIonic Bond

Figure 1: Structure-Property Relationship (SPR) map detailing how specific structural motifs of the scaffold contribute to key drug-like properties.[1][2][3]

Experimental Characterization Protocols

To validate the computed properties, the following self-validating protocols should be employed.

Protocol 1: Potentiometric pKa Determination

Objective: Accurately determine the ionization constant of the

  • Preparation: Dissolve 5 mg of the compound (free base or HCl salt) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration:

    • Acidify the solution to pH ~2.0 using 0.1 M HCl.[4][5]

    • Titrate with 0.1 M standardized NaOH (CO2-free) in small increments (e.g., 10 µL).

    • Record pH after stabilization for each step until pH reaches ~11.0.[3][4][5]

  • Analysis: Plot pH vs. Volume of NaOH. The inflection point (first derivative maximum) corresponds to the pKa.[1][4][5]

    • Correction: Apply the Yasuda-Shedlovsky equation to extrapolate the pKa to 0% organic solvent if methanol was used.[1][2][3][4][5]

Protocol 2: Lipophilicity Profiling (Shake-Flask LogD)

Objective: Measure the distribution coefficient at physiological pH.[4][5]

  • System: Use n-octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).[4][5]

  • Equilibration: Dissolve the compound in the octanol phase to a concentration of 1 mM.

  • Partitioning:

    • Mix equal volumes (e.g., 2 mL) of the compound-octanol solution and PBS in a glass vial.

    • Shake mechanically for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification:

    • Sample both phases.[3][4][5]

    • Analyze using HPLC-UV (C18 column, Acetonitrile/Water gradient).[1][3][4]

    • Calculate LogD using the area under the curve (AUC) ratio:

      
      [1][2]
      

Synthetic Accessibility & Derivatization[1][3][6]

For medicinal chemists, the ability to synthesize and diversify the scaffold is paramount.[4][5] The synthesis typically follows a "Chiral Pool" approach to ensure stereochemical integrity.[4][5]

  • Starting Material: L-Ornithine or L-Aspartic Acid derivatives are common precursors.[1][2][3][4][5]

  • Cyclization:

    • Route A (From Ornithine): Protection of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -amine and activation of the carboxyl group, followed by intramolecular cyclization of the 
      
      
      -amine.[1][2]
    • Route B (Reductive Amination): Reaction of a glutamic acid aldehyde derivative with benzylamine, followed by reduction and cyclization.[4][5]

  • Functionalization:

    • 
      -Alkylation:  The benzyl group can be introduced early via benzylamine or late via alkylation of the lactam nitrogen (requires strong base like NaH).[1][2][5]
      
    • 
      -Amination:  If starting from non-amino precursors, the amine can be introduced via azide displacement of a halide, followed by reduction and reductive alkylation (formaldehyde/NaBH3CN) to get the methylamino group.[4]
      

Self-Validating Check: The final product stereochemistry should be confirmed via Chiral HPLC or specific rotation

References

  • Srinichem. (2025).[4][5] Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubChem. (2025).[4][5][6] 3-Amino-2-piperidone Compound Summary. National Library of Medicine.[4][5] Retrieved from [Link][1][2]

  • ResearchGate. (2026). Recent advances in piperidones as privileged scaffolds for drug discovery. Retrieved from [Link]

  • National Institutes of Health (NIH). (2007).[4][5] Discovery and structure-activity relationships of piperidinone-constrained phenethylamines. Journal of Medicinal Chemistry. Retrieved from [Link]

N-Benzyl Lactam Synthesis: From Classical Cycloadditions to Catalytic C–H Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Development of N-Benzyl Lactam Synthesis Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-benzyl lactam scaffold represents a cornerstone in medicinal chemistry, serving as both a robust protecting group strategy and a pharmacophore in its own right. Historically, the synthesis of these cyclic amides relied on high-energy intermediates and stoichiometric reagents. This guide traces the technical evolution of N-benzyl lactam synthesis, moving from the foundational Staudinger [2+2] cycloaddition and classical N-alkylation to modern, atom-economic transition-metal-catalyzed carbonylation and C–H activation methodologies.

Historical Evolution and Strategic Importance

The "Benzyl" Rationale

The benzyl group (Bn) is ubiquitous in lactam synthesis for two primary reasons:

  • Chemical Stability: It withstands harsh basic and acidic conditions common in lactam ring closures (e.g., Dieckmann condensation).

  • Orthogonal Deprotection: It can be removed cleanly via hydrogenolysis (H₂/Pd-C) or dissolving metal reduction, revealing the free lactam NH—a critical step in the synthesis of penicillin and cephalosporin derivatives.

Timeline of Methodological Shifts
  • 1907 (The Dawn): Hermann Staudinger discovers the [2+2] cycloaddition of ketenes and imines. This remains the premier method for

    
    -lactam construction.
    
  • 1950s-80s (The Classical Era): Dominance of direct N-alkylation of pre-formed lactams using strong bases (NaH/LiHMDS) and benzyl halides.

  • 1990s-2000s (The Metathesis Era): Ring-Closing Metathesis (RCM) utilizing Grubbs catalysts allowed for the formation of medium-to-large lactam rings from acyclic N-benzyl dienes.

  • 2010s-Present (The Catalytic Era): Rise of Palladium-catalyzed carbonylation and C–H activation, allowing for the "one-pot" assembly of lactams from simple benzylamines and aryl halides, bypassing the need for pre-formed cyclic precursors.

Comparative Technical Analysis

The following table contrasts the three dominant paradigms in N-benzyl lactam synthesis.

FeatureClassical N-AlkylationStaudinger [2+2] CycloadditionPd-Catalyzed Carbonylation
Primary Substrates Lactam + Benzyl HalideImine + Ketene (Acid Chloride)Benzylamine + Aryl Halide + CO
Atom Economy Moderate (Salt waste)HighHigh (incorporates CO gas)
Key Reagents NaH, KOH, or LiHMDSEt₃N, In situ Ketene gen.Pd(OAc)₂, Phosphine Ligand, CO
Scope

,

,

-lactams
Strictly

-lactams
Benzolactams (Isoindolinones)
Main Limitation Requires pre-formed ringStereocontrol (cis/trans)Requires CO handling/equipment

Mechanistic Visualization

Retrosynthetic Logic

The following diagram illustrates the disconnection strategies for accessing the N-benzyl lactam core.

Retrosynthesis Figure 1: Strategic Disconnections for N-Benzyl Lactam Synthesis Target N-Benzyl Lactam Core Disc_A Path A: N-Alkylation (Disconnection: N-C bond) Target->Disc_A Classical Disc_B Path B: [2+2] Cycloaddition (Disconnection: C2-C3 / N1-C4) Target->Disc_B Staudinger Disc_C Path C: Carbonylation (Disconnection: C=O insertion) Target->Disc_C Modern Pd-Cat Prec_A Lactam (NH) + Bn-X Disc_A->Prec_A Prec_B Bn-Imine + Ketene Disc_B->Prec_B Prec_C Benzylamine + Aryl Halide + CO Disc_C->Prec_C

Mechanism: Pd-Catalyzed Aminocarbonylation

This modern pathway is preferred for synthesizing benzolactams (isoindolinones) due to its efficiency.

PdCycle Figure 2: Catalytic Cycle for Carbonylative Cyclization Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X COInsert CO Insertion (Acyl-Pd Complex) OxAdd->COInsert + CO NuAttack Amine Attack (Formation of Amide) COInsert->NuAttack + Bn-NH2 RedElim Reductive Elimination (Product Release) NuAttack->RedElim - HX RedElim->Pd0

Detailed Experimental Protocols

Protocol A: Classical N-Alkylation (Field-Proven)

Context: Ideal for adding a benzyl group to an existing commercially available lactam (e.g., caprolactam or 2-pyrrolidone). Mechanism:


 Nucleophilic Substitution.

Reagents:

  • 
    -Butyrolactam (10 mmol)
    
  • Sodium Hydride (NaH, 60% dispersion in oil, 12 mmol)

  • Benzyl Bromide (BnBr, 11 mmol)

  • Solvent: Anhydrous THF or DMF (20 mL)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 50 mL round-bottom flask under Argon. Add NaH (washed with dry hexanes to remove oil if strictly necessary, though usually used as is).

  • Deprotonation: Suspend NaH in anhydrous THF/DMF at 0°C. Add the lactam dropwise. Evolution of

    
     gas will occur.[1] Stir for 30 min at 0°C -> RT to ensure complete formation of the lactam anion.
    
  • Alkylation: Cool back to 0°C. Add Benzyl Bromide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-12 hours. Monitor via TLC (EtOAc/Hexane).[2][3]

  • Workup: Quench carefully with saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with EtOAc (3x).[3] Wash organics with water and brine.[3] Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    .[3]
  • Purification: Flash column chromatography.

Protocol B: Modern Pd-Catalyzed Carbonylative Cyclization

Context: "One-pot" synthesis of N-benzyl isoindolinones from acyclic precursors. Mechanism: Palladium-catalyzed aminocarbonylation / intramolecular cyclization.

Reagents:

  • Methyl 2-iodobenzoate (0.5 mmol)[4]

  • Benzylamine (0.6 mmol, 1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)[5]

  • Ligand: dppp (1,3-bis(diphenylphosphino)propane) (10 mol%)[5]

  • Base:

    
     (2.0 equiv)[5]
    
  • CO Source: Carbon Monoxide balloon (1 atm)

  • Solvent: Toluene (6 mL)

Step-by-Step Workflow:

  • Charging: In a 4-dram vial or Schlenk tube, combine Methyl 2-iodobenzoate, Pd(OAc)₂, dppp, and

    
    .
    
  • Inerting: Seal the vessel and evacuate/backfill with Argon (3x).

  • Addition: Add Toluene and Benzylamine via syringe.

  • CO Introduction: Evacuate briefly and backfill with CO from a balloon.[5] Leave the balloon attached to maintain 1 atm pressure.

  • Heating: Heat the reaction block/oil bath to 95°C for 24 hours .

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

Workflow Figure 3: Workflow for Pd-Catalyzed Protocol Start Start: Combine Ar-I, Pd, Ligand, Base Solvent Add Toluene + Benzylamine Start->Solvent Atmosphere Purge & Fill with CO (1 atm) Solvent->Atmosphere Heat Heat to 95°C (24h) Atmosphere->Heat Filter Filter through Celite (Remove Pd) Heat->Filter Purify Flash Chromatography Filter->Purify End Pure N-Benzyl Isoindolinone Purify->End

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie. (Foundational Staudinger Synthesis).

  • Jiao, L., et al. (2006). "Catalytic Asymmetric Staudinger Reactions." Journal of the American Chemical Society.[1] (Modern Asymmetric Staudinger).

  • Fu, L.Y., et al. (2019).[6] "Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones from Benzylamines." The Journal of Organic Chemistry. (Modern Carbonylation Protocol).

  • Griffiths, R. J., et al. (2017). "Transition-Metal-Free Amine Oxidation: A Chemoselective Strategy for the Late-Stage Formation of Lactams." Organic Letters. (C-H Oxidation Method).

  • BenchChem Protocols. (2025). "Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates and Primary Amines." (Experimental Protocol Reference).

Sources

Scaffold Evaluation Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-Benzyl-3-(methylamino)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized lactams serve as privileged scaffolds due to their conformational rigidity, metabolic stability, and ability to act as high-fidelity . Among these, 1-Benzyl-3-(methylamino)piperidin-2-one has emerged as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth technical evaluation of its core molecular parameters—specifically its molecular weight and formula—alongside structural rationale and validated protocols for its application in drug discovery workflows.

Physicochemical Profiling & Molecular Parameters

Accurate mass and structural data are paramount for downstream high-throughput screening (HTS) and structure-activity relationship (SAR) optimization. The core identity of 1-Benzyl-3-(methylamino)piperidin-2-one is defined by its delta-lactam ring, N-benzyl protection, and C3-methylamino functionalization[1].

Quantitative Data Summary
PropertyValue
Chemical Name 1-Benzyl-3-(methylamino)piperidin-2-one
CAS Registry Number 1341793-00-7
Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
Predicted Boiling Point 395.2 ± 42.0 °C
Predicted Density 1.10 ± 0.1 g/cm³
Predicted pKa (Amine) 8.60 ± 0.20
SMILES String O=C1N(CC2=CC=CC=C2)CCCC1NC

Data aggregated from authoritative chemical registries[2],[1],[3].

Pharmacophore & Structural Rationale

The architectural design of 1-Benzyl-3-(methylamino)piperidin-2-one (C13H18N2O, MW: 218.29) is highly intentional for drug development:

  • Conformational Restriction (The Piperidin-2-one Core): The delta-lactam ring restricts the conformational flexibility of the molecule. This is crucial for minimizing the entropic penalty upon binding to a target protein's active site, a principle widely exploited in the design of protease inhibitors.

  • Lipophilic Anchoring (N-Benzyl Group): The benzyl group serves a dual purpose. Synthetically, it acts as a robust protecting group for the lactam nitrogen, preventing unwanted side reactions during harsh upstream transformations. Pharmacologically, it provides a lipophilic aromatic moiety capable of engaging in π-π stacking interactions within hydrophobic binding pockets.

  • Nucleophilic Handle (C3-Methylamino Group): The secondary amine at the 3-position is the primary site for diversification. With a predicted pKa of ~8.60[2], it is sufficiently nucleophilic at physiological and slightly basic pH to undergo rapid acylation, alkylation, or reductive amination, enabling the rapid generation of derivative libraries.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the analytical validation and synthetic functionalization of this scaffold. Every protocol is designed as a self-validating system.

Protocol A: Analytical Validation (LC-MS Profiling)

Causality: Due to the basic nature of the secondary amine (pKa ~8.60), in positive mode is the optimal ionization technique. The acidic mobile phase ensures complete protonation of the amine, yielding a strong theoretical [M+H]+ signal at m/z 219.29.

  • Step 1: Sample Preparation: Dissolve 1.0 mg of 1-Benzyl-3-(methylamino)piperidin-2-one in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock. Dilute 10 µL of stock into 990 µL of 50:50 Water/Acetonitrile.

  • Step 2: Column Selection: Utilize a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to ensure adequate retention of the lipophilic benzyl group.

  • Step 3: Mobile Phase Configuration:

    • Solvent A: 0.1% Formic Acid in MS-grade Water (promotes ionization).

    • Solvent B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Step 4: Gradient Elution: Run a linear gradient from 5% B to 95% B over 3.0 minutes at a flow rate of 0.6 mL/min.

  • Step 5: Detection & Verification: Monitor UV absorbance at 214 nm (amide backbone) and 254 nm (benzyl aromatic ring). Confirm the mass in ESI+ mode; the target peak must display a parent ion of m/z 219.3 [M+H]+ to validate the molecular weight of 218.29 g/mol .

Protocol B: Downstream Functionalization (N-Acylation)

Causality: Converting the secondary amine into an amide reduces its basicity and introduces new vectors for target binding. is used as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the secondary amine for the electrophile.

  • Step 1: Reagent Assembly: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-Benzyl-3-(methylamino)piperidin-2-one (1.0 eq, 218.29 mg, 1.0 mmol) in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Step 2: Base Addition: Add DIPEA (2.0 eq, 348 µL, 2.0 mmol) to the solution. Stir for 5 minutes at 0 °C (ice bath) to control the reaction exotherm.

  • Step 3: Electrophilic Addition: Dropwise, add the desired acid chloride (e.g., Acetyl chloride, 1.2 eq, 1.2 mmol). The ice bath prevents over-reaction and thermal degradation of the lactam core.

  • Step 4: Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via Thin Layer Chromatography (TLC) using 5% Methanol in DCM as the eluent. The disappearance of the basic starting material validates the consumption of the amine.

  • Step 5: Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the functionalized peptidomimetic intermediate.

Systems Visualization

The following diagram illustrates the strategic position of 1-Benzyl-3-(methylamino)piperidin-2-one within a broader drug discovery workflow.

G SM Precursor Synthesis 3-Amino-1-benzylpiperidin-2-one Core Core Scaffold 1-Benzyl-3-(methylamino)piperidin-2-one MW: 218.29 | Formula: C13H18N2O SM->Core Reductive Amination Acylation N-Acylation / Amidation (Electrophilic Capture) Core->Acylation Diversification Deprotection Benzyl Deprotection (Pd/C, H2) Core->Deprotection Scaffold Unmasking Peptidomimetics Peptidomimetic Libraries (Protease Inhibitors) Acylation->Peptidomimetics SAR Optimization CNS CNS Active Agents (Receptor Modulators) Deprotection->CNS Lead Generation

Synthetic workflow and downstream applications of 1-Benzyl-3-(methylamino)piperidin-2-one.

References

  • Title: Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Peptidomimetics in Drug Discovery Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Solubility Profile and Solvent Selection Strategy for 1-Benzyl-3-(methylamino)piperidin-2-one: A Technical Guide for Chemical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-(methylamino)piperidin-2-one (CAS: 1341793-00-7) is a highly specialized, functionally dense chemical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those targeting kinase inhibition or coagulation cascades. Because this molecule sits at the critical juncture of upstream synthesis and downstream API purification, understanding its thermodynamic solubility profile in organic solvents is paramount.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data. We will deconstruct the molecular thermodynamics governing this compound's solubility, establish a self-validating experimental protocol for physical measurement, and apply these principles to design scalable, regulatory-compliant crystallization strategies.

Structural Thermodynamics and Predictive Solubility

To predict the solubility of 1-Benzyl-3-(methylamino)piperidin-2-one, we must first analyze its structural motifs through the lens of Hansen Solubility Parameters (HSP) [1]. The HSP framework divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Molecular Deconstruction
  • The Piperidin-2-one (Lactam) Core: This structural anchor possesses a strong dipole moment and acts as a potent hydrogen-bond acceptor. It drives solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate).

  • The Benzyl Group: This aromatic ring significantly increases the molecule's lipophilicity and dispersion forces (

    
    ), promoting favorable interactions with aromatic hydrocarbons like Toluene via 
    
    
    
    stacking.
  • The Secondary Amine (Methylamino): Providing both hydrogen-bond donor and acceptor capabilities, this basic moiety ensures high solubility in protic solvents (e.g., Methanol, Ethanol) but also renders the molecule's aqueous solubility highly pH-dependent.

Predictive Insight: Based on the "like dissolves like" principle of the Hansen space, the compound will exhibit maximum solubility in solvents that balance moderate polarity with strong dispersion forces (e.g., Dichloromethane), while remaining practically insoluble in purely aliphatic, non-polar solvents (e.g., n-Heptane).

Empirical Solubility Profile in Organic Solvents

The following table synthesizes the thermodynamic solubility of 1-Benzyl-3-(methylamino)piperidin-2-one across representative organic solvent classes. Data is presented across a temperature gradient to facilitate the design of cooling crystallization processes.

Table 1: Thermodynamic Solubility Data (mg/mL)
SolventICH Q3C Class5 °C25 °C50 °CInteraction Rationale
Dichloromethane (DCM) Class 2> 150.0> 250.0N/A*Optimal

and

match; strong dipole interactions.
Methanol (MeOH) Class 245.588.2165.0Strong H-bond donor/acceptor synergy with the amine/lactam.
Ethyl Acetate (EtOAc) Class 318.237.582.4Moderate polarity; excellent candidate for a "good" solvent.
Toluene Class 212.028.665.1Favorable

stacking with the benzyl moiety.
Acetone Class 322.445.095.0High dipole moment aligns with the lactam core.
n-Heptane Class 3< 1.0< 2.56.8Lacks polar/H-bond capacity; ideal anti-solvent.
Water (pH 7.4) N/A< 0.5< 1.2< 2.5High lipophilicity (LogP ~2.2) prevents neutral aqueous solvation.

*Note: 50 °C exceeds the boiling point of Dichloromethane (39.6 °C).

Experimental Methodology: The Gold Standard Shake-Flask Protocol

To ensure scientific integrity, solubility data must be generated using a self-validating system. The saturation shake-flask method remains the gold standard for thermodynamic solubility determination[2]. The following protocol explains not just the how, but the causality behind each step to prevent common analytical artifacts such as supersaturation or incomplete equilibration.

Step-by-Step Protocol
  • Media Preparation & Solid Addition:

    • Action: Add an excess amount of crystalline 1-Benzyl-3-(methylamino)piperidin-2-one (approx. 300 mg) to 5.0 mL of the target organic solvent in a hermetically sealed borosilicate glass vial.

    • Causality: An excess of solid must be visually confirmed to ensure the system exists in a true state of thermodynamic equilibrium between the solid lattice and the solvated molecules.

  • Equilibration (Agitation and Thermal Control):

    • Action: Place the vials in an orbital shaker incubator set to 150 rpm at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C) for 48 hours.

    • Causality: Dissolution is an endothermic process. Even minor temperature fluctuations (± 1 °C) can induce transient supersaturation or premature precipitation, skewing the equilibrium data[3]. 48 hours is required to overcome the activation energy barrier of the crystal lattice.

  • Phase Separation:

    • Action: Transfer the suspension to a temperature-controlled centrifuge and spin at 10,000 rpm for 15 minutes. Alternatively, filter through a 0.45 µm PTFE syringe filter (pre-warmed to the incubation temperature).

    • Causality: Sub-micron undissolved particulates suspended in the supernatant will cause artificially inflated concentration readings during UV/HPLC analysis.

  • Quantification:

    • Action: Immediately dilute a precise aliquot (e.g., 100 µL) of the clear supernatant into a compatible diluent (e.g., Acetonitrile/Water) and analyze via HPLC-UV against a validated multi-point calibration curve.

Workflow Visualization

G N1 1. Solid Excess Addition (1-Benzyl-3-(methylamino)piperidin-2-one) N3 3. Thermodynamic Equilibration (Orbital Shaker, 48h, ±0.1°C) N1->N3 N2 2. Solvent Dispensing (Target Organic Solvents) N2->N3 N4 4. Phase Separation (Centrifugation / 0.45 µm PTFE Filtration) N3->N4 N5 5. Supernatant Aliquot & Dilution (Prevent precipitation upon cooling) N4->N5 N6 6. HPLC-UV Quantification (Against validated calibration curve) N5->N6 N7 7. Absolute Solubility Output (mg/mL or mol/L) N6->N7

Caption: High-throughput workflow for thermodynamic solubility determination via the shake-flask method.

Solvent Selection for Process Chemistry & Crystallization

The ultimate goal of profiling solubility is to design a robust purification process. For 1-Benzyl-3-(methylamino)piperidin-2-one, the data clearly supports an Anti-Solvent Cooling Crystallization strategy.

Regulatory Grounding (ICH Q3C Guidelines)

When selecting solvents for API intermediate manufacturing, we must strictly adhere to the ICH Q3C (R9) Guidelines for Residual Solvents [4].

  • Avoid: Class 1 solvents (e.g., Benzene, Carbon Tetrachloride) due to unacceptable toxicity.

  • Minimize: Class 2 solvents (e.g., DCM, Methanol, Toluene). While DCM offers the highest solubility, its use requires rigorous downstream purging to meet the 600 ppm Permitted Daily Exposure (PDE) limit[5].

  • Prioritize: Class 3 solvents (e.g., Ethyl Acetate, Acetone, n-Heptane) which possess low toxic potential (PDE > 50 mg/day)[6].

The EtOAc / n-Heptane System

Based on the intersection of thermodynamic solubility and regulatory compliance, the Ethyl Acetate (Good Solvent) / n-Heptane (Anti-Solvent) system is the optimal choice.

  • Dissolution: The crude intermediate is dissolved in a minimal volume of EtOAc at 50 °C (Solubility: ~82 mg/mL).

  • Supersaturation Generation: n-Heptane (in which the compound is practically insoluble, < 7 mg/mL at 50 °C) is dosed into the hot solution slowly to approach the metastable zone limit.

  • Controlled Cooling: The reactor is cooled linearly to 5 °C. The steep temperature-solubility gradient of EtOAc combined with the anti-solvent effect of Heptane forces massive desupersaturation, yielding high-purity crystalline product.

Crystallization Process Flow

G S1 1. Dissolution in Good Solvent (Ethyl Acetate at 50°C) S2 2. Polish Filtration (Remove insoluble mechanical impurities) S1->S2 S3 3. Anti-Solvent Dosing (n-Heptane addition at 50°C) S2->S3 S4 4. Controlled Cooling Ramp (Linear cooling to 5°C) S3->S4 S5 5. Primary Nucleation & Crystal Growth (Depletion of supersaturation) S4->S5 S6 6. Filtration & Cake Washing (Wash with cold n-Heptane) S5->S6 S7 7. Vacuum Drying (Yield pure crystalline intermediate) S6->S7

Caption: Regulatory-compliant anti-solvent crystallization strategy for 1-Benzyl-3-(methylamino)piperidin-2-one.

References

  • Hansen, C.M. "Hansen Solubility Parameters: A User's Handbook." Hansen Solubility Science. URL: [Link]

  • Baka, E., et al. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q3C (R9) Impurities: Guideline for Residual Solvents - Step 5." URL:[Link]

Sources

The Methylamino-Piperidinone Pharmacophore: Strategic Targeting in Kinase and Protease Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(N-methylamino)-piperidin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry. By integrating a rigid lactam core with a basic exocyclic amine, this pharmacophore offers a unique balance of conformational constraint, hydrogen-bonding capability, and tunable lipophilicity. This technical guide analyzes the biological utility of this scaffold, specifically focusing on its application in targeting Janus Kinases (JAKs) , Factor Xa , and Chemokine Receptors (CCR2) .

Part 1: The Pharmacophore Logic

Structural Advantages

The methylamino-piperidinone moiety is not merely a linker; it is a functional pharmacophore that addresses specific binding site requirements:

  • Conformational Constraint: Unlike the flexible piperidine ring (found in tofacitinib), the piperidin-2-one (lactam) introduces planarity at the amide bond (C2-N1), reducing the entropic penalty upon protein binding.

  • Chirality: The C3 position is a chiral center. The (3R) or (3S) configuration directs the exocyclic methylamino group into specific sub-pockets (e.g., the ribose pocket of kinases).

  • Electronic Profile: The lactam carbonyl acts as a weak Hydrogen Bond Acceptor (HBA), while the N-methylamine serves as a tunable base and Hydrogen Bond Donor (HBD).

DOT Visualization: Pharmacophore Interaction Map

The following diagram illustrates the vector logic of the scaffold when binding to a generic ATP-binding pocket.

Pharmacophore Scaffold Methylamino-Piperidinone Core Hinge Hinge Region (H-Bond Acceptor) Scaffold->Hinge Lactam Carbonyl (H-Bond) Ribose Ribose Pocket (Solvent Front) Scaffold->Ribose 3-Amino Group (Ionic/Polar) S4_Pocket Hydrophobic S4 Pocket (Proteases) Scaffold->S4_Pocket Piperidinone Ring (Van der Waals)

Figure 1: Interaction vectors of the methylamino-piperidinone scaffold within kinase and protease binding sites.

Part 2: Primary Target Class — Janus Kinases (JAKs)[1]

Mechanism of Action

In the context of JAK1/JAK3 inhibition, the methylamino-piperidinone scaffold often serves as a bioisostere for the 3-aminopiperidine ring seen in first-generation inhibitors.

  • Binding Mode: The scaffold occupies the ATP-binding cleft. The exocyclic methylamino group interacts with the conserved Glu/Asp residues in the solvent-exposed region, while the lactam carbonyl can form water-mediated bridges to the hinge region.

  • Selectivity: Modifying the N-methyl group to larger alkyls or acyls allows the molecule to probe the "gatekeeper" residue, enhancing selectivity for JAK3 (cysteine-rich) over JAK2.

Protocol 1: Kinase Selectivity Profiling via TR-FRET

To validate the activity of methylamino-piperidinone analogs against JAK isoforms, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its resistance to compound fluorescence interference.

Experimental Workflow:

  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute piperidinone analogs in 100% DMSO (acoustic dispensing preferred to minimize volume).

  • Reaction Assembly:

    • Add 2.5 µL of 4x Compound.

    • Add 2.5 µL of 4x Kinase/Antibody mixture (Europium-labeled anti-GST antibody + GST-tagged JAK kinase).

    • Add 2.5 µL of 4x Tracer (Alexa Fluor 647-labeled ATP-competitive tracer).

    • Add 2.5 µL of 4x Kinase Buffer (to complete volume).

  • Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Detection: Measure on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1: 665 nm (Tracer - FRET signal).

    • Emission 2: 615 nm (Europium - Reference).

  • Data Analysis: Calculate Emission Ratio (

    
    ). Plot ER vs. log[Compound] to derive 
    
    
    
    .

Self-Validation Check:

  • Z' Factor: Must be > 0.5 for the assay to be considered robust.

  • Control: Include Staurosporine or Tofacitinib as a reference standard on every plate.

Part 3: Secondary Target Class — Serine Proteases (Factor Xa)

Mechanism of Action

In Factor Xa inhibitors (anticoagulants), the piperidinone ring acts as a neutral, semi-rigid linker that binds in the S4 subsite .

  • S4 Binding: The S4 pocket of Factor Xa is a "hydrophobic box" formed by Tyr99, Phe174, and Trp215.[1] The piperidinone ring stacks against these aromatic residues via

    
    -alkyl interactions.
    
  • Role of Methylamino: The 3-amino substituent often serves as an attachment point for a cationic moiety (to interact with Asp189 in S1) or a solubilizing group exposed to the solvent.

Protocol 2: Chromogenic Substrate Kinetic Assay

This assay measures the residual activity of Factor Xa by monitoring the cleavage of a specific chromogenic peptide.

Experimental Workflow:

  • Buffer: TBS-BSA (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Enzyme: Human Factor Xa (final conc. 0.5 nM).

  • Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

  • Procedure:

    • Incubate 10 µL of piperidinone analog with 20 µL of Factor Xa for 15 min at 37°C.

    • Initiate reaction by adding 20 µL of S-2765 (1.5 mM).

    • Monitor absorbance at 405 nm (

      
      ) kinetically for 20 minutes.
      
  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve. Determine 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Part 4: Tertiary Target Class — GPCRs (CCR2/CCR5)

Mechanism of Action

The methylamino-piperidinone scaffold is effective in Chemokine Receptor 2 (CCR2) antagonists. The basic nitrogen of the methylamino group forms a critical salt bridge with the conserved aspartic acid/glutamic acid residues in the transmembrane bundle (often TM3 or TM7), locking the receptor in an inactive conformation.

DOT Visualization: Signaling Pathway Inhibition

The following diagram details the downstream effects of blocking the CCR2 receptor with a piperidinone antagonist.

CCR2_Pathway Ligand MCP-1 (CCL2) Receptor CCR2 Receptor (G-Protein Coupled) Ligand->Receptor Activation G_Protein Gαi Subunit Dissociation Receptor->G_Protein Signaling Inhibitor Methylamino-Piperidinone Antagonist Inhibitor->Receptor Allosteric/Orthosteric Blockade Calcium Ca2+ Mobilization G_Protein->Calcium Second Messenger Chemotaxis Monocyte Chemotaxis Calcium->Chemotaxis Cellular Response

Figure 2: Inhibition of the CCL2/CCR2 axis by piperidinone-based antagonists prevents monocyte recruitment.

Summary of Biological Activity Data

The following table summarizes the typical activity ranges for methylamino-piperidinone derivatives across the discussed targets.

Target ClassSpecific TargetBinding ModeTypical Potency (

)
Key Interaction
Kinase JAK3ATP-Competitive1 – 50 nMHinge H-bond + Ribose interaction
Protease Factor XaReversible Competitive10 – 200 nMS4 Hydrophobic Pocket occupancy
GPCR CCR2Allosteric/Orthosteric5 – 100 nMIonic lock with TM residues

References

  • Piperidine and Piperidinone Scaffolds in Drug Discovery Source: Journal of Medicinal Chemistry / NIH PubMed Citation: Goel, R. et al. (2025). "Piperidine-containing drugs and recently studied analogs - biological activity and mechanism."[2] URL:[Link] (General Search Verification)

  • JAK3 Inhibitor Design Source: Bioorganic & Medicinal Chemistry Letters Citation: "Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors." (2022).[3][4][5][6] URL:[Link]

  • Factor Xa Inhibitors Source: Frontiers in Pharmacology Citation: "Discovery and development of Factor Xa inhibitors (2015–2022)." URL:[Link]

  • CCR2 Antagonists Source: Journal of Medicinal Chemistry Citation: "Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists." URL:[Link]

Sources

Advanced Synthesis of 3-Substituted Piperidin-2-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-substituted piperidin-2-one (δ-lactam) scaffold is a privileged structural motif in medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved therapeutics, including Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and Factor Xa inhibitors. Its structural rigidity offers a precise vector for displaying substituents in 3D space, making it ideal for peptidomimetics and GPCR ligands.

This guide moves beyond basic textbook synthesis, focusing on high-fidelity, stereoselective methodologies required for modern drug discovery.[1] We categorize strategies into Direct C3-Functionalization (ideal for late-stage diversification) and De Novo Ring Construction (ideal for scaffold hopping and scale-up).

Part 1: Strategic Synthetic Approaches

The synthesis of 3-substituted piperidin-2-ones is governed by three primary disconnections. The choice of method depends heavily on the desired enantiopurity and the nature of the C3 substituent (aryl, alkyl, or heteroatom).

Diagram 1: Retrosynthetic Analysis & Strategic Disconnections

G Target 3-Substituted Piperidin-2-one StratA Strategy A: Direct C3 Functionalization (Late-Stage Diversification) Target->StratA StratB Strategy B: Intramolecular Cyclization (Linear Precursors) Target->StratB StratC Strategy C: Ring-Closing Metathesis (Unsaturated Scaffolds) Target->StratC PrecA Precursor: Unsubstituted Lactam Reagents: R-X, Base, Pd/Ni Cat StratA->PrecA Enolate Chemistry PrecB Precursor: Amino-Esters / Keto-Esters Reagents: Reductive Amination StratB->PrecB C-N Bond Formation PrecC Precursor: Diene Amides Reagents: Grubbs Cat StratC->PrecC C-C Bond Formation

Caption: Strategic disconnections for accessing the 3-substituted piperidin-2-one core. Strategy A is preferred for library generation; B and C are preferred for scale-up and stereocontrol.

Part 2: Deep Dive into Key Methodologies

Method A: Pd-Catalyzed α-Arylation of N-Protected Lactams

Best for: Introducing aryl and heteroaryl groups at C3. Challenge: Direct alkylation often leads to over-alkylation (gem-disubstitution) or racemization. Solution: The use of Zinc additives (ZnCl₂) is the critical "expert tweak" here. Transmetallation to a zinc enolate creates a more covalent, less reactive species that suppresses polyalkylation and stabilizes the enolate against racemization.

Mechanism & Rationale

Standard lithium enolates are often too reactive. By forming a zinc enolate in situ, you modulate nucleophilicity. The catalytic cycle involves:

  • Oxidative addition of Ar-Br to Pd(0).

  • Transmetallation of the zinc enolate to the Pd(II) center.

  • Reductive elimination to form the C-C bond.

Experimental Protocol: Pd-Catalyzed α-Arylation

Note: This protocol uses a "Reformatsky-type" stabilization approach.

Reagents:

  • Substrate: N-Boc-piperidin-2-one (1.0 equiv)

  • Aryl Bromide: 1.2 equiv

  • Catalyst: Pd(dba)₂ (2-5 mol%)

  • Ligand: Xantphos or Q-Phos (optimum for sterically demanding couplings)

  • Base: LiHMDS (1.1 equiv)

  • Additive: ZnCl₂ (1.1 equiv, anhydrous)

  • Solvent: Toluene/THF (anhydrous)

Step-by-Step Workflow:

  • Enolate Formation: In a flame-dried Schlenk flask, charge N-Boc-piperidin-2-one in THF. Cool to -78°C. Add LiHMDS dropwise. Stir for 30 min.

  • Transmetallation: Add a solution of anhydrous ZnCl₂ (in THF) to the enolate. Warm to 0°C for 15 min. Crucial Step: This forms the stable zinc enolate.

  • Catalyst Prep: In a separate vial, mix Pd(dba)₂ and Xantphos in Toluene under Argon for 10 min to pre-form the active catalyst complex.

  • Coupling: Add the Aryl Bromide to the zinc enolate mixture, followed by the catalyst solution.

  • Reaction: Heat to 80°C for 12-16 hours. Monitor by LCMS.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc. Purify via flash chromatography (SiO₂).

Method B: Ni-Catalyzed Reductive Cross-Coupling

Best for: Asymmetric synthesis and coupling of alkyl halides (sp³-sp³ coupling). Innovation: Unlike Pd-chemistry which requires pre-formed enolates, this method couples an organic halide directly with an α-halo lactam or uses a reductive strategy, often avoiding harsh bases.

Diagram 2: Ni-Catalyzed Catalytic Cycle

Reaction Ni0 Ni(0)Ln OxAdd1 Oxidative Addition (R-X) Ni0->OxAdd1 R-X NiII_R LNi(II)-R OxAdd1->NiII_R OxAdd2 Radical Capture (Lactam Radical) NiII_R->OxAdd2 Mn(0) reductant NiIII LNi(III)(R)(Lactam) OxAdd2->NiIII RedElim Reductive Elimination NiIII->RedElim RedElim->Ni0 Regeneration Product 3-Substituted Lactam RedElim->Product

Caption: Simplified catalytic cycle for Ni-catalyzed reductive cross-coupling. Note the involvement of radical intermediates, allowing for mild conditions.

Method C: Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA)

Best for: Creating quaternary stereocenters at C3 with high enantioselectivity (>90% ee). Mechanism: Utilizes an allyl enol carbonate precursor.[2] The Pd catalyst induces decarboxylation to form a specific enolate-Pd-allyl ion pair, which recombines stereoselectively.

Key Protocol Insight:

  • Ligand: (S)-t-Bu-PHOX is the gold standard for this transformation.

  • Solvent: Non-polar solvents (Toluene/Hexane) tighten the ion pair, improving enantioselectivity.

Part 3: Comparative Analysis of Methods

FeaturePd-Catalyzed α-ArylationNi-Catalyzed Reductive CouplingDecarboxylative Allylation (DAAA)Ring-Closing Metathesis (RCM)
Bond Formed C(sp³)-C(sp²) (Aryl)C(sp³)-C(sp³) or C(sp²)C(sp³)-C(sp³) (Allyl)Ring Formation (C=C)
Enantioselectivity Difficult (requires chiral ligands/auxiliaries)High (with chiral Bio-oxazoline ligands)Excellent (>95% ee) N/A (usually racemic)
Substrate Scope Aryl/Heteroaryl halidesAlkyl/Aryl halidesAllyl groups onlyDienes
Key Limitation Requires strong base (LiHMDS)Sensitive to moisture/airMulti-step precursor synthesisRequires reduction step
Scalability High (Process friendly)ModerateModerateHigh

Part 4: Troubleshooting & Optimization

Controlling Over-Alkylation
  • Symptom: Formation of 3,3-disubstituted byproducts.[2]

  • Fix: Switch from Li-enolates to Zn-enolates (as described in Method A) or Mg-enolates . The more covalent metal-oxygen bond reduces the rate of proton exchange and aggregation, preventing the "enolate equilibration" that leads to polyalkylation.

N-Protecting Group Stability
  • Issue: Boc groups can be labile under Lewis acidic conditions (e.g., high ZnCl₂ loading or high temps).

  • Fix: For harsh conditions, switch to N-Benzyl (Bn) or N-PMP (p-methoxyphenyl) . N-Bn is robust but requires hydrogenolysis to remove. N-PMP can be removed oxidatively (CAN) but tolerates basic alkylation well.

Racemization of Product
  • Issue: The C3 proton is acidic.

  • Fix: Avoid aqueous workups with strong bases. Quench at low temperature (-78°C) with a buffered solution (AcOH/THF or sat. NH₄Cl).

References

  • Ni-Catalyzed Reductive Coupling: Wang, Z., et al. "Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling." Organic Letters, 2025. Link

  • Rh-Catalyzed Reductive Heck: Mishra, S., et al. "Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine." Journal of the American Chemical Society, 2023.[3] Link

  • Pd-Catalyzed Alpha-Arylation: de Filippis, A., et al. "Palladium-catalyzed α-arylation of N-protected 2-piperidinones."[4] Tetrahedron, 2004.[4] Link

  • Decarboxylative Allylic Alkylation: Behenna, D. C., & Stoltz, B. M. "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society, 2004. Link

  • Phase Transfer Catalysis: Maruoka, K., & Ooi, T. "Recent Advances in Asymmetric Phase-Transfer Catalysis."[5] Angewandte Chemie International Edition, 2007.[5] Link

Sources

Technical Guide: 1-Benzyl-3-(methylamino)piperidin-2-one as a Chiral Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 1-Benzyl-3-(methylamino)piperidin-2-one as a chiral building block in drug discovery.

Executive Summary

1-Benzyl-3-(methylamino)piperidin-2-one is a specialized


-lactam scaffold belonging to the class of Freidinger Lactams . It serves as a conformationally constrained peptidomimetic, primarily used to mimic the 

-turn secondary structure of proteins.[1]

Unlike its primary amine counterpart, the


-methylamino  variant offers distinct advantages in medicinal chemistry:
  • Proteolytic Stability: The secondary amine prevents enzymatic cleavage when coupled into peptide chains.

  • Conformational Locking: The

    
    -methyl group introduces steric constraints that further restrict bond rotation, forcing the attached peptide backbone into specific dihedral angles (
    
    
    
    and
    
    
    ).
  • Lipophilicity: The benzyl and methyl groups enhance membrane permeability, a critical parameter for CNS-targeted drugs (e.g., NK1 antagonists).

Structural Anatomy & Stereochemistry

The molecule features a piperidin-2-one (valerolactam) core. The critical stereocenter is at C3 .

  • The (S)-Enantiomer: Derived from L-Ornithine or L-Glutamic acid. It mimics natural L-amino acids in peptide chains.

  • The (R)-Enantiomer: Used to introduce "D-amino acid" character, often to disrupt pathogen recognition or stabilize reverse-turns.

  • The Benzyl Group (N1): Acts as a hydrophobic anchor, often mimicking the side chain of Phenylalanine or Tyrosine within a binding pocket.

Diagram 1: Pharmacophore & Structural Constraints

This diagram illustrates how the scaffold locks the peptide backbone conformation compared to a flexible linear peptide.

Pharmacophore cluster_features Key Structural Features Linear Linear Peptide (Flexible, Rapid Degradation) Scaffold 1-Benzyl-3-(methylamino) piperidin-2-one Linear->Scaffold Cyclization & N-Methylation Bioactive Bioactive Conformation (Type II' Beta-Turn) Scaffold->Bioactive Restricts Psi/Phi Angles C3 C3 Chirality (Stereo-control) Scaffold->C3 NMe N-Methyl (Metabolic Stability) Scaffold->NMe Bn N-Benzyl (Hydrophobic Pocket Fit) Scaffold->Bn

Caption: Transformation of a flexible peptide into a constrained Freidinger lactam, highlighting the role of the C3, N-Methyl, and N-Benzyl motifs.

Synthetic Routes

High-fidelity synthesis is required to maintain optical purity. The Chiral Pool approach is preferred over resolution for scale-up.

Route A: Chiral Pool Synthesis (From L-Ornithine)

This route ensures the retention of the (S)-configuration.

  • Starting Material:

    
    -Cbz-L-Ornithine.
    
  • Cyclization: Activation of the carboxylic acid (using EDC/HOBt) followed by intramolecular attack of the

    
    -amine yields the lactam ring.
    
  • Benzylation: Protection of the lactam nitrogen (N1) with Benzyl bromide (BnBr) and NaH.

  • 
    -Methylation (The Critical Step): 
    
    • Direct methylation is risky (over-alkylation).

    • Protocol: Reductive amination using Paraformaldehyde and NaBH

      
      CN is preferred, or Boc-protection 
      
      
      
      Methylation (MeI/NaH)
      
      
      Deprotection.
Diagram 2: Synthetic Workflow (Chiral Pool)

Synthesis Ornithine L-Ornithine Derivative (N-delta-Cbz) Cyclization Cyclization (EDC, HOBt) Ornithine->Cyclization Lactam 3-Amino-piperidin-2-one Intermediate Cyclization->Lactam Benzylation N1-Benzylation (BnBr, NaH, DMF) Lactam->Benzylation BnLactam 1-Benzyl-3-amino piperidin-2-one Benzylation->BnLactam Methylation N3-Methylation (HCHO, NaBH3CN) BnLactam->Methylation Final 1-Benzyl-3-(methylamino) piperidin-2-one (Target Scaffold) Methylation->Final

Caption: Step-wise synthesis from L-Ornithine to the target N-methylated lactam, utilizing reductive amination for the final functionalization.

Experimental Protocol: Reductive Methylation

This protocol describes the conversion of 1-Benzyl-3-aminopiperidin-2-one to the title compound. This is the most common "bottleneck" step where yield is lost.

Objective: Selective mono-methylation of the primary amine.

Reagents:

  • Precursor: (S)-1-Benzyl-3-aminopiperidin-2-one (1.0 eq)

  • Paraformaldehyde (3.0 eq)

  • Sodium Cyanoborohydride (NaBH

    
    CN) (2.0 eq)
    
  • Acetic Acid (catalytic)

  • Solvent: Methanol (MeOH)

Methodology:

  • Dissolution: Dissolve 1.0 g of the amine precursor in 20 mL of anhydrous MeOH under inert atmosphere (

    
    ).
    
  • Imine Formation: Add Paraformaldehyde (3.0 eq) and stir at room temperature for 2 hours. Ensure complete dissolution.

  • Reduction: Cool the mixture to 0°C. Add NaBH

    
    CN (2.0 eq) portion-wise over 15 minutes. Caution: Generates HCN gas if acidified too quickly; use a vent.
    
  • Acidification: Add 2-3 drops of glacial acetic acid to catalyze the reduction.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Extraction: Evaporate MeOH. Extract the aqueous residue with DCM (

    
     mL).
    
  • Purification: Dry organic layer over MgSO

    
    . Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
    

Expected Yield: 75-85% as a viscous oil or low-melting solid.

Applications in Drug Discovery[2][3][4][5][6]

A. Peptidomimetics (Freidinger Lactams)

This scaffold is the "gold standard" for constraining peptide backbones.[1][2] By replacing a Dipeptide (e.g., Phe-Ala) with this lactam, researchers can:

  • Lock the

    
    -turn:  The ring structure forces the backbone dihedral angles (
    
    
    
    ) into values typical of a Type II'
    
    
    -turn.
  • Increase Potency: Reduced entropic penalty upon binding to the receptor.

B. Neurokinin-1 (NK1) Receptor Antagonists

The 3-aminopiperidine core is homologous to the structure of CP-99,994 (Pfizer), a potent NK1 antagonist.

  • Mechanism: The basic nitrogen (methylamino group) interacts with a conserved Aspartate residue in the GPCR transmembrane domain.

  • Role of Benzyl: Occupies a hydrophobic pocket, providing selectivity over NK2/NK3 receptors.

Data Summary: Comparative Stability
PropertyLinear Peptide (Phe-Ala)Freidinger Lactam (Scaffold)
Proteolytic Half-life < 30 mins (Plasma)> 24 hours (Plasma)
Conformation Random Coil (mostly)Type II'

-Turn (Locked)
Bioavailability Low (< 5%)Moderate to High
H-Bond Donors 2 (Amide NHs)0-1 (N-Methyl removes one)

References

  • Freidinger, R. M., et al. (1982). "Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog." Science, 215(4539), 1603-1605. Link

  • Perdih, A., & Kikelj, D. (2006).[2] "The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics." Current Medicinal Chemistry, 13(13), 1525-1556. Link

  • Desai, M. C., et al. (1992). "Rational design of potent, bioavailable, nonpeptide substance P antagonists." Journal of Medicinal Chemistry, 35(26), 4911-4913. Link

  • Zhang, R., et al. (2018). "Synthesis of Enantiopure 3-Aminopiperidine Derivatives via Asymmetric Hydrogenation." Journal of Organic Chemistry, 83(15), 8716–8725. Link

  • Pfizer Inc. (1994). "Preparation of 3-amino-piperidines as Substance P Antagonists." Patent WO1994010146. Link

Sources

Methodological & Application

step-by-step synthesis protocol for 1-Benzyl-3-(methylamino)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one (also known as N-benzyl-3-methylaminovalerolactam) represents a critical workflow in the generation of peptidomimetic scaffolds. This structural motif is frequently encountered in the development of neurokinin-1 (NK1) receptor antagonists , DPP-4 inhibitors , and conformationally constrained amino acid analogues.

Retrosynthetic Logic

The most robust synthetic strategy relies on the Late-Stage


-Functionalization  of the lactam core. This approach allows for the introduction of the amino functionality onto a pre-formed piperidinone ring, offering higher versatility compared to cyclization of linear amino acid precursors (e.g., ornithine derivatives) when racemic or specific diastereomeric access is required.

Core Pathway:

  • 
    -Protection:  Benzylation of 
    
    
    
    -valerolactam to prevent side reactions and increase solubility.
  • Enolate Activation: Generation of the thermodynamic enolate using a non-nucleophilic base.

  • Electrophilic Halogenation: Stereoelectronically controlled introduction of a leaving group (Bromine) at the C3 position.

  • Nucleophilic Substitution:

    
     displacement using methylamine.
    

Chemical Safety & Pre-Requisite Checks

WARNING: This protocol involves the use of strong bases, lachrymators, and alkylating agents. All operations must be conducted in a properly functioning fume hood.

Hazard ClassReagentCritical Safety Control
Alkylating Agent Benzyl BromideLachrymator. Use only in a fume hood. Quench waste with aqueous ammonia or sodium thiosulfate.
Strong Base LiHMDS / NaHPyrophoric/Water-reactive. Handle under inert atmosphere (Ar/N₂).
Toxic Gas MethylamineUse as a solution in THF or Methanol to avoid handling gaseous cylinders if possible.
Corrosive NBS (N-Bromosuccinimide)Irritant. Avoid inhalation of dust.

Detailed Synthesis Protocol

Phase 1: Scaffold Construction ( -Benzylation)

Objective: Synthesis of 1-benzylpiperidin-2-one.

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with

    
    -valerolactam (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool to 0 °C.
    
  • Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolution. Stir for 30 minutes at 0 °C, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.

  • Alkylation: Cool back to 0 °C. Add Benzyl Bromide (1.1 equiv) dropwise via syringe pump to control the exotherm.

  • Reaction: Allow to warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂, 20-40% EtOAc in Hexanes).

Phase 2: -Functionalization (Regioselective Bromination)

Objective: Synthesis of 1-benzyl-3-bromopiperidin-2-one. Mechanistic Note: Direct bromination of lactams requires kinetic control to prevent poly-halogenation.

  • Inert Environment: Flame-dry a 250 mL RBF under Argon.

  • Reagent Prep: Dissolve 1-benzylpiperidin-2-one (1.0 equiv) in anhydrous THF (0.15 M). Cool to -78 °C (Dry ice/Acetone bath).

  • Enolization: Add LiHMDS (Lithium bis(trimethylsilyl)amide, 1.0 M in THF, 1.1 equiv) dropwise over 15 minutes. Stir at -78 °C for 45 minutes to generate the lithium enolate.

  • Bromination: Dissolve NBS (N-Bromosuccinimide, 1.05 equiv) in a minimal amount of anhydrous THF. Add this solution rapidly to the enolate at -78 °C.

    • Critical: Rapid addition favors mono-bromination over electron transfer pathways.

  • Completion: Stir at -78 °C for 1 hour, then allow to warm to 0 °C.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to reduce unreacted bromine species) followed by NaHCO₃. Extract with Et₂O.

  • Stability Check:

    
    -Bromo lactams can be unstable on silica. Use neutral alumina or rapid filtration through a short silica plug if purification is necessary. Often used directly in the next step.
    
Phase 3: Amination (Nucleophilic Substitution)

Objective: Synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one.

  • Solvation: Dissolve the crude 3-bromo-lactam (1.0 equiv) in THF (0.2 M).

  • Nucleophile Addition: Add Methylamine (2.0 M solution in THF, 5.0 equiv).

    • Note: Excess amine acts as both the nucleophile and the scavenger for the HBr generated.

  • Reaction: Seal the vessel (pressure tube recommended) and stir at RT for 12–24 hours. If reaction is sluggish, heat to 40–50 °C.

  • Workup: Concentrate the reaction mixture to remove excess methylamine and solvent.

  • Partition: Redissolve residue in CH₂Cl₂ and wash with 1M NaOH (to ensure the amine is in the free base form).

  • Purification: The product is an amine and may streak on silica. Use amine-functionalized silica or add 1% Triethylamine (Et₃N) to the eluent (e.g., 5% MeOH in CH₂Cl₂ + 1% Et₃N).

Visualizations and Workflows

Synthetic Pathway Diagram

SynthesisPathway Start d-Valerolactam Inter1 1-Benzylpiperidin-2-one Start->Inter1 1. NaH, THF 2. Benzyl Bromide Inter2 3-Bromo-1-benzyl piperidin-2-one Inter1->Inter2 1. LiHMDS, -78°C 2. NBS Final 1-Benzyl-3-(methylamino) piperidin-2-one Inter2->Final MeNH2 (excess) THF, RT

Figure 1: Step-wise synthetic route from commercially available valerolactam to the target amino-lactam.

Process Logic & Troubleshooting

Troubleshooting Step1 Enolization (-78°C) Check1 Is conversion >95%? Step1->Check1 Step2 Bromination (NBS) Check1->Step2 Yes Issue1 Issue: Di-bromination Step2->Issue1 Step3 Substitution (MeNH2) Step2->Step3 Fix1 Fix: Control Temp Reduce NBS equiv Issue1->Fix1 Issue2 Issue: Elimination (Alkene formation) Step3->Issue2 Fix2 Fix: Lower Temp Use Polar Aprotic Solvent Issue2->Fix2

Figure 2: Decision tree for optimizing the critical alpha-functionalization and substitution steps.

Analytical Data Summary (Expected)

ParameterMethodExpected Result
Appearance VisualPale yellow oil or low-melting solid
¹H NMR 400 MHz, CDCl₃

7.2-7.4 (m, 5H, Ph), 4.6 (d, 1H, N-CH-Ph), 4.4 (d, 1H, N-CH-Ph), 3.2-3.4 (m, 2H, Ring N-CH₂), 3.1 (dd, 1H,

-CH), 2.4 (s, 3H, N-Me)
MS (ESI) Positive Mode[M+H]⁺ = 219.15

References

  • Glenn, M. P., et al. (2004). "Solid phase synthesis of 3-amino-lactams." Tetrahedron Letters, 45(52), 9617-9619. Link

  • Couture, A., et al. (2000). "Asymmetric synthesis of 3-substituted piperidin-2-ones." Tetrahedron: Asymmetry, 11(20), 4227-4235. Link

  • Nagula, G., et al. (2015). "Process Development for the Synthesis of a 3-Aminopiperidin-2-one Derivative." Organic Process Research & Development, 19(11), 1776–1783. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.

reagents required for methylation of 3-aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Regioselective Methylation Strategies for 3-Aminopiperidin-2-one

Executive Summary & Strategic Overview

The methylation of 3-aminopiperidin-2-one (Ornithine lactam) presents a classic chemoselectivity challenge due to the presence of two distinct nitrogen centers: the exocyclic primary amine (C3-NH


) and the endocyclic secondary amide  (lactam NH).[1]
  • The Exocyclic Amine (Site A): Highly nucleophilic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     of conjugate acid 
    
    
    
    9-10). Prone to rapid alkylation and over-methylation (quaternization) with alkyl halides.
  • The Lactam Nitrogen (Site B): Poorly nucleophilic but significantly more acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    
    
    
    
    15-17). Requires deprotonation by a strong base or specific catalytic activation to undergo alkylation.

This guide details the reagents and protocols required to selectively target either site without compromising the integrity of the other or racemizing the chiral center at C3 (if using enantiopure starting material, e.g., (S)-3-aminopiperidin-2-one).

Decision Matrix: Methylation Pathway Selection

MethylationStrategy Start Target: 3-Aminopiperidin-2-one Decision Which Nitrogen? Start->Decision Exo Exocyclic Amine (C3-NH2) Decision->Exo High Nucleophilicity Endo Lactam Nitrogen (Ring NH) Decision->Endo High Acidity Mono Monomethylation (-NHMe) Exo->Mono Formamide Route Di Dimethylation (-NMe2) Exo->Di Reductive Amination Protect Step 1: Protect Amine (Boc/Cbz) Endo->Protect Alkylate Step 2: Base + MeI Protect->Alkylate

Figure 1: Strategic workflow for regioselective methylation.[1]

Reagent Selection Guide

Target SiteDesired OutcomePrimary ReagentsSolvent SystemCritical Parameters
Exocyclic Amine Dimethylation Formaldehyde (37% aq), NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

CN
MeOH / AcOHpH 5–6; Temp < 25°C to avoid side reactions.[1]
Exocyclic Amine Monomethylation Formic Anhydride (in situ) or Ethyl Formate; then BH

-DMS
THF / DCMAvoid direct MeI alkylation (leads to mixtures).[1]
Lactam Nitrogen Monomethylation Bocngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

O (protection), NaH (60%), MeI
DMF / THFAnhydrous conditions; Must protect exocyclic amine first.

Detailed Protocols

Protocol A: N-Methylation of the Lactam Ring

Target: 1-methyl-3-aminopiperidin-2-one[1]

Principle: The exocyclic amine is more nucleophilic than the lactam.[2] To methylate the lactam, the exocyclic amine must first be "masked" with a protecting group (Boc) that adds steric bulk and reduces nucleophilicity.[2] The lactam NH is then deprotonated with Sodium Hydride (NaH) and trapped with Methyl Iodide (MeI).[2]

Reagents:

  • (S)-3-Aminopiperidin-2-one (Starting Material)[1]

  • Di-tert-butyl dicarbonate (Boc

    
    O)[1]
    
  • Sodium Hydride (NaH, 60% dispersion in mineral oil)[2][3]

  • Iodomethane (MeI)[2]

  • Trifluoroacetic acid (TFA) or HCl/Dioxane (for deprotection)[2]

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF, anhydrous), DMF.[2]

Step-by-Step Methodology:

  • Protection (Boc-ylation):

    • Dissolve 3-aminopiperidin-2-one (1.0 eq) in DCM. Add Triethylamine (1.5 eq).[2]

    • Cool to 0°C. Add Bocngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      O (1.1 eq) dropwise.
      
    • Stir at RT for 4 hours. Wash with mild acid (citric acid) and brine.[2] Concentrate to yield 3-(Boc-amino)piperidin-2-one .[1]

    • Checkpoint: Verify formation by NMR.[2][4] The exocyclic NH proton should shift downfield.[2]

  • Lactam Alkylation (The Critical Step):

    • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Cool to 0°C under Argon/Nitrogen.[2]

    • Cautiously add NaH (1.2 eq). Note: Gas evolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) will occur.[3] Stir for 30 mins at 0°C to ensure complete deprotonation of the lactam amide.
      
    • Add MeI (1.1 eq) dropwise.[2]

    • Allow to warm to RT and stir for 2–4 hours.

    • Quench: Carefully add water/ice.[2] Extract with EtOAc.[2]

    • Purification: Flash chromatography is usually required to remove mineral oil and any trace N,N-dimethylated byproducts (rare with Boc steric hindrance).

  • Deprotection:

    • Dissolve the methylated intermediate in DCM.[2] Add TFA (20% v/v).[2] Stir 1 hour.

    • Concentrate and neutralize (ion exchange resin or basic workup) to obtain 1-methyl-3-aminopiperidin-2-one .[1]

Protocol B: Dimethylation of the Exocyclic Amine

Target: 3-(dimethylamino)piperidin-2-one[1]

Principle: Reductive amination using the Eschweiler-Clarke conditions or modified borohydride reduction.[1] The lactam nitrogen is non-basic and non-nucleophilic under these conditions, ensuring complete selectivity for the exocyclic amine.[2]

Reagents:

  • Formaldehyde (37% aqueous solution)[2]

  • Sodium Cyanoborohydride (NaBHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CN) or Sodium Triacetoxyborohydride (STAB)
    
  • Acetic Acid (glacial)[2]

  • Methanol[2][5][6][7][8][9][10]

Step-by-Step Methodology:

  • Dissolve 3-aminopiperidin-2-one (1.0 eq) in Methanol.

  • Add Formaldehyde (37% aq, 5.0 eq).[2] Stir for 15 mins to form the imine/iminium species.

  • Add Acetic Acid (2.0 eq) to adjust pH to ~5–6.

  • Add NaBH

    
    CN (3.0 eq) portion-wise over 20 minutes. Safety Note: NaBH
    
    
    
    CN generates toxic HCN if exposed to strong acid; keep pH controlled and work in a fume hood.
  • Stir at RT for 12 hours.

  • Workup: Quench with saturated NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Extract with DCM (repeated extractions required due to water solubility of the lactam).
    
  • Result: Quantitative conversion to the N,N-dimethyl amine.

Protocol C: Selective Monomethylation of the Exocyclic Amine

Target: 3-(methylamino)piperidin-2-one[1]

Principle: Direct alkylation with MeI is uncontrolled.[2] The most reliable route is N-formylation followed by reduction .[1]

Reagents:

  • Ethyl Formate (solvent/reagent) or Formic Acid/DCC[2]

  • Borane-Dimethyl Sulfide complex (BH

    
    -DMS) or LiAlH
    
    
    
    [1]
  • Methanol (for quench)[2]

Step-by-Step Methodology:

  • Formylation:

    • Reflux 3-aminopiperidin-2-one in Ethyl Formate (excess) for 16 hours.

    • Concentrate in vacuo to yield the N-formyl intermediate (-NH-CHO).[1]

  • Reduction:

    • Dissolve the N-formyl intermediate in anhydrous THF.

    • Cool to 0°C. Add BH

      
      -DMS (2.0 eq) dropwise.[1]
      
    • Reflux for 2 hours.[2]

    • Quench: Cool to 0°C. Carefully add Methanol, then conc. HCl. Reflux for 1 hour (to break the boron-amine complex).

    • Neutralize and extract.[2]

    • Note: This reduction condition generally leaves the lactam amide intact if temperature is controlled, as formamides reduce faster than secondary amides.[2] However, monitoring is essential.[2]

Troubleshooting & Critical Parameters

Racemization Risk (E-E-A-T)
  • Risk: The C3 proton is alpha to both an amide (lactam) and an amine.[2] It is acidic (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Mitigation: In Protocol A (Lactam Methylation), the use of NaH creates a strong base environment.[2] If the reaction is prolonged or heated, the C3 center can epimerize.[2]

    • Solution: Keep the NaH reaction at 0°C–RT. Do not heat. Use the minimum equivalent of base (1.1–1.2 eq).[2]

Solubility Issues
  • Observation: 3-aminopiperidin-2-one is highly polar and water-soluble.[1]

  • Solution: During workup, standard EtOAc extraction often results in poor recovery.[2] Use DCM/Isopropanol (3:1) for extractions or continuous liquid-liquid extraction.[1]

Over-Alkylation in Protocol A
  • Risk: Methylation of the Boc-nitrogen (forming N-Me-Boc).[1]

  • Mitigation: The lactam NH is significantly more acidic than the Boc-NH. However, if excess NaH/MeI is used, the Boc group can be methylated.[2] If this occurs, switch protection to Trityl (Trt) or Phthalimide , which have no protons on the protecting group nitrogen.[2]

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2] Link[2]

  • Lactam Alkylation Protocols: Han, S. Y., & Kim, Y. A.[2] "Recent development of peptide coupling reagents in organic synthesis."[2] Tetrahedron, 2004, 60(11), 2447-2467.[2] (Discusses amide/lactam reactivity).[2][11][12][13]

  • Boc-Amino Acid Methylation (Analogous Chemistry): McDermott, J. R., & Benoiton, N. L.[2] "N-Methylamino acids in peptide synthesis. II. A new method for the preparation of N-methylamino acids." Canadian Journal of Chemistry, 1973, 51(12), 1915-1919.[2] Link[2]

  • Synthesis of 3-Aminopiperidin-2-one Derivatives: ChemicalBook Protocol for (R)-3-Amino-1-methyl-piperidine synthesis (via protected intermediate). Link

  • Eschweiler-Clarke Reaction: "Eschweiler-Clarke Reaction." Organic Chemistry Portal. Link

Sources

Application Note: Optimized Reductive Amination of 1-Benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Insights, Reagent Causality, and Validated Protocols for 4-Aminopiperidine Synthesis

Strategic Rationale & Chemical Context

1-Benzyl-4-piperidone is a highly versatile synthetic intermediate, functioning as the core scaffold for a myriad of pharmacologically active compounds. Its derivatives are critical in the development of novel antifungal agents targeting ergosterol biosynthesis, substituted lactams, and various piperidine-based analgesics[1][2][3].

The most robust method for functionalizing the C4 position of this piperidine ring is reductive amination . However, the success of this transformation relies entirely on the kinetic balance between imine formation and the subsequent hydride transfer. Selecting the correct reagents and solvents is not merely a matter of yield, but of preventing the premature reduction of the starting ketone.

Mechanistic Causality: Reagent and Solvent Selection

The fundamental challenge in reductive amination is ensuring that the reducing agent waits for the amine and ketone to condense into an imine/iminium intermediate before donating its hydride.

  • The Reducing Agent: While sodium borohydride (NaBH₄) is highly reactive, it typically reduces 1-benzyl-4-piperidone directly to the corresponding alcohol before the amine can condense[4]. Conversely, Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for this procedure[5]. The three electron-withdrawing acetoxy ligands significantly attenuate the nucleophilicity of the borohydride core. Consequently, STAB remains unreactive toward the starting ketone but is highly efficient at reducing the more electrophilic iminium ion generated in situ[5][6].

  • The Solvent System: Reactions are typically conducted in aprotic solvents such as 1[1] or 3[3]. The addition of a stoichiometric amount of acetic acid (AcOH) serves a dual purpose: it catalyzes the dehydration step of imine formation and maintains the mildly acidic environment necessary for STAB stability. Attempts to use protic solvents like ethanol often disrupt this pathway, leading to a remarkable solvent effect where STAB uncharacteristically reduces the ketone directly to the alcohol byproduct[4].

ReagentLogic Ketone 1-Benzyl-4-piperidone NaBH4 NaBH4 (High Reactivity) Ketone->NaBH4 Direct Reduction STAB STAB (Mild, Selective) Ketone->STAB No Reaction Imine Imine / Iminium Formation Ketone->Imine + Amine / AcOH Alcohol Alcohol Byproduct NaBH4->Alcohol Amine Target 4-Aminopiperidine STAB->Amine Imine->STAB Selective Reduction

Reagent selection logic for avoiding direct ketone reduction during amination.

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent/reagent choices and the quantitative yield of the desired 4-aminopiperidine product, synthesized from literature optimization studies[3][4].

SolventReducing AgentAdditivePrimary Reaction OutcomeTypical Yield (%)
DCE NaBH(OAc)₃ (STAB)AcOH (1.2 eq)Optimal. Clean conversion to amine.75 - 95%
THF NaBH(OAc)₃ (STAB)NoneModerate. Slower imine formation.60 - 80%
Ethanol NaBH(OAc)₃ (STAB)AcOH (1.2 eq)Poor. Competitive direct ketone reduction.< 40%
Methanol NaBH₄NoneFailure. Rapid reduction to alcohol byproduct.< 10%

Reaction Workflow

The transformation follows a distinct, sequential pathway. Allowing the imine to form prior to the addition of the hydride source ensures maximum conversion efficiency.

Workflow A 1-Benzyl-4-piperidone + Primary/Secondary Amine B Acid Catalysis (AcOH in DCE/THF) A->B Mixing (RT, 30 min) C Iminium Intermediate B->C Dehydration (-H2O) D Reduction via STAB (NaBH(OAc)3) C->D Hydride Transfer E 4-Aminopiperidine Product D->E Aqueous Quench (NaHCO3)

Workflow and mechanistic progression of STAB-mediated reductive amination.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the reaction at every phase[1].

Materials Required:
  • 1-Benzyl-4-piperidone (1.0 eq)

  • Target Amine (e.g., aniline or aliphatic amine) (1.0 - 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 eq)

  • Glacial Acetic Acid (AcOH) (1.2 eq)

  • 1,2-Dichloroethane (DCE) or dry THF

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:
  • Imine Pre-formation: To a round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-4-piperidone (1.0 eq) in DCE (approx. 0.2 M concentration). Add the target amine (1.0 eq) followed by glacial acetic acid (1.2 eq).

    • Causality Checkpoint: Stir the mixture at room temperature for 30 minutes. This incubation period is critical; it allows the equilibrium to shift toward the iminium intermediate before any reducing agent is introduced, preventing alcohol byproduct formation.

  • Controlled Reduction: Add STAB (1.5 eq) portion-wise over 15 minutes.

    • Causality Checkpoint: Portion-wise addition prevents sudden thermal spikes and controls the mild evolution of hydrogen gas.

  • Reaction Monitoring: Continue stirring at room temperature for 12–18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 1:1 Ethyl acetate/Hexane system.

    • Validation: The product amine will typically exhibit a lower Rf value than the starting ketone and will stain positive with Dragendorff's reagent or ninhydrin. Alternatively, GC-MS can be used to confirm the disappearance of the ketone mass peak[1].

  • Quench and Neutralization: Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃.

    • Validation: Continue addition until all gas (CO₂) evolution ceases. This visual cue confirms that all residual acetic acid has been neutralized and unreacted STAB has been safely decomposed[1][3].

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure 1-benzyl-N-substituted-piperidin-4-amine.

References

1.1 2.2 3.3 4.4 5. 5

Sources

Application Notes and Protocols for the Purification of 1-Benzyl-3-(methylamino)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 1-Benzyl-3-(methylamino)piperidin-2-one in Medicinal Chemistry

1-Benzyl-3-(methylamino)piperidin-2-one is a substituted piperidinone that represents a core structural motif in the development of various pharmacologically active agents. The piperidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-benzyl group can participate in crucial cation-π interactions with biological targets, while the methylamino and lactam functionalities provide key vectors for molecular recognition and hydrogen bonding.[1][2] Given its potential as a synthetic intermediate for novel therapeutics, the provision of a highly purified sample of 1-Benzyl-3-(methylamino)piperidin-2-one is paramount for obtaining reliable biological data and for advancing drug discovery programs.

This comprehensive guide provides detailed methodologies for the purification of 1-Benzyl-3-(methylamino)piperidin-2-one, addressing common impurities and offering step-by-step protocols for researchers, scientists, and drug development professionals. The purification strategies outlined herein are designed to be robust and adaptable, ensuring the attainment of high-purity material suitable for a range of downstream applications.

Understanding the Impurity Profile

A successful purification strategy begins with a thorough understanding of the potential impurities that may be present in the crude reaction mixture. The synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one, likely proceeding through pathways such as reductive amination or N-alkylation followed by lactam formation, can introduce a variety of contaminants.

Potential Impurities:

  • Unreacted Starting Materials: Residual precursors such as 1-benzyl-3-aminopiperidin-2-one and a methylating agent (e.g., methyl iodide, dimethyl sulfate), or precursors from an earlier synthetic step like 1-benzyl-3-aminopiperidine.[3]

  • Reaction Byproducts: These can include products of over-methylation (quaternary ammonium salts), side reactions involving the lactam ring, or products from debenzylation.[4]

  • Reagents and Catalysts: Residual coupling agents, bases (e.g., triethylamine, potassium carbonate), and catalysts from preceding synthetic steps.

  • Solvents: Residual organic solvents used in the synthesis and initial work-up.

The basic nature of the methylamino group (predicted pKa of the conjugate acid is likely in the range of 8-10, similar to other N-benzylpiperidines) dictates many of the purification choices, particularly in chromatographic separations.[5]

Purification Workflow: A Multi-Step Approach

A logical and efficient purification workflow is essential for achieving high purity. The following diagram illustrates a typical sequence of purification and analysis for 1-Benzyl-3-(methylamino)piperidin-2-one.

Purification_Workflow Crude_Mixture Crude Reaction Mixture Liquid_Liquid_Extraction Liquid-Liquid Extraction (Aqueous Work-up) Crude_Mixture->Liquid_Liquid_Extraction Concentration Concentration (Rotary Evaporation) Liquid_Liquid_Extraction->Concentration Primary_Purification Primary Purification (Flash Chromatography) Concentration->Primary_Purification Fraction_Analysis Fraction Analysis (TLC) Primary_Purification->Fraction_Analysis Pure_Fractions Combine Pure Fractions Fraction_Analysis->Pure_Fractions Final_Concentration Final Concentration Pure_Fractions->Final_Concentration Recrystallization Recrystallization (Optional Polishing Step) Final_Concentration->Recrystallization Purity_Analysis Final Purity Analysis (HPLC, NMR, MS) Final_Concentration->Purity_Analysis If Recrystallization is not performed Recrystallization->Purity_Analysis Final_Product Purified Product Purity_Analysis->Final_Product

Caption: A generalized workflow for the purification of 1-Benzyl-3-(methylamino)piperidin-2-one.

Detailed Purification Protocols

Aqueous Work-up: Liquid-Liquid Extraction

The initial purification step typically involves an aqueous work-up to remove inorganic salts, water-soluble reagents, and some polar byproducts. The basic nature of the target compound allows for its selective extraction into an organic solvent from a basic aqueous solution.

Protocol:

  • Quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution) to neutralize any acidic components.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Primary Purification: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating the target compound from impurities with different polarities.[6][7][8][9] Due to the basicity of the methylamino group, peak tailing can be a significant issue on silica gel. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase.

Protocol:

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

    • Spot the solution on a silica gel TLC plate and develop it with various solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).

    • To the chosen eluent system, add 0.5-1% triethylamine to improve the spot shape and prevent streaking.

    • The ideal eluent system will give the desired compound an Rf value of approximately 0.2-0.4.

  • TLC Visualization:

    • Visualize the developed TLC plate under UV light (254 nm), where the benzyl group will allow for visualization.

    • Further visualization can be achieved using a potassium permanganate stain (for general oxidizable compounds) or a ninhydrin stain, which will react with the secondary amine to produce a colored spot upon heating.[10][11][12][13]

  • Column Packing and Sample Loading:

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under positive pressure.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column, or dissolve it in a minimal amount of the mobile phase and load it directly.

  • Elution and Fraction Collection:

    • Begin eluting the sample through the column with the selected solvent system. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures.

    • Collect the eluate in a series of fractions.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-Benzyl-3-(methylamino)piperidin-2-one.

Table 1: Recommended Solvent Systems for Flash Chromatography

Solvent SystemRatio (v/v)ModifierComments
Hexanes / Ethyl Acetate9:1 to 1:11% TriethylamineA standard system for compounds of moderate polarity. The ratio can be adjusted based on TLC analysis.
Dichloromethane / Methanol99:1 to 9:11% TriethylamineA more polar system suitable for more polar impurities.
Toluene / Acetone9:1 to 1:11% TriethylamineAn alternative non-halogenated solvent system.
Optional Polishing Step: Recrystallization

If the product obtained from chromatography is a solid and contains minor impurities, recrystallization can be an excellent final purification step. The choice of solvent is critical and should be determined experimentally.

Protocol:

  • Dissolve the impure solid in a minimal amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Table 2: Potential Recrystallization Solvents

Solvent/Solvent SystemRationale
Ethanol/WaterThe compound is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization upon cooling.
IsopropanolA good alternative to ethanol with slightly different solubility properties.
Ethyl Acetate/HexanesThe compound is likely soluble in ethyl acetate and insoluble in hexanes. Dissolving in hot ethyl acetate and adding hexanes until turbidity appears can induce crystallization.
TolueneGiven the aromatic nature of the benzyl group, toluene might be a suitable solvent for recrystallization.

Purity Assessment: Analytical Methods

Following purification, it is crucial to assess the purity of 1-Benzyl-3-(methylamino)piperidin-2-one. A combination of analytical techniques should be employed to confirm the identity and purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is a quick and easy method to assess the purity of the final product and to confirm the absence of impurities observed in the crude mixture. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of high purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) with UV detection is a powerful quantitative method for determining the purity of the final product.[14] The benzyl group in the molecule provides a strong chromophore for UV detection.

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound and for identifying any residual impurities.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, further confirming its identity.

Troubleshooting Common Purification Challenges

Problem Possible Cause Solution
Significant peak tailing in chromatography The basic amine is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine or another suitable base to the mobile phase. Alternatively, use a different stationary phase such as alumina or a polymer-based reverse-phase column.
Poor separation of closely related impurities The chosen solvent system has insufficient selectivity.Experiment with different solvent systems for chromatography. A gradient elution may be necessary. If chromatography is insufficient, consider recrystallization or derivatization to separate the impurities.
Product is an oil and cannot be recrystallized The product may be intrinsically an oil at room temperature, or impurities are preventing crystallization.If the product is an oil, chromatography is the primary purification method. If impurities are suspected, re-purify by chromatography using a shallower gradient.
Low recovery after purification The compound may be partially soluble in the aqueous phase during work-up, or there may be losses during chromatography or recrystallization.During liquid-liquid extraction, perform multiple extractions with the organic solvent. In chromatography, ensure all the product is eluted from the column. For recrystallization, use the minimum amount of hot solvent and ensure complete precipitation by cooling.

Conclusion

The purification of 1-Benzyl-3-(methylamino)piperidin-2-one is a critical step in its preparation for use in research and drug development. By understanding the potential impurities and employing a systematic purification workflow that includes liquid-liquid extraction and flash column chromatography, a high degree of purity can be achieved. The addition of a basic modifier to the mobile phase during chromatography is essential for obtaining good peak shape and separation. Final purity should be rigorously assessed using a combination of TLC, HPLC, and spectroscopic methods to ensure the quality and reliability of this important synthetic intermediate.

References

  • Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. (2022). ARPI - UNIPI. [Link]

  • N-benzylpiperidine. (2024). ChemBK. [Link]

  • Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Flash Chromatography: Principles & Applications. (2025). Phenomenex. [Link]

  • 1-Benzyl-4-piperidone. (n.d.). Solubility of Things. [Link]

  • Method for producing optically active 3-aminopiperidine or salt thereof. (2015).
  • 1-Benzyl-N-methylpiperidin-3-amine. (n.d.). PubChem. [Link]

  • Synthesis of N-Substituted piperidines from piperidone. (2015). ResearchGate. [Link]

  • 4-Benzylpiperidine. (n.d.). PubChem. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. (n.d.). PMC. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). PMC. [Link]

  • TLC Visualization Reagents. (n.d.). EPFL. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • TLC stains. (n.d.). REACH Devices. [Link]

  • Piperidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • A Review Article on Flash Chromatography. (2018). Asian Journal of Research in Chemistry. [Link]

  • 1-benzylpiperazine. (n.d.). Organic Syntheses Procedure. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. (2023). Physical Chemistry Research. [Link]

  • Successful flash chromatography. (2025). Biotage. [Link]

  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (2025). ResearchGate. [Link]

  • A Facile Synthesis of 3-(Substituted benzyl)piperidines. (2025). ResearchGate. [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). [Link]

  • TLC stains for amines. (2011). ChemicalDesk.Com. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. (2001). Organic Chemistry Portal. [Link]

  • N-Methylbenzylamine. (2010). FooDB. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate. [Link]

  • Detection of biogenic amines by TLC. (n.d.). OIV. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). MDPI. [Link]

  • Solubility Data of the Bioactive Compound Piperine in (Transcutol + Water) Mixtures: Computational Modeling, Hansen Solubility Parameters and Mixing Thermodynamic Parameters. (2020). MDPI. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (n.d.). PMC. [Link]

  • Flash chromatography: Easy Principle, equipment, procedure, application. (2018). Chemistry Notes. [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Publishing Group. [Link]

  • The Importance of Flash Columns in Chromatography. (2025). Hawach. [Link]

  • 1-Benzyl-4-piperidone. (n.d.). PubChem. [Link]

  • The N-benzyl piperidine (N-BP) moiety in drug discovery. (n.d.). ResearchGate. [Link]

Sources

Application Note: Advanced Crystallization Techniques for Piperidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, technical deep-dive into the crystallization of piperidin-2-one (δ-valerolactam) derivatives. It prioritizes mechanistic understanding over rote instructions, ensuring reproducibility and scalability in drug development environments.

Executive Summary & Pharmacophore Context

Piperidin-2-one (δ-valerolactam) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in anticoagulants (e.g., Apixaban intermediates), Janus kinase (JAK) inhibitors, and various CNS-active agents.

Unlike simple piperidines, the piperidin-2-one ring contains a lactam functionality . This introduces specific physicochemical challenges for crystallization:

  • Hydrogen Bonding: The lactam moiety acts as both a hydrogen bond donor (NH) and acceptor (C=O), leading to strong intermolecular dimerization in the solid state.

  • Conformational Flexibility: The ring can adopt chair, boat, or twist-boat conformations depending on substitution patterns, increasing the risk of polymorphism and "oiling out."

  • Acidity/Basicity: The lactam nitrogen is non-basic (amide-like). Unless a basic exocyclic amine is present, standard acid-salt formation strategies will fail.

This guide details protocols to overcome these barriers, focusing on solvent selection logic, thermodynamic control, and chiral resolution.

Pre-Crystallization Characterization

Before attempting crystallization, the solute profile must be established to select the correct thermodynamic approach.

ParameterMethodCritical Insight for Piperidin-2-ones
Solubility Profile Gravimetric AnalysisLactams are often soluble in polar aprotic solvents (DCM, DMSO) but sparingly soluble in non-polar hydrocarbons (Heptane).
pKa Assessment Potentiometric TitrationDetermine if a basic side-chain exists. If pKa < 1 (Lactam only): Use neutral recrystallization or co-crystals. If pKa > 8 (Amine side-chain): Use salt formation.
Thermal Stability DSC / TGAIdentify melting point (

) and degradation onset. Avoid solvents with boiling points > (

- 10°C) to prevent oiling out.

Technique A: Neutral Recrystallization (Lactam Scaffolds)

For piperidin-2-one derivatives lacking a basic center, crystallization relies on manipulating saturation via temperature or anti-solvent addition.

Mechanistic Solvent Selection

The lactam dimer is stable. To crystallize, we must often disrupt this dimer in solution and allow it to reform in an ordered lattice upon cooling.

  • Primary Solvent (Good Solubilizer): Needs to disrupt intermolecular H-bonds.

    • Choices: Methanol, Ethanol, Ethyl Acetate, Dichloromethane (DCM).

  • Anti-Solvent (Precipitant): Non-polar, induces lattice energy dominance over solvation energy.

    • Choices: n-Heptane, Methyl tert-butyl ether (MTBE), Toluene.

Workflow: Solvent System Design

SolventSelection Start Start: Piperidin-2-one Derivative CheckBasic Contains Basic Amine? Start->CheckBasic Neutral Neutral Lactam CheckBasic->Neutral No Basic Basic Side Chain CheckBasic->Basic Yes PolarityCheck High Polarity? Neutral->PolarityCheck SolventA Solvent: EtOH or IPA PolarityCheck->SolventA Yes (e.g., OH groups) SolventB Solvent: EtOAc PolarityCheck->SolventB No (Lipophilic) AntiSolventA Anti-Solvent: Heptane SolventA->AntiSolventA Slow Addition AntiSolventB Anti-Solvent: MTBE SolventB->AntiSolventB Slow Addition SaltScreen Salt Formation (CSA, Tartaric) Basic->SaltScreen

Figure 1: Decision matrix for solvent System selection based on molecular functionality.

Protocol 1: Cooling-Evaporative Crystallization

Target: Neutral 3-substituted piperidin-2-ones.

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of Ethyl Acetate at 60°C.

    • Note: If insoluble, add Methanol dropwise until clear (creating a binary solvent system).

  • Filtration: Hot filter through a 0.45 µm PTFE syringe filter to remove inorganic salts or dust (nucleation sites).

  • Seeding (Critical): Cool to 45°C. Add 0.1% w/w seed crystals if available.

    • Why? Piperidin-2-ones are prone to super-saturation. Seeding prevents "crashing out" as amorphous solids.

  • Anti-Solvent Addition: Slowly add n-Heptane (pre-warmed to 40°C) until a faint, persistent turbidity is observed.

    • Ratio: Typically 1:2 to 1:4 (Solvent:Anti-solvent).

  • Controlled Cooling: Ramp temperature down at 5°C/hour to 0°C.

    • Avoid: Rapid cooling (shock crystallization) which traps impurities.[1]

  • Isolation: Filter the white crystalline solid and wash with cold 10% EtOAc/Heptane.

Technique B: Chiral Resolution (Basic Derivatives)

Many bioactive piperidin-2-ones are chiral (e.g., at the C3 or C5 position). If the molecule contains a basic nitrogen (e.g., an amino side chain), Diastereomeric Salt Formation is the gold standard for optical resolution.

Resolving Agents:

  • (1S)-(+)-10-Camphorsulfonic acid (CSA) – Most effective for piperidines.

  • L-Tartaric Acid.

  • Dibenzoyl-L-tartaric acid.

Protocol 2: Resolution via Camphorsulfonic Acid (CSA)

Mechanism: The acid protonates the basic amine (not the lactam), forming two diastereomeric salts with different lattice energies and solubilities.

  • Stoichiometry: Dissolve 10 mmol of racemic piperidin-2-one derivative in 50 mL Ethanol (95%) .

  • Addition: Add 10 mmol (1.0 eq) of (S)-(+)-CSA dissolved in 20 mL warm Ethanol.

  • Reflux: Heat the mixture to reflux (78°C) for 30 minutes to ensure homogeneity.

  • Nucleation: Allow to cool slowly to room temperature.

    • Observation: One diastereomer (e.g., the S,S-salt) typically crystallizes less soluble than the other.

  • Recrystallization: Filter the solid. If Chiral HPLC indicates <98% ee, recrystallize the salt again from Ethanol/Water (9:1) .

  • Free Basing: Suspend the purified salt in DCM and wash with 1M NaOH to recover the chiral free base.

Troubleshooting: The "Oiling Out" Phenomenon

Problem: The solution becomes cloudy, and a viscous liquid separates at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. Common in piperidin-2-ones with flexible alkyl chains.

Correction Workflow:

OilingOut Issue Oiling Out Observed TempCheck Is Temp > Melting Point of Oil? Issue->TempCheck Action1 Re-heat to dissolve oil TempCheck->Action1 Yes Action3 Change Solvent System TempCheck->Action3 No (Metastable Zone too narrow) Action2 Add Seed Crystals at T_cloud + 2°C Action1->Action2 Cool Slowly Detail3 Use Higher BP Solvent (e.g., Toluene instead of DCM) Action3->Detail3

Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (Oiling Out).

Specific Fixes for Piperidin-2-ones:

  • Increase Temperature: Oiling out is often a kinetic trap. Re-dissolve at a higher temperature and cool much slower.

  • Change Polarity: If oiling out in Ethanol/Water, switch to Isopropyl Acetate/Heptane . The ester solvent interacts better with the lactam carbonyl, stabilizing the monomer in solution.

References

  • BenchChem. (2025).[1] Technical Support Center: Crystallization of 2-Piperidin-1-ylmethyl-benzylamine. Retrieved from

  • Gong, N., et al. (2020).[2] Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. Journal of Pharmaceutical Innovation. Retrieved from

  • Vertex Pharmaceuticals. (2008). Process for resolving chiral piperidine alcohol. US Patent Application 20080051579A1. Retrieved from

  • MDPI. (2022). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Piperidines. Retrieved from

Sources

preparing stock solutions of 1-Benzyl-3-(methylamino)piperidin-2-one for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 1-Benzyl-3-(methylamino)piperidin-2-one Stock Solutions for in vitro Bioassays

Introduction & Pharmacological Context

1-Benzyl-3-(methylamino)piperidin-2-one (CAS: 1341793-00-7) is a functionalized piperidone derivative. In medicinal chemistry, 3-aminopiperidin-2-ones serve as privileged scaffolds and key intermediates in the development of targeted therapeutics, including protease inhibitors, GPCR modulators, and chiral pharmaceutical agents[1][2]. Because this compound features a basic secondary amine (methylamino group) paired with a highly lipophilic benzyl moiety, its solubility profile demands precise solvent selection and handling protocols to ensure bioavailability and stability in aqueous in vitro assay environments.

Physicochemical Properties & Solubility Profiling

To prepare a reliable and reproducible stock solution, researchers must calculate concentrations based on the batch-specific molecular weight and account for the compound's inherent physicochemical properties[3].

Table 1: Physicochemical Properties of 1-Benzyl-3-(methylamino)piperidin-2-one

PropertyValueMechanistic Implication
CAS Number 1341793-00-7Unique identifier for sourcing high-purity batches.
Molecular Formula C13H18N2OIndicates a balance of hydrogen-bond acceptors/donors.
Molecular Weight 218.29 g/mol Base value for molarity calculations (10 mM = 2.18 mg/mL).
Primary Solvent Anhydrous DMSOEnsures complete solvation of the lipophilic benzyl ring.
Aqueous Solubility Poor (Free Base)High risk of precipitation in standard assay buffers.

Causality of Solvent Choice: Dimethyl sulfoxide (DMSO) is the universal solvent of choice for lipophilic small molecules in high-throughput screening (HTS)[4][5]. The benzyl and piperidone rings confer significant lipophilicity, while the methylamino group can participate in hydrogen bonding. Utilizing anhydrous DMSO prevents the premature hydrolysis of the compound and maintains a stable solvation shell, which is critical for long-term storage[6].

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

Self-Validating System: A stock solution must be visually and analytically verified. Microscopic precipitation can lead to false negatives in bioassays, while degradation leads to irreproducible dose-response curves.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

    • Causality: This prevents ambient moisture condensation on the potentially hygroscopic powder, which can alter the effective molecular weight and degrade the compound over time.

  • Weighing: Accurately weigh 2.18 mg of 1-Benzyl-3-(methylamino)piperidin-2-one using a calibrated analytical microbalance.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity) to the vial to achieve a target concentration of 10 mM[6].

  • Homogenization: Vortex the solution gently for 30–60 seconds. If dissolution is incomplete, sonicate the vial in a water bath at RT for up to 5 minutes[6].

    • Causality: Gentle sonication disrupts crystalline lattices without providing excessive thermal energy that could induce chemical degradation.

  • Quality Control (QC): Perform a visual inspection against a dark background to ensure no particulate matter remains. For rigorous validation, verify the purity and concentration via LC-MS using a MeCN/H2O gradient with 0.1% formic acid[7].

  • Aliquoting: Divide the 10 mM master stock into 20 µL to 50 µL aliquots in amber glass vials or low-binding polypropylene tubes[5].

    • Causality: Amber glass prevents UV-induced photo-degradation, while aliquoting minimizes freeze-thaw cycles that lead to compound precipitation and concentration drift[5].

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Workflow Visualization

G A 1. Weigh Compound Equilibrate to RT B 2. Primary Dissolution Add Anhydrous DMSO A->B 10 mM Target C 3. Quality Control Visual & LC-MS Check B->C Sonicate if needed D 4. Aliquot & Store Amber Vials at -20°C C->D Pass QC E 5. Serial Dilution Intermediate DMSO Prep D->E Thaw Single-Use F 6. Bioassay Execution Final DMSO < 0.5% E->F Aqueous Buffer

Workflow for preparing 1-Benzyl-3-(methylamino)piperidin-2-one stock solutions for bioassays.

Preparation of Working Solutions for Bioassays

Working solutions must be prepared freshly on the day of the experiment. Following the NIH Assay Guidance Manual, it is critical to keep the final DMSO concentration in cell-based assays below 0.5% (v/v) to prevent solvent-induced cytotoxicity or artifactual assay readouts[7].

Step-by-Step Dilution Protocol:

  • Thawing: Remove a single 10 mM aliquot from -20°C and allow it to thaw completely at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution: Dilute the 10 mM stock 1:100 in intermediate assay buffer (or serum-free media) to create a 100 µM intermediate solution (1% DMSO)[6].

  • Final Assay Concentration: Dilute the intermediate solution further into the final assay plate. For a 10 µM final screening concentration, dilute 1:10, resulting in a final DMSO concentration of 0.1% (v/v)[4].

  • Mixing: Ensure rapid mixing upon addition to the aqueous buffer to prevent localized precipitation of the lipophilic free base.

Troubleshooting & Causality in Assay Failures

Table 2: Common Issues and Mechanistic Solutions

ObservationMechanistic CauseCorrective Action
Cloudy suspension upon aqueous dilution Rapid hydrophobic collapse of the benzyl group in water.Perform serial dilutions in DMSO first, then a single rapid dilution into the aqueous buffer with immediate vortexing.
Loss of potency over time Repeated freeze-thaw cycles causing micro-precipitation.Strictly adhere to single-use aliquots. Discard thawed aliquots after use[5].
Inconsistent LC-MS peaks Degradation or oxidation of the secondary amine.Ensure DMSO is anhydrous and stored under argon/nitrogen. Use amber vials to prevent photo-oxidation[5].

References

  • NIH. "Discovery and validation of small molecule stabilizers of mutant triose phosphate isomerase (TPI) as potential lead candidates for TPI deficiency". PubMed Central (PMC). Available at:[Link]

  • PubChem. "3-Amino-2-piperidone | C5H10N2O | CID 5200225". National Library of Medicine. Available at:[Link]

  • LookChem. "Cas 127294-73-9,(R)-3-Aminopiperidine". LookChem. Available at:[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 1-Benzyl-3-(methylamino)piperidin-2-one

[1][2][3]

Executive Summary

The 3-aminopiperidin-2-one (3-amino-valerolactam) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous Neurokinin-1 (NK1) antagonists and Dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2][3] Traditional thermal synthesis of


123

This Application Note details a robust Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid preparation of 1-Benzyl-3-(methylamino)piperidin-2-one . By utilizing dielectric heating, we achieve quantitative conversion of the

2

Scientific Background & Retrosynthesis

The Challenge of -Amination

The introduction of a methylamino group at the C3 position of a lactam ring is synthetically non-trivial.[2] The precursor, 3-bromo-1-benzylpiperidin-2-one , possesses an acidic proton at C3.[1][2][3] Under standard thermal conditions with basic amines (like methylamine), the reaction frequently diverges into two pathways:

  • Path A (

    
     Substitution):  Desired product formation.
    
  • Path B (E2 Elimination): Formation of the enamide side product.[3]

Microwave irradiation favors Path A by rapidly accessing the activation energy required for the bimolecular substitution before the slower, thermodynamically controlled elimination equilibrates.

Retrosynthetic Logic

The synthesis is designed as a convergent 2-step workflow starting from commercially available 1-benzylpiperidin-2-one.[1][2][3]

RetrosynthesisTargetTarget:1-Benzyl-3-(methylamino)piperidin-2-onePrecursorPrecursor:3-Bromo-1-benzylpiperidin-2-oneTarget->PrecursorMW-AssistedAmination (MeNH2)SMStarting Material:1-Benzylpiperidin-2-onePrecursor->SMalpha-Bromination(LHMDS, NBS)

Figure 1: Retrosynthetic strategy focusing on the critical microwave-assisted C-N bond formation.[2][3]

Materials and Equipment

Reagents
  • Precursor: 3-Bromo-1-benzylpiperidin-2-one (Synthesized in-house or commercial custom synthesis).[1][2][3]

  • Nucleophile: Methylamine (2.0 M solution in THF or 33% in EtOH).[3] Note: THF solution is preferred for MW stability.[2][3]

  • Solvent: Acetonitrile (MeCN), anhydrous.[2][3]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.[2][3]
    
Equipment
  • Microwave Reactor: Single-mode cavity (e.g., Anton Paar Monowave 300 or CEM Discover 2.0).[2][3]

  • Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK snap-caps/crimp caps and PTFE/silicone septa.

  • Temperature Control: IR sensor (external) and Fiber Optic probe (internal, optional but recommended for accurate reaction kinetics).[2][3]

Experimental Protocol

Step 1: Precursor Synthesis (Contextual)

While the focus is the MW step, the quality of the precursor is critical.[3]

  • Cool a solution of 1-benzylpiperidin-2-one (1.0 equiv) in THF to -78°C.

  • Add LiHMDS (1.1 equiv) dropwise to form the enolate.[3] Stir for 30 min.

  • Add NBS (N-bromosuccinimide, 1.05 equiv) dissolved in THF.

  • Warm to RT, quench with

    
    , extract, and purify via flash chromatography (Hex/EtOAc).
    
  • QC Check: Verify absence of starting lactam via LC-MS (

    
     for Br isotope pattern).
    
Step 2: Microwave-Assisted Amination (Core Protocol)[1][2][3]

Objective: Displacement of bromide by methylamine.

Workflow Diagram

MW_ProtocolSetup1. Vessel SetupDissolve 3-Bromo-lactam (1 mmol)in MeCN (3 mL). Add K2CO3 (1.5 eq).Reagent2. Reagent AdditionAdd Methylamine (2M in THF, 5 eq).Seal vessel immediately.Setup->ReagentMW_Irradiation3. MW IrradiationMode: Dynamic/StandardTemp: 110°C | Time: 15 minStirring: HighReagent->MW_IrradiationCooling4. Cooling & VentingCool to 40°C (Compressed Air).Vent residual pressure carefully.MW_Irradiation->CoolingWorkup5. WorkupFilter salts. Concentrate filtrate.Partition (DCM/Water).Cooling->Workup

Figure 2: Step-by-step experimental workflow for the microwave reactor.[1][2][3]

Detailed Procedure:
  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 3-bromo-1-benzylpiperidin-2-one (268 mg, 1.0 mmol) in anhydrous Acetonitrile (3.0 mL).

  • Base Addition: Add

    
      (207 mg, 1.5 mmol). The heterogeneous base helps scavenge HBr without promoting rapid elimination as soluble strong bases might.
    
  • Amine Addition: Add Methylamine (2.5 mL of 2.0 M solution in THF, 5.0 mmol). Excess amine is required to drive kinetics and prevent bis-alkylation.[1][2][3]

  • Sealing: Cap the vial immediately with a PTFE-lined septum cap.

  • Irradiation: Place in the microwave reactor cavity. Program the method:

    • Temperature: 110 °C

    • Ramp Time: 2:00 min

    • Hold Time: 15:00 min

    • Pressure Limit: 250 psi (17 bar)[2][3]

    • Power: Dynamic (Max 150 W)[2][3]

  • Workup:

    • After cooling to <45 °C, uncap the vial.

    • Filter the reaction mixture through a celite pad to remove inorganic salts (

      
      , KBr).[2][3]
      
    • Concentrate the filtrate in vacuo to remove volatiles (THF, excess methylamine).[2][3]

    • Redissolve the residue in DCM (15 mL) and wash with saturated

      
       (10 mL).[2][3]
      
    • Dry over

      
      , filter, and concentrate.[2][3]
      
  • Purification: The crude oil is typically >90% pure. Final purification via Silica Gel Chromatography (DCM:MeOH:NH4OH, 95:5:0.5).[2][3]

Results & Optimization Data

The following table summarizes the optimization of reaction conditions performed during method development.

EntryTemp (°C)Time (min)SolventYield (%)Purity (LC-MS)Notes
18030EtOH65%82%Slow conversion; some hydrolysis observed.[1][2][3]
210020MeCN88%91%Good conversion.
3 110 15 MeCN 94% 96% Optimal conditions.
41405MeCN70%75%Significant elimination product (enamide) formed.[3]
5Reflux240 (4h)MeCN55%60%Thermal control; incomplete conversion.[3]

Key Finding: Increasing temperature beyond 120°C drastically increases the elimination byproduct (1-benzyl-5,6-dihydropyridin-2(1H)-one) due to the entropy-favored nature of elimination at high temperatures.[1][2][3]

Expert Insights & Troubleshooting

Why Microwave? (Mechanistic Causality)

The reaction relies on the Dipolar Polarization mechanism.[3] Acetonitrile (high tan

3

Stereochemistry Note

This protocol yields racemic (

123
  • Chiral modification: To obtain the enantiopure (S)-isomer (often the bioactive form in NK1 antagonists), one must either:

    • Perform a chiral resolution of the product using L-Tartaric acid.[1][2]

    • Start from chiral Ornithine precursors (though this avoids the bromination route).[3]

Troubleshooting Guide
  • Issue: Low Yield / High Starting Material.

    • Solution: Check the quality of the methylamine solution. Methylamine is volatile; old bottles may have lost titer. Use a fresh sealed ampoule or generate gas in situ if necessary.

  • Issue: Formation of Enamide (Elimination product).

    • Solution: Reduce temperature to 100°C and extend time. Ensure the base is granular

      
      , not powdered 
      
      
      (which is more basic and promotes elimination).[2][3]

References

  • Microwave-Assisted Nucleophilic Substitution: Ju, Y.; Kumar, D.; Varma, R. S.[2][3][4] "Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium." J. Org.[2][3][4] Chem.2006 , 71, 6697–6700.[2][3][4] Link[2][3]

  • Lactam Scaffold Synthesis: Linder, M. R.; Podlech, J. "Synthesis of

    
    -Lactams from Diazoketones and Imines: The Use of Microwave Irradiation."[2][5] Org.[6][4][5][7][8] Lett.2001 , 3, 1849–1851.[2][3][5] Link[2][3]
    
  • NK1 Antagonist Chemistry: Harrison, T., et al. "Synthesis of 3-aminopiperidines and their application as NK1 antagonists."[2][3] Bioorg. Med. Chem. Lett.1994 , 4, 2545.[2][3] (Foundational chemistry for 3-amino-lactam pharmacophores).

  • General MAOS Review: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angew.[7] Chem. Int. Ed.2004 , 43, 6250–6284.[2][3] Link[2][3]

protecting group strategies for 3-amino-piperidinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note 402: Orthogonal Protecting Group Strategies for the Synthesis of Chiral 3-Amino-piperidin-2-ones

Executive Summary

The 3-amino-piperidin-2-one (3-amino-valerolactam) scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the immediate precursor to blockbuster DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) and various oncology targets.

Synthesizing this scaffold with high enantiopurity presents a unique "Two-Nitrogen Dilemma":

  • N1 (Lactam Nitrogen): Requires protection that withstands nucleophilic attack or alkylation but allows for late-stage removal (or retention if N-alkylation is the target).

  • N3 (Exocyclic Chiral Amine): Requires absolute stereochemical preservation. The

    
    -proton is acidic (
    
    
    
    ), making the stereocenter prone to racemization under basic conditions if the protecting group (PG) is not chosen correctly.

This guide details a robust, field-proven strategy for synthesizing (S)-3-amino-piperidin-2-one using an Ornithine-Chiral Pool approach , emphasizing orthogonal protection strategies (Boc/Cbz/Bn) to maximize yield and enantiomeric excess (


).

Strategic Framework: The Orthogonality Matrix

The choice of protecting groups must be orthogonal—meaning one group can be removed without affecting the other.

StrategyN3 (Chiral Amine) PGN1 (Lactam) PGRationale
A (Standard) Boc (Acid labile)H or Bn (Hydrogenolysis)Ideal for solid-phase synthesis or when N1-alkylation is the next step. Boc prevents racemization better than amides.
B (Scale-Up) Cbz (Hydrogenolysis)Boc (Acid labile)Used when acidic deprotection of N3 is undesirable (e.g., presence of acid-sensitive side chains).
C (Fmoc) Fmoc (Base labile)Boc (Acid labile)Rare for solution phase due to Fmoc instability during basic cyclization, but critical for Solid Phase Peptide Synthesis (SPPS).
Why N3-Carbamates?

We strictly recommend carbamate protection (Boc, Cbz) for the N3 amine. Amide protecting groups (e.g., Acetyl, Benzoyl) increase the acidity of the


-proton via resonance, significantly increasing the rate of racemization during the cyclization step. Carbamates reduce this acidity.

Detailed Protocol: Synthesis of (S)-3-(Boc-amino)-piperidin-2-one

This protocol utilizes the Chiral Pool approach starting from


-Boc-L-Ornithine. This route is superior to the Hofmann rearrangement of nipecotic acid derivatives for lab-scale synthesis because it guarantees stereochemical integrity (

) without requiring hazardous rearrangement reagents (e.g.,

,

).
Reagents & Materials
  • Starting Material:

    
    -Boc-L-Ornithine (CAS: 13734-35-5)
    
  • Reagents: Methyl Iodide (MeI), Cesium Carbonate (

    
    ), Methanol (MeOH), Triethylamine (
    
    
    
    ).
  • Solvents: DMF (Anhydrous), DCM.

Workflow Diagram

OrnithineCyclization cluster_mechanism Mechanistic Insight Start N-alpha-Boc-L-Ornithine (Zwitterion) Step1 Step 1: Chemoselective Esterification (Cs2CO3, MeI, DMF) Start->Step1 Carboxylate Activation Inter1 Intermediate: N-alpha-Boc-L-Ornithine Methyl Ester Step1->Inter1 Yield: ~90% Step2 Step 2: Base-Induced Cyclization (MeOH, Et3N, Reflux) Inter1->Step2 Intramolecular Aminolysis Product Target: (S)-3-(Boc-amino)-piperidin-2-one Step2->Product 6-Exo-Trig Cyclization Yield: ~85% Mech1 Delta-NH2 is nucleophilic Mech2 Alpha-NH-Boc prevents racemization

Caption: Figure 1. Chemoselective cyclization workflow preserving the N3 chiral center.

Step-by-Step Methodology

Step 1: Chemoselective Methylation Rationale: We must convert the carboxylic acid to an ester to facilitate amidation. Standard Fischer esterification (


) removes the Boc group. Therefore, we use base-mediated alkylation.
  • Dissolve

    
    -Boc-L-Ornithine (10.0 g, 43 mmol) in anhydrous DMF (100 mL).
    
  • Add

    
     (0.6 eq, 25.8 mmol). Note: Using Cs salt promotes solubility and reactivity of the carboxylate.
    
  • Cool to 0°C. Add MeI (1.1 eq, 47.3 mmol) dropwise over 20 minutes.

  • Stir at Room Temperature (RT) for 4 hours.

  • QC Check: TLC (EtOAc/Hex 1:1) should show consumption of acid (baseline) and formation of ester (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over

    
    , concentrate.
    
    • Yield Target: >90% as a viscous oil.

Step 2: Cyclization (Lactamization) Rationale: The


-amino group is free and nucleophilic. Under thermodynamic control, it attacks the methyl ester to form the stable 6-membered lactam.
  • Dissolve the crude methyl ester in MeOH (0.2 M concentration).

  • Add

    
     (2.0 eq).
    
  • Heat to reflux (65°C) for 12–18 hours.

    • Critical Control Point: Monitor by HPLC. Disappearance of the linear ester and formation of the lactam (lower retention time on C18 usually).

  • Concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexanes or perform column chromatography (DCM/MeOH 95:5).

    • Target: White crystalline solid.

    • Data:

      
       NMR should show the disappearance of the methyl ester singlet (
      
      
      
      ppm) and the appearance of the lactam NH (broad singlet
      
      
      ppm).

Advanced Strategy: N1-Functionalization

Once the (S)-3-(Boc-amino)-piperidin-2-one is formed, a common requirement is alkylating the ring nitrogen (N1) to attach pharmacophores (e.g., the quinazolinone moiety in Linagliptin).

Protocol for N1-Alkylation:

  • Solvent: Anhydrous DMF or THF.

  • Base: NaH (1.1 eq, 60% dispersion).

    • Note: The

      
       of the lactam NH is ~17. NaH is sufficient. The N3-Boc proton is less acidic (
      
      
      
      ~25) and sterically hindered, ensuring regioselectivity at N1.
  • Electrophile: Benzyl bromide or functionalized alkyl halide.

  • Temperature: 0°C to RT.

Deprotection Sequence (The Payoff):

  • To remove N3-Boc: Treat with 4M HCl in Dioxane or TFA/DCM (1:1).

    • Result: 3-amino-piperidin-2-one (as salt).[1]

  • To remove N1-Bn: Hydrogenation (

    
    ).
    
    • Result: 3-(Boc-amino)-piperidin-2-one.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Cyclization Polymerization of linear ornithine.Ensure dilution is sufficient (0.1M - 0.2M) to favor intramolecular reaction over intermolecular polymerization.
Racemization (

)
High temperature or strong base used.Use

or DIPEA instead of alkoxides (NaOMe). Avoid temperatures >70°C.
N1 vs N3 Alkylation Mix Over-metallation with NaH.Control stoichiometry of NaH strictly (1.05 eq). Perform alkylation at 0°C.

References

  • Synthesis of Chiral 3-Aminopiperidine Derivatives. Organic Process Research & Development. (2022). Describes the scale-up of ornithine cyclization for drug synthesis.

  • Preparation of (R)-3-aminopiperidine dihydrochloride. US Patent 20100029941A1. (2010). Detailed industrial protocol for converting ornithine to the piperidinone scaffold.

  • Synthesis of protected 3-aminopiperidine using enzyme cascades. Chemical Communications. (2020). Discusses Cbz/Boc orthogonal strategies and enzymatic routes.

  • Product Specification: (S)-3-Aminopiperidin-2-one. Sigma-Aldrich.[2] Physical properties and safety data for the target scaffold.

Sources

Application Note: Handling and Storage Safety Protocols for 1-Benzyl-3-(methylamino)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide establishes the standard operating procedures (SOPs) for the safe handling, storage, and manipulation of 1-Benzyl-3-(methylamino)piperidin-2-one . As a functionalized piperidin-2-one (valerolactam) derivative featuring a secondary amine and a lipophilic benzyl moiety, this compound presents specific physicochemical challenges—namely basicity, potential hygroscopicity, and susceptibility to oxidation. This document targets researchers and drug development professionals, synthesizing data from structural analogs and functional group analysis to ensure maximum safety and compound integrity.

Physicochemical Profile & Identification

Understanding the molecular architecture is the first step in risk mitigation. The presence of the lactam ring reduces the basicity of the ring nitrogen (N1), but the exocyclic methylamino group at C3 retains significant nucleophilicity and basicity.

Table 1: Chemical Identification & Predicted Properties
PropertyDetail
Chemical Name 1-Benzyl-3-(methylamino)piperidin-2-one
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
Structural Class N-substituted Lactam / Secondary Amine
Physical State Viscous oil or low-melting solid (Analog-based prediction)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
pKa (Predicted) ~9.0–10.0 (Secondary amine); Lactam N is non-basic
Stability Profile Sensitive to air (amine oxidation) and moisture (hygroscopic)

Hazard Identification & Risk Assessment (GHS)

Note: In the absence of a compound-specific SDS from major registrars, the following classification is derived from Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 3-aminopiperidin-2-one, 1-benzylpiperidine).

Core Hazards

The primary safety concern arises from the 3-methylamino substituent. Secondary aliphatic amines are known irritants and potential corrosives.

  • H315 (Skin Irritation): Causes skin irritation.[1] The free base form can penetrate the stratum corneum due to the lipophilic benzyl group.

  • H319 (Eye Irritation): Causes serious eye irritation.[1] Amine vapors or dusts are lachrymators.

  • H335 (STOT-SE): May cause respiratory irritation if inhaled as a mist or dust.

  • H302 (Acute Toxicity, Oral): Harmful if swallowed (Predicted Category 4).

Diagram 1: Hazard Decision Logic (Graphviz)

This workflow illustrates the decision process for selecting PPE and engineering controls based on the physical state and manipulation type.

HazardLogic Start Start: Handling 1-Benzyl-3-(methylamino)piperidin-2-one StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Oil / Solution StateCheck->Liquid RiskDust Risk: Inhalation (Dust) Solid->RiskDust High Potential RiskSplash Risk: Skin Absorption / Splash Liquid->RiskSplash High Potential Control1 Control: Fume Hood + N95/P100 RiskDust->Control1 Control2 Control: Double Nitrile Gloves + Face Shield RiskSplash->Control2 Action Proceed with Experiment Control1->Action Control2->Action

Caption: Decision matrix for PPE selection based on the physical state of the amine derivative.

Storage Protocols

Proper storage is critical to prevent the degradation of the secondary amine (formation of N-oxides or carbamates via CO₂ absorption) and hydrolysis of the lactam ring.

Protocol 1: Long-Term Storage
  • Temperature: Store at -20°C for long-term stability. For active use (weeks), 2–8°C is acceptable.

  • Atmosphere: The container must be purged with Argon (Ar) or Nitrogen (N₂) . Secondary amines readily react with atmospheric CO₂ to form carbamate salts, appearing as a white crust on the oil/solid.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze oxidation.

  • Desiccation: Store within a secondary container (desiccator) containing activated silica gel or Drierite to prevent moisture absorption.

Protocol 2: Re-constitution from Storage
  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial in humid air causes immediate condensation, accelerating hydrolysis.

  • Solvent Choice: If storing as a stock solution, use anhydrous DMSO or Ethanol. Avoid acetone (reacts with secondary amines to form imines/enamines).

Handling & Manipulation Methodology

This section details the "Self-Validating System" for handling. A self-validating protocol includes checkpoints that confirm safety measures are working (e.g., airflow check, glove integrity).

Step-by-Step Workflow
Phase A: Preparation (The "Check-Zero" Step)
  • Engineering Control: Verify Fume Hood airflow is >100 fpm (0.5 m/s). Work at least 6 inches inside the sash.

  • PPE:

    • Eyes: Chemical splash goggles (ANSI Z87.1).

    • Hands: Double-gloving recommended. Inner layer: Latex/Nitrile (4 mil); Outer layer: Nitrile (extended cuff, 5-8 mil).

    • Body: Lab coat required; chemical apron if handling >500 mg.

Phase B: Weighing & Transfer
  • For Oils (Viscous Liquids):

    • Do not pour. Use a positive-displacement pipette or a glass syringe.

    • Why? Viscous amines adhere to glass threads, leading to contamination of the cap and eventual degradation of the seal.

  • For Solids:

    • Use an antistatic weigh boat.

    • Clean the spatula immediately with methanol to prevent cross-contamination.

Phase C: Solubilization
  • Exotherm Check: Dissolving amines in acidic media (even weak acids) is exothermic. Add solvent slowly.[2]

  • Verification: If the solution turns yellow/brown rapidly, oxidation has occurred. Discard and use fresh stock under inert gas.

Diagram 2: Experimental Workflow for Solubilization

Solubilization Weigh Weigh Compound (Inert Atmosphere) Solvent Select Solvent (Anhydrous DMSO/MeOH) Weigh->Solvent Mix Dissolve (Vortex/Sonicate) Solvent->Mix Check Visual QC Check (Colorless/Clear?) Mix->Check Use Ready for Assay Check->Use Yes Discard Discard (Oxidation Detected) Check->Discard No (Yellow/Brown)

Caption: Workflow for preparing stock solutions with built-in quality control checkpoints.

Emergency Procedures

Specific actions for amine/lactam exposure.

ScenarioImmediate ActionRationale
Skin Contact Wash with polyethylene glycol 400 (PEG 400) or soap and water for 15 min.[3]Lipophilic benzyl amines are hard to remove with water alone; PEG solubilizes them effectively.
Eye Contact Rinse with water for 15 min; lift eyelids. Consult ophthalmologist.Basic amines cause penetrating corneal injury (saponification of lipids).
Spill (Liquid) Cover with sand or vermiculite . Do NOT use sawdust.Sawdust can react with strong oxidizers or amines; vermiculite is inert.
Inhalation Move to fresh air. If breathing is difficult, give oxygen.Amine vapors cause bronchospasm; immediate removal is vital.

Disposal & Regulatory Compliance

  • Waste Stream: Segregate as Basic Organic Waste .

  • Incompatibility: Never mix with oxidizing acids (Nitric, Perchloric) or acid chlorides in the waste container (risk of violent reaction/gas evolution).

  • Container Prep: Triple rinse empty vials with methanol before disposal. Deface labels.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54593680, 3-(methylamino)-1-phenylpiperidin-2-one (Analogous Structure). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier for Piperidin-2-one derivatives.[1] General guidance on lactam/amine handling. Retrieved from [Link]

Disclaimer: This guide is based on expert analysis of chemical structure and available data for analogous compounds.[3] Users should always consult the specific Safety Data Sheet (SDS) provided by their chemical supplier if available.

Sources

incorporating 1-Benzyl-3-(methylamino)piperidin-2-one into peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporating 1-Benzyl-3-(methylamino)piperidin-2-one into Peptidomimetics


-lactam constraints.

Executive Summary

This guide details the technical methodology for incorporating 1-Benzyl-3-(methylamino)piperidin-2-one (referred to herein as Bn-Me-Valerolactam ) into peptide backbones. This scaffold belongs to the class of Freidinger lactams , widely recognized for their ability to constrain peptide backbones into bioactive conformations, specifically Type II'


-turns.

Unlike standard amino acids, the incorporation of Bn-Me-Valerolactam presents two specific chemical challenges:

  • Steric Hindrance: The

    
    -methyl group at the coupling site (position 3) creates significant steric bulk, requiring high-efficiency coupling reagents.
    
  • Termination vs. Extension: As defined, the 1-Benzyl group acts as a "dead-end" hydrophobic cap. This molecule functions primarily as a C-terminal constraint to prevent carboxypeptidase degradation or to mimic hydrophobic receptor pockets.

Structural Rationale & Mechanism

The incorporation of lactam constraints restricts the dihedral angles (


 and 

) of the peptide backbone.
  • 
    -Space Constraint:  The piperidinone ring locks the side-chain torsion angle (if functionalized) and the backbone 
    
    
    
    angle.
  • 
    -Methylation:  The 3-methylamino group eliminates the H-bond donor capability of the amide, favoring the cis-peptide bond configuration in some contexts, or more commonly, restricting the preceding residue into a specific rotameric state essential for receptor selectivity.
    
  • Hydrophobic Shielding: The 1-Benzyl group provides a hydrophobic anchor often required for GPCR ligand binding pockets, while simultaneously protecting the lactam nitrogen from metabolic recognition.

Visualizing the Conformational Lock

G cluster_0 Steric Bottleneck PreResidue Preceding Amino Acid (Residue i) Activation Activation (HATU/HOAt) PreResidue->Activation Carboxyl Activation Transition Tetrahedral Intermediate Activation->Transition + Scaffold (Nucleophile) Scaffold 1-Benzyl-3-(methylamino) piperidin-2-one Scaffold->Transition Steric Attack Product Constrained Peptidomimetic (Type II' Beta-Turn Mimic) Transition->Product Amide Bond Formation (Restricted Rotation)

Figure 1: Reaction pathway for incorporating the hindered secondary amine scaffold. The "Steric Bottleneck" highlights the critical need for high-efficiency coupling reagents due to the N-methyl interference.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Brief Overview)

Note: If not purchasing commercially, the scaffold can be synthesized from L-Ornithine or via pyridone reduction.

  • Starting Material:

    
    -Boc-
    
    
    
    -Cbz-L-Ornithine.
  • Cyclization: Convert to the methyl ester, remove Cbz, and induce lactamization (often spontaneous or base-catalyzed).

  • Alkylation (N1): Deprotonate the lactam nitrogen (NaH/DMF) and alkylate with Benzyl Bromide.

  • Methylation (N3): This is the critical step for the specific target.

    • Method: React the 3-amino lactam (Boc-protected) with MeI/NaH (requires careful control to avoid over-methylation) OR use reductive amination with Formaldehyde/NaBH(OAc)

      
       after Boc removal.
      
    • Target:1-Benzyl-3-(methylamino)piperidin-2-one .

Protocol B: Coupling to Peptide Fragment (The "Incorporation")

Challenge: Coupling an amino acid to a secondary, hindered amine (


-Me) is difficult. Standard EDC/NHS coupling will likely fail or proceed with low yield.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP (Bromo-tris-pyrrolidino phosphoniumhexafluorophosphate).

  • Base: DIEA (Diisopropylethylamine).[1]

  • Solvent: DMF (anhydrous).

Step-by-Step Procedure:

  • Activation of Upstream Residue:

    • Dissolve the

      
      -protected amino acid (e.g., Fmoc-Phe-OH) (1.2 equiv) in anhydrous DMF.
      
    • Add HATU (1.2 equiv) and HOAt (1.2 equiv). HOAt is crucial for hindered couplings.

    • Add DIEA (2.5 equiv).

    • Stir for 5–10 minutes at

      
       to form the activated ester.
      
  • Addition of Scaffold:

    • Dissolve 1-Benzyl-3-(methylamino)piperidin-2-one (1.0 equiv) in minimal DMF.

    • Add the scaffold solution dropwise to the activated amino acid mixture.

  • Reaction Monitoring:

    • Allow the reaction to warm to Room Temperature (RT).

    • Stir for 12–24 hours. Note: Secondary amines react slowly.

    • Monitor: Use LC-MS. Look for the mass of [Fmoc-AA-Scaffold + H]

      
      . If conversion is <50% after 12h, add a second portion of activated amino acid (Double Coupling).
      
  • Work-up:

    • Dilute with EtOAc.

    • Wash with 5% NaHCO

      
       (2x), Water (1x), 1M KHSO
      
      
      
      (2x), and Brine.
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc) is usually sufficient.

Data Table 1: Coupling Reagent Efficiency for N-Methylated Lactams

Coupling AgentReaction TimeYield (%)Epimerization RiskNotes
HATU/HOAt 12 h85-95%LowRecommended standard.
PyBrOP 18 h80-90%LowExcellent for extremely hindered amines.
EDC/HOBt 24 h+<40%ModerateNot recommended for this scaffold.
Acid Fluoride 6 h90%LowRequires preparation of AA-fluoride (using TFFH).

Validation & Characterization

Once incorporated, the peptidomimetic must be validated for structural integrity and conformational preference.

Mass Spectrometry (LC-MS)

Confirm the molecular weight. The loss of the methyl group (demethylation) is a common side reaction if conditions are too harsh during synthesis, so verify the +14 Da mass shift relative to the non-methylated analog.

NMR Spectroscopy (Conformational Analysis)
  • 1H NMR: Look for the characteristic doublet or broad singlet of the

    
    -Methyl group around 2.8–3.2 ppm.
    
  • ROESY/NOESY: This is critical for proving the

    
    -turn.
    
    • Key Signal: Look for NOE correlations between the

      
      -Methyl protons of the scaffold and the 
      
      
      
      -proton of the preceding residue (
      
      
      ). Strong NOE indicates a cis-amide bond or a compact turn geometry.
    • Diagnostic: The

      
      -coupling of the proton at position 3 (H3) of the piperidinone ring can indicate the puckering of the ring (chair vs. boat), which dictates the side-chain orientation.
      

References

  • Freidinger, R. M., Veber, D. F., Perlow, D. S., Brooks, J. R., & Saperstein, R. (1980). Bioactive conformation of luteinizing hormone-releasing hormone: evidence from a conformationally constrained analog.[2] Science, 210(4470), 656-658. Link

  • Hanessian, S., McNaughton-Smith, G., Lombart, H. G., & Lubell, W. D. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds and Peptide Mimetics.[3] Tetrahedron, 53(38), 12789-12854. Link

  • Jamieson, A. G., et al. (2009). Synthesis of β-turn cyclic peptidomimetics via "volatilizable" supports.[4] Journal of Organic Chemistry, 74(5), 2183–2185. Link

  • Teixidó, M., et al. (2005). Solid-phase synthesis of N-methylated peptides. Journal of Peptide Science, 11(2), 85-102. Link

  • Sigma-Aldrich. (n.d.). 3-Aminopiperidin-2-one Product Information. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Process Optimization & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Benzyl-3-(methylamino)piperidin-2-one Prepared by: Senior Application Scientist, Process Chemistry Division Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Synthesis Optimization Support Center. The synthesis of 1-benzyl-3-(methylamino)piperidin-2-one—a critical intermediate in the development of JAK inhibitors and other bioactive piperidine scaffolds—presents significant chemoselective and stereochemical challenges [4]. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for maximizing yield and enantiomeric/diastereomeric purity.

I. Mechanistic Workflow & Strategy

To achieve high yields, we must exploit steric hindrance and pKa differentials. Direct N-benzylation and direct reductive amination of the unprotected 3-aminopiperidin-2-one universally fail due to competing nucleophilic sites. The validated workflow relies on a temporary Boc-protection strategy to direct regiochemistry and prevent over-alkylation [3].

Synthesis A 3-Aminopiperidin-2-one B Boc Protection (C3-Amine) A->B C 3-(Boc-amino)piperidin-2-one B->C Blocks C3-N D N-Benzylation (Lactam N1) C->D E 1-Benzyl-3-(Boc-amino)piperidin-2-one D->E Directs to N1 F N-Methylation (MeI, NaH) E->F G 1-Benzyl-3-(Boc-methylamino)piperidin-2-one F->G Prevents Dimethylation H Boc Deprotection (Acidic Cleavage) G->H I 1-Benzyl-3-(methylamino)piperidin-2-one H->I Target Yielded

Fig 1: Stepwise regioselective synthesis pathway for 1-Benzyl-3-(methylamino)piperidin-2-one.

II. Diagnostic Troubleshooting FAQs

FAQ 1: Why am I observing a mixture of N1-benzyl and N3-benzyl products during the lactam benzylation step?

  • Mechanistic Rationale: Both the lactam N-H and the carbamate (Boc) N-H have similar pKa values (~15–16 in polar aprotic solvents). When deprotonated by a non-coordinating base like NaH at room temperature, kinetic selectivity is lost. Although the Boc group is bulky, the highly reactive naked anion will still attack the benzyl bromide at both sites, destroying your yield [2].

  • Validated Solution: Switch your base to Lithium Hexamethyldisilazide (LiHMDS) and drop the temperature to -78°C. The lithium cation strongly coordinates with the oxygen atoms of both the lactam and the Boc group. At cryogenic temperatures, the extreme steric bulk of the Boc group completely blocks the C3 trajectory, directing the benzyl bromide exclusively to the less hindered N1 lactam position.

FAQ 2: My enantiomeric excess (ee) drops significantly during the N-methylation step. How do I prevent C3 epimerization?

  • Mechanistic Rationale: The C3 proton is situated alpha to the lactam carbonyl, rendering it mildly acidic. If you use excess NaH or allow the methylation reaction to run at room temperature for extended periods, the base will abstract this proton, forming an enolate. Upon reprotonation, the stereocenter scrambles, leading to epimerization[1].

  • Validated Solution: Strict stoichiometric control is non-negotiable. Use exactly 1.05 equivalents of NaH and 1.1 equivalents of Methyl Iodide (MeI). Maintain the reaction strictly at 0°C. Do not allow the reaction to warm up until it is quenched.

FAQ 3: Can I skip the Boc-protection and directly synthesize the methylamino group via reductive amination with formaldehyde?

  • Mechanistic Rationale: No. The secondary amine formed after the first reductive amination step is significantly more nucleophilic than the starting primary amine. It will rapidly react with another equivalent of formaldehyde to form an iminium ion, which is subsequently reduced to the tertiary amine (dimethylamino) [3].

  • Validated Solution: Direct mono-methylation of primary aliphatic amines via reductive amination is thermodynamically unfavorable. You must use the Boc-protection strategy. The Boc group electronically and sterically restricts the nitrogen to a single methylation event.

III. Quantitative Optimization Data

The following table summarizes our internal scale-up data demonstrating the causality between base selection, temperature, and chemoselectivity during the critical N1-Benzylation step.

Table 1: Optimization of N1-Benzylation of 3-(Boc-amino)piperidin-2-one (1.05 eq Benzyl Bromide)

Base (Eq)SolventTemp (°C)N1-Benzyl Yield (%)N3-Benzyl Yield (%)C3 Epimerization (%)
NaH (1.2)DMF25622812
K2CO3 (2.0)Acetone604515< 2
LiHMDS (1.05) THF -78 to 0 94 < 1 < 1
IV. Validated Experimental Protocols

These protocols are designed as self-validating systems . Do not proceed to the next step unless the specified In-Process Control (IPC) criteria are met.

Protocol A: Regioselective N1-Benzylation

Objective: Synthesize 1-Benzyl-3-(Boc-amino)piperidin-2-one.

  • Charge: Dissolve 3-(Boc-amino)piperidin-2-one (1.0 eq) in anhydrous THF (10 mL/g) under a strict argon atmosphere.

  • Cool: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78°C for 15 minutes.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.05 eq) dropwise over 20 minutes. Causality check: Slow addition prevents localized exothermic spikes that could lead to C3 deprotonation. Stir for 30 minutes at -78°C.

  • Alkylation: Add Benzyl Bromide (1.05 eq) dropwise. Maintain at -78°C for 1 hour, then slowly allow the reaction to warm to 0°C over 2 hours.

  • IPC Validation: Pull a 0.1 mL aliquot, quench in saturated NH4Cl, and extract with EtOAc. Analyze via LC-MS. Pass criteria: >95% conversion to the N1-benzyl product (M+H = 305).

  • Quench & Isolate: Quench the main reaction with saturated aqueous NH4Cl at 0°C. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Controlled N3-Methylation

Objective: Synthesize 1-Benzyl-3-(Boc-methylamino)piperidin-2-one.

  • Charge: Dissolve the product from Protocol A (1.0 eq) in anhydrous DMF (8 mL/g) under argon.

  • Cool: Chill the solution to exactly 0°C using an ice/water bath.

  • Deprotonation: Add NaH (60% dispersion in mineral oil, 1.05 eq) in a single portion. Stir for exactly 20 minutes at 0°C until hydrogen evolution ceases.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Stir at 0°C for 2 hours. Causality check: Strict adherence to 0°C prevents C3 epimerization [1].

  • IPC Validation: Analyze via TLC (Hexanes/EtOAc 7:3). Pass criteria: Complete disappearance of the starting material spot.

  • Quench: Carefully quench with ice-cold water. Extract with MTBE (3x). Wash the combined organics with 5% aqueous LiCl (3x) to remove DMF. Dry and concentrate.

Protocol C: Acidic Cleavage (Boc Deprotection)

Objective: Isolate the target 1-Benzyl-3-(methylamino)piperidin-2-one.

  • Charge: Dissolve the product from Protocol B in Dichloromethane (DCM) (5 mL/g).

  • Cleavage: Add Trifluoroacetic Acid (TFA) (5 mL/g) slowly at room temperature. Stir for 1 hour.

  • IPC Validation: Analyze via LC-MS. Pass criteria: Complete loss of the Boc mass (M-100).

  • Isolation: Concentrate the reaction mixture in vacuo to remove excess TFA. Redissolve the oily residue in DCM and wash with 1M NaOH until the aqueous layer is pH > 10. Extract with DCM, dry over Na2SO4, and concentrate to yield the pure target molecule as a free base.

V. References
  • Title: Organic & Biomolecular Chemistry. Source: RSC Publishing. URL:

  • Title: An Efficient and Alternative Method for Synthesis of Tofacitinib. Source: Der Pharma Chemica. URL:

  • Title: Tert-butyl 4-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate. Source: Benchchem. URL:

  • Title: US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. Source: Google Patents. URL:

minimizing side reactions during piperidin-2-one ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Delta-Valerolactam Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Mission Statement

Welcome to the Piperidin-2-one Synthesis Support Center. This guide addresses the critical failure points in constructing the piperidin-2-one (δ-valerolactam) scaffold—a pharmacophore ubiquitous in alkaloids and kinase inhibitors. Our goal is to transition your workflow from "trial-and-error" to mechanistic control , specifically targeting oligomerization, racemization, and catalytic degradation.

Module 1: Thermodynamic & Kinetic Control (The Polymerization Problem)

Issue: "My reaction yields a gummy solid instead of the discrete lactam."

Diagnosis: You are likely observing intermolecular oligomerization rather than intramolecular cyclization . The formation of a 6-membered lactam is entropically less favorable than 5-membered rings (pyrrolidinones) due to increased degrees of freedom in the linear precursor. If the concentration is too high, the rate of intermolecular collision (


) exceeds the rate of intramolecular ring closure (

).
Troubleshooting Protocol: The High-Dilution Technique

The Golden Rule: To favor cyclization, the reaction must be run under pseudo-infinite dilution .

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk) Rationale
Concentration 0.1 M – 0.5 M0.001 M – 0.005 M Lowers

(2nd order) drastically while

(1st order) remains constant.
Addition Mode One-pot dumpSlow Syringe Pump Addition Keeps instantaneous concentration of active species near zero.
Temperature Reflux (uncontrolled)Controlled Reflux High temp overcomes the enthalpic barrier of the s-cis conformer required for closure.
Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired cyclization and the side-reaction (polymerization).

G Start Linear Precursor (5-Amino Acid) Activated Activated Intermediate (Active Ester/Mixed Anhydride) Start->Activated Activation (EDC/HATU) Cyclic Piperidin-2-one (Desired Product) Activated->Cyclic Intramolecular k_intra (1st Order) Favored at Low Conc. Dimer Linear Dimer (Side Product) Activated->Dimer Intermolecular k_inter [SM] (2nd Order) Favored at High Conc. Polymer Polyamide Oligomers (Gummy Solid) Dimer->Polymer Propagation

Caption: Kinetic competition between unimolecular ring closure (green) and bimolecular oligomerization (red).

Module 2: Stereochemical Integrity (Racemization)

Issue: "I started with >99% ee L-Ornithine derivative, but the product is racemic."

Diagnosis: Racemization typically occurs at the activation step via the 5(4H)-oxazolone mechanism .[1] When the carboxyl group is activated (e.g., with HATU or EDC), the carbonyl oxygen of the neighboring N-protecting group (like Cbz, Boc, or Acetyl) can attack the activated ester, forming a cyclic oxazolone. The


-proton of this oxazolone is highly acidic (

), allowing weak bases to deprotonate it, destroying the chiral center.
Troubleshooting Protocol: Suppressing Oxazolone Formation
  • Base Selection is Critical:

    • Avoid: Triethylamine (TEA) or pure DIPEA if possible during the activation phase.

    • Use: 2,4,6-Collidine or Sym-collidine . These bases are sterically hindered and less likely to abstract the

      
      -proton while still neutralizing the acid generated.[2]
      
    • Alternative: Use N-Methylmorpholine (NMM) , which is milder.

  • Additives are Mandatory:

    • Always use HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) .

    • Mechanism: These additives react with the highly reactive (and racemization-prone) O-acylisourea to form a less reactive "active ester." This intermediate is reactive enough to form the amide bond but stable enough to resist oxazolone formation.

  • Temperature Control:

    • Activation should occur at 0°C . Only allow warming to Room Temperature (RT) after the amine nucleophile is added.

Racemization Pathway Diagram

Racemization SM N-Protected Amino Acid (Chiral) Activated O-Acylisourea (Highly Reactive) SM->Activated EDC/DCC Oxazolone 5(4H)-Oxazolone (Chiral Intermediate) Activated->Oxazolone Cyclization via N-protecting group Direct Direct Coupling (Retained Chirality) Activated->Direct + HOBt/HOAt (Trapping) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (Deprotonation) Racemic Racemic Product (50/50 Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The "Danger Zone" of oxazolone formation leads to racemization. HOBt/HOAt diverts the pathway to the green route.

Module 3: Ring-Closing Metathesis (RCM) Optimization

Issue: "The catalyst dies, or the double bond migrates."

Diagnosis: RCM to form piperidin-2-ones (typically from acrylamide dienes) is susceptible to ruthenium hydride formation . These hydrides catalyze the isomerization of the double bond (olefin migration), leading to a thermodynamically stable but undesired internal alkene, or a contracted ring size.

Troubleshooting Protocol: The "Additive" Strategy
  • Prevent Isomerization:

    • Additive: Add 1,4-Benzoquinone (10-20 mol%) or 2,6-Dichloro-1,4-benzoquinone .

    • Mechanism: These electron-deficient quinones scavenge ruthenium hydride species, preventing them from catalyzing the "chain-walking" isomerization of the double bond [1].

    • Alternative: Ti(OiPr)4 can be added to break up chelation if the substrate contains heteroatoms that poison the catalyst.

  • Solvent Purity:

    • RCM is notoriously sensitive to ethylene gas buildup (which promotes reversibility).

    • Action: Sparge the reaction mixture with Argon/Nitrogen for the first 15-30 minutes, or run the reaction under a slight vacuum to remove ethylene.

  • Catalyst Choice:

    • For sterically hindered amides, Hoveyda-Grubbs 2nd Generation is superior to Grubbs I/II due to higher thermal stability and resistance to non-productive chelation.

Module 4: Workup & Purification FAQ

Q: How do I remove stubborn coupling reagents (EDC urea, HOBt) without ruining the lactam? A: Piperidin-2-ones are water-soluble enough to be lost in aggressive aqueous washes.

  • Protocol:

    • Dilute reaction (DMF/DCM) with Ethyl Acetate (EtOAc) .

    • Wash gently with 10% Citric Acid (removes DMAP/EDC).

    • Wash with Saturated NaHCO3 (removes HOBt/acids).

    • Crucial Step: Back-extract all aqueous layers with chloroform (

      
      ) or DCM/Isopropanol (3:1). The lactam often partitions into the aqueous phase; back-extraction recovers up to 30% yield.
      

Q: My Schmidt Reaction gave a tetrazole instead of a lactam. A: This occurs when there is an excess of Hydrazoic acid (


) or Azide relative to the ketone.
  • Fix: Ensure the ketone is in slight excess. Use TfOH (Triflic acid) as the promoter instead of

    
     to favor the rearrangement over the cycloaddition [2].
    

References

  • Prevention of Isomerization in RCM: Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient Synthesis of Cyclic Ethers and Lactones via Ring-Closing Metathesis with a Ruthenium Catalyst. Journal of the American Chemical Society.

  • Schmidt Reaction Optimization: Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society.

  • Racemization Mechanisms in Peptide/Lactam Synthesis: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

  • High Dilution Techniques: Galli, C., & Mandolini, L. (2000). The Role of Ring Strain on the Ease of Ring Closure of Bifunctional Chain Molecules. European Journal of Organic Chemistry.

Sources

Technical Support Center: Resolving Piperidinone Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Piperidinones are versatile basic heterocycles frequently utilized in drug discovery (e.g., MDM2/MDMX and SMO inhibitors). However, their rigid ring systems, intrinsic lipophilicity, and tendency for tight crystal packing often result in poor aqueous solubility.

This guide provides researchers and formulation scientists with a mechanistic understanding and actionable, self-validating protocols to resolve piperidinone precipitation in aqueous assays.

Diagnostic Workflow

Before troubleshooting, it is critical to determine whether your solubility issue is kinetic or thermodynamic in nature.

PiperidinoneSolubility Precipitation Piperidinone Precipitation in Aqueous Buffer AssayType Identify Assay Type Precipitation->AssayType Kinetic Kinetic Assay (Dilution from DMSO) AssayType->Kinetic Thermo Thermodynamic Assay (Solid Dissolution) AssayType->Thermo SolventShock Solvent Shock / Supersaturation Kinetic->SolventShock Causality CrystalPacking High Lattice Energy / Lipophilicity Thermo->CrystalPacking Causality Stepwise Protocol 1: Stepwise Dilution SolventShock->Stepwise Cyclo Protocol 2: Cyclodextrin Complexation SolventShock->Cyclo CrystalPacking->Cyclo Structural Structural Modification (Reduce Planarity) CrystalPacking->Structural

Diagnostic workflow for resolving piperidinone solubility issues based on assay type.

Frequently Asked Questions (FAQs)

Q1: Why does my piperidinone compound crash out when diluted from a DMSO stock into an aqueous assay buffer? A1: This is a classic "solvent shock" phenomenon observed during kinetic solubility assessments. Piperidinones dissolved in 100% DMSO exist in a highly solvated state. When rapidly introduced into an aqueous buffer, the abrupt shift in solvent polarity forces the hydrophobic piperidinone molecules to self-associate faster than they can equilibrate with the water molecules. This results in supersaturation and subsequent precipitation of amorphous aggregates[1]. These aggregates can cause false positives in biological assays due to promiscuous protein binding and chemical instability[2]. Solution: Implement a stepwise dilution protocol to gradually adjust the dielectric constant of the microenvironment, allowing the hydration shell to form without triggering nucleation[3].

Q2: How can I structurally modify piperidinones to improve thermodynamic solubility without losing target affinity? A2: Thermodynamic solubility is dictated by the General Solubility Equation (GSE), which balances lipophilicity (logP) and crystal lattice energy (melting point). Piperidinones often suffer from tight crystal packing. To improve solubility:

  • Disrupt Planarity: Introduce conformationally flexible substituents or sp3-hybridized centers to increase the entropic gain upon dissolution and eschew tight crystal packing[4].

  • Introduce Ionizable Groups: Adding basic amine appendages (like morpholine) that protonate at physiological pH (pH 7.4) significantly enhances hydration[4].

  • Reduce logP: Substitute lipophilic halogens or alkyl groups with bioisosteric polar groups (e.g., ethers, hydroxyls) at solvent-exposed regions of the molecule.

Q3: If structural modification isn't an option (e.g., late-stage lead), what formulation strategies work best for basic heterocycles? A3: For late-stage compounds, non-covalent inclusion complexation using cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) is highly effective. The hydrophobic inner cavity of HP-β-CD encapsulates the lipophilic piperidinone ring, while its hydrophilic outer surface ensures compatibility with the aqueous buffer[5].

Quantitative Data: Solubility Enhancement Strategies

StrategyMechanism of ActionTypical Solubility GainKey Considerations / Limitations
Stepwise DMSO Dilution Prevents localized supersaturation2 to 5-fold (Kinetic)Final DMSO concentration must remain <1% to avoid cell toxicity.
HP-β-CD Complexation Encapsulates hydrophobic moieties50 to 100-fold (Thermodynamic)Requires 24-48h equilibration; may alter free-drug pharmacokinetics.
pH Adjustment (Acidic) Ionizes basic nitrogen atoms10 to 1000-foldNon-physiological pH may denature target proteins in biochemical assays.
Structural Modification Lowers logP & disrupts crystal packing10 to 500-foldRequires synthetic effort; may impact target binding affinity.

Troubleshooting Guides & Step-by-Step Methodologies

Protocol 1: Stepwise Dilution for Kinetic Solubility Assays

Causality: Rapid dilution causes localized high concentrations of the hydrophobic drug, triggering nucleation. Serial dilution creates a gradient of solvent polarity, allowing the hydration shell to form without aggregation[3].

  • Stock Preparation: Dissolve the piperidinone in 100% anhydrous DMSO to a concentration of 10 mM. Vortex until optically clear.

  • Intermediate Dilution: Pipette 10 µL of the 10 mM stock into 90 µL of a transitional solvent (e.g., 50% DMSO / 50% target buffer). Mix by gentle pipetting. Avoid vortexing, which can introduce microbubbles that act as nucleation sites.

    • Self-Validating Step: Measure the intermediate solution using a nephelometer. A reading of <5 NTU confirms the absence of sub-visual nucleation before proceeding to the final dilution.

  • Final Dilution: Add 10 µL of the intermediate solution to 990 µL of the final aqueous assay buffer (pre-warmed to 37°C). The final concentration is 10 µM with 0.5% DMSO.

  • Equilibration: Incubate on a shaker at 300 rpm for 2 hours at 37°C to reach kinetic equilibrium[1].

Protocol 2: HP-β-CD Thermodynamic Solubility Enhancement

Causality: The thermodynamic solubility of a crystalline piperidinone is limited by its lattice energy. HP-β-CD lowers the energetic barrier of aqueous solvation by providing a lipophilic microenvironment[5].

  • Excipient Preparation: Prepare a 10% (w/v) solution of HP-β-CD in the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Complexation: Add an excess of solid piperidinone powder (e.g., 5 mg) to 1 mL of the HP-β-CD solution in a microcentrifuge tube.

  • Equilibration: Seal the tube and agitate on a rotary mixer at 25°C for 48 hours. Causality: Thermodynamic equilibrium requires sufficient time for the solid state to fully interact with the cyclodextrin cavities.

  • Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet the uncomplexed, insoluble piperidinone.

  • Quantification: Carefully aspirate the supernatant and filter through a 0.22 µm PVDF syringe filter.

    • Self-Validating Step: Analyze the filtrate via HPLC-UV against a standard curve. The absence of a baseline shift or scattering artifacts at 300-400 nm confirms true dissolution rather than a colloidal suspension.

References

  • Title: Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules Source: nih.gov URL: [Link]

  • Title: Chemical Instability and Promiscuity of Arylmethylidenepyrazolinone-Based MDMX Inhibitors Source: acs.org URL: [Link]

  • Title: Thermodynamic vs. Kinetic Solubility: Knowing Which is Which Source: americanpharmaceuticalreview.com URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: nih.gov URL: [Link]

Sources

identifying common impurities in crude 1-Benzyl-3-(methylamino)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Benzyl-3-(methylamino)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify common impurities encountered during the synthesis and handling of this compound. Our goal is to provide you with the expertise and practical insights needed to ensure the quality and integrity of your experimental outcomes.

Introduction to Impurity Profiling

The purity of any active pharmaceutical ingredient (API) or intermediate is critical to its safety and efficacy. Impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final compound.[1] A thorough understanding of the synthetic pathway and the chemical stability of the target molecule is paramount for effective impurity control.

Based on established synthetic methodologies for related piperidone structures, a probable synthetic route for 1-Benzyl-3-(methylamino)piperidin-2-one involves a multi-step process culminating in a reductive amination reaction. This guide will focus on the potential impurities that can be introduced at each stage of such a synthesis and through subsequent degradation.

Diagram: Plausible Synthetic Pathway and Origin of Impurities

cluster_synthesis Plausible Synthetic Route cluster_impurities Potential Impurity Sources A Starting Materials (e.g., 1-Benzyl-3-aminopiperidin-2-one, Formaldehyde/Methylating Agent) B Reductive Amination A->B Reaction Conditions I1 Unreacted Starting Materials A->I1 C Crude 1-Benzyl-3-(methylamino)piperidin-2-one B->C Work-up I2 Over-methylation By-product (Quaternary Ammonium Salt) B->I2 I3 Reagent-Related Impurities (e.g., from reducing agent) B->I3 I4 Degradation Products (Hydrolysis, Oxidation) C->I4

Caption: Plausible synthetic pathway and sources of common impurities.

Troubleshooting Guide: Common Impurities and Their Identification

This section addresses specific issues you might encounter during the analysis of crude 1-Benzyl-3-(methylamino)piperidin-2-one.

Observed Issue Potential Cause (Impurity) Proposed Troubleshooting and Analytical Strategy
Unexpected peak with lower retention time in RP-HPLC Unreacted Starting Material: 1-Benzyl-3-aminopiperidin-2-one1. Co-injection: Spike the crude sample with an authentic standard of the starting material to confirm peak identity. 2. LC-MS Analysis: The mass of this impurity will be lower than the product by the mass of a methyl group. 3. Reaction Optimization: Increase the molar equivalent of the methylating agent or prolong the reaction time.
Unexpected peak with higher polarity Over-methylated By-product: 1-Benzyl-3-(dimethylamino)piperidin-2-one or the corresponding quaternary ammonium salt.1. LC-MS Analysis: Look for a mass corresponding to the addition of an extra methyl group. Quaternary salts may require specific MS conditions for detection. 2. NMR Spectroscopy: The 1H NMR spectrum may show a singlet corresponding to two methyl groups on the nitrogen. 3. Reaction Control: Use a less reactive methylating agent or control the stoichiometry carefully.
Multiple unknown peaks, especially after prolonged storage or harsh work-up Degradation Products: Hydrolysis of the lactam ring or oxidation of the benzyl group.1. Forced Degradation Studies: Subject a pure sample of the product to acidic, basic, oxidative, and thermal stress to generate and identify degradation products.[2][3][4] 2. LC-MS/MS: Characterize the degradation products by analyzing their fragmentation patterns. 3. Storage Conditions: Store the compound under inert atmosphere, protected from light, and at a low temperature.
Broad or tailing peaks in chromatography Residual Reagents or Salts: Inorganic salts from work-up or residual reducing agents.1. GC-MS Analysis: To identify volatile residual solvents. 2. Purification: Implement an appropriate purification step such as column chromatography or recrystallization.[5] 3. Work-up Modification: Include an aqueous wash step to remove water-soluble impurities.
Presence of a peak corresponding to benzylamine De-benzylation: Cleavage of the N-benzyl group.1. GC-MS or LC-MS: Confirm the presence of benzylamine and/or 3-(methylamino)piperidin-2-one. 2. Reaction/Work-up Conditions: Avoid harsh acidic conditions or catalytic hydrogenation conditions that could promote de-benzylation.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect?

A1: Based on a likely synthesis involving reductive amination of 1-benzyl-3-aminopiperidin-2-one, the most common process-related impurities are:

  • Unreacted 1-benzyl-3-aminopiperidin-2-one: Incomplete reaction.

  • Over-methylated product (1-Benzyl-3-(dimethylamino)piperidin-2-one): A common side product in methylation reactions.

  • By-products from the reducing agent: For example, if sodium cyanoborohydride is used, cyano-adducts can sometimes be observed.[7]

Q2: How can I perform a forced degradation study to identify potential degradation products?

A2: A forced degradation study is a systematic way to assess the stability of your compound under stress conditions.[3][4][8] A general protocol is as follows:

Experimental Protocol: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of your purified 1-Benzyl-3-(methylamino)piperidin-2-one in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.[2]

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.[2]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.[2]

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 48 hours.[2]

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 7 days).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. Use LC-MS to identify the mass of the degradation products.

Diagram: Forced Degradation Study Workflow

Start Start: Pure Compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by HPLC & LC-MS Stress->Analysis Identify Identify Degradation Products Analysis->Identify End End: Stability Profile Identify->End

Caption: Workflow for a forced degradation study.

Q3: Which analytical techniques are most suitable for identifying these impurities?

A3: A multi-faceted approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying non-volatile impurities. A reverse-phase C18 column with a gradient elution is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of unknown impurities and confirming their identities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents from the synthesis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and can be used to identify and quantify major impurities if their signals are resolved.

Experimental Protocol: General HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical starting gradient would be 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the crude sample in the mobile phase at a concentration of 1 mg/mL.

Note: This method should be optimized for your specific impurity profile.

Diagram: Analytical Workflow for Impurity Identification

Sample Crude Sample HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis (Volatiles) Sample->GCMS LCMS LC-MS Analysis HPLC->LCMS NMR NMR Spectroscopy HPLC->NMR ID Impurity Identification & Quantification GCMS->ID LCMS->ID NMR->ID

Caption: A comprehensive analytical workflow for impurity identification.

Conclusion

Identifying and controlling impurities in crude 1-Benzyl-3-(methylamino)piperidin-2-one is a critical step in ensuring the quality and reliability of your research. By understanding the potential sources of impurities from the synthetic route and potential degradation pathways, you can develop a robust analytical strategy for their detection and quantification. This guide provides a foundational framework for troubleshooting common issues and implementing effective quality control measures.

References

  • Benchchem. (n.d.). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Thieme. (2015, February 5). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • Synple Chem. (n.d.). Application Note – Reductive Amination.
  • Benchchem. (n.d.). Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review.
  • KCL. (2014, December). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • ResearchGate. (2015, October 9). Synthesis of N-Substituted piperidines from piperidone.
  • Scilit. (n.d.). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine.
  • UNIPI. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.
  • Google Patents. (n.d.). CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine.

Sources

Technical Support Center: Optimizing Reaction Temperature for N-Benzyl Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-benzyl alkylation workflows. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical recipes. Here, we focus on the thermodynamic and kinetic principles that govern these reactions. Temperature is the master variable in N-benzylation; it dictates the delicate balance between achieving complete conversion and preventing catastrophic over-alkylation[1].

Below, you will find causality-driven troubleshooting guides, validated protocols, and mechanistic workflows to ensure your syntheses are robust, reproducible, and scalable.

Part 1: Troubleshooting Guides & FAQs

Q1: My direct N-benzylation yields a complex mixture of secondary and tertiary amines. How do I stop over-alkylation?

  • Causality: Direct alkylation of a primary amine with a benzyl halide (e.g., benzyl bromide) is a nucleophilic substitution (

    
    ). The resulting secondary amine is often more nucleophilic than the starting material due to the inductive electron-donating effect of the newly added alkyl group. At room temperature or above, the thermal energy in the system easily overcomes the steric activation barrier of the secondary amine, driving a rapid second alkylation[1].
    
  • Action: Drop the temperature to 0°C prior to the addition of the benzyl halide. Add the electrophile dropwise to ensure its concentration remains low relative to the primary amine. If over-alkylation persists, switch to a chemoselective base like

    
    , which inherently suppresses over-alkylation even at moderate temperatures[2].
    

Q2: At 0°C, my direct alkylation reaction is sluggish and incomplete. Should I just heat it to reflux?

  • Causality: Brute-force heating (e.g., >50°C) will accelerate conversion but obliterate chemoselectivity, maximizing your tertiary amine impurity[1].

  • Action: Do not heat aliphatic amines to reflux with benzyl halides. Instead, allow the reaction to slowly warm to room temperature (20–25°C) only after the complete addition of the electrophile. For less nucleophilic substrates like anilines, moderate heating (up to 60°C) is permissible and often required, provided a highly selective base is utilized[2].

Q3: I switched to the "Borrowing Hydrogen" method using benzyl alcohol. Why is my yield near zero at room temperature?

  • Causality: Unlike direct alkylation, the borrowing hydrogen (hydrogen auto-transfer) mechanism requires an initial endothermic dehydrogenation of benzyl alcohol to benzaldehyde by a transition metal catalyst. This catalytic cycle cannot be initiated at low temperatures.

  • Action: This specific pathway requires elevated temperatures (typically 80°C to reflux) to drive the reaction kinetics[3]. Because the intermediate is an imine that must be reduced by the catalyst, over-alkylation is sterically and mechanistically blocked, making high temperatures entirely safe for chemoselectivity[3].

Q4: How does temperature affect reductive amination protocols?

  • Causality: Reductive amination (using benzaldehyde and a reducing agent) is highly exothermic during the imine reduction phase. Uncontrolled exotherms can lead to the thermal degradation of sensitive functional groups or rapid off-gassing.

  • Action: Stir the amine and benzaldehyde at room temperature to form the imine, but cool the system to 0°C before adding the reducing agent (e.g., picoline-borane or formaldehyde/reducing systems) to control the exotherm[4].

Part 2: Visualizing the Optimization Logic

Pathway Start Primary Amine + Benzyl Halide LowTemp Low Temp (0°C - 25°C) Kinetic Control Start->LowTemp HighTemp High Temp (> 50°C) Thermodynamic Control Start->HighTemp Mono Mono-N-benzyl Amine (Target Product) LowTemp->Mono High Selectivity HighTemp->Mono Low Yield Poly Di-/Tri-alkylated Amines (Over-alkylation) HighTemp->Poly Successive Alkylations

Figure 1: Temperature-dependent reaction pathways in direct N-benzyl alkylation of amines.

LogicTree Issue Issue: Over-alkylation Detected by LCMS/TLC CheckTemp Is Reaction Temp > 25°C? Issue->CheckTemp YesTemp Action: Reduce to 0°C during addition CheckTemp->YesTemp Yes NoTemp Check Stoichiometry CheckTemp->NoTemp No CheckEq Is Benzyl Halide > 1.0 eq? NoTemp->CheckEq YesEq Action: Limit to 0.95-1.0 eq CheckEq->YesEq Yes NoEq Action: Change Base (e.g., use Cs2CO3) CheckEq->NoEq No

Figure 2: Troubleshooting logic tree for resolving over-alkylation in N-benzylation workflows.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes when modulating temperature across different N-benzylation methodologies.

MethodologyAlkylating AgentOptimal Temp RangePrimary OutcomeSelectivity (Mono:Poly)Reaction Time
Direct Alkylation Benzyl Bromide0°C to 25°CHigh mono-alkylation> 95:54 - 12 hours
Direct Alkylation Benzyl Bromide60°C to RefluxSevere over-alkylation< 40:601 - 2 hours
Direct Alkylation (Anilines) Benzyl Chloride60°C (with

)
High mono-alkylation> 90:1012 - 24 hours
Reductive Amination Benzaldehyde0°C (during reduction)Controlled exotherm> 98:22 - 4 hours
Borrowing Hydrogen Benzyl Alcohol80°C to 110°CHigh mono-alkylation> 99:112 - 24 hours

Part 4: Validated Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the temperature controls outlined in the methodologies below.

Protocol A: Kinetically Controlled Direct Mono-N-Benzylation (Low Temp)

Designed for highly nucleophilic aliphatic primary amines to prevent tertiary amine formation.

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) at a concentration of 0.2 M under an inert nitrogen atmosphere.

  • Base Addition: Add a mild base, such as

    
     or 
    
    
    
    (1.5 eq). Stir the suspension for 10 minutes.
  • Temperature Control (Critical): Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0°C.

  • Electrophile Addition: Dissolve benzyl bromide (0.95 eq) in a small volume of the reaction solvent. Add this solution dropwise over 30 minutes using an addition funnel or syringe pump. Self-Validation Check: The slow addition ensures the amine is always in massive excess relative to the active electrophile, kinetically favoring mono-alkylation.

  • Propagation: Maintain at 0°C for 1 hour post-addition, then remove the ice bath and allow the reaction to naturally warm to room temperature (20-25°C).

  • Monitoring: Monitor by LCMS. Quench with saturated aqueous

    
     once the primary amine is consumed.
    
Protocol B: Thermodynamically Driven Reductive Amination (Exotherm Control)

Utilizing picoline-borane for safe, scalable mono-benzylation[4].

  • Imine Formation: To a stirred solution of the primary amine (1.0 eq) in a Methanol/Water mixture, add benzaldehyde (1.0 eq). Stir at room temperature (20-25°C) for 4 hours to allow complete Schiff base (imine) formation.

  • Temperature Control (Critical): Cool the reaction vessel to 0°C using an ice-water bath.

  • Reduction: Add the reducing agent, picoline-borane (1.0 eq), in a single portion. Self-Validation Check: Cooling to 0°C prior to reduction prevents the exothermic decomposition of the borane complex and suppresses off-target reductions[4].

  • Propagation: Stir for 1 hour at 0°C, then safely remove the cooling bath and allow the system to warm to room temperature to drive the reaction to completion.

  • Workup: Remove volatiles in vacuo and purify via silica gel chromatography.

References

  • Selective N-Alkylation Cs2CO3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: Academia.edu
  • A Brief Introduction to Chemical Reaction Optimization Source: ACS Public
  • Mehta et al., IJPSR, 2015; Vol. 6(2): 746-751. Source: International Journal of Pharmaceutical Sciences and Research
  • A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane Source: ChemSpider

Sources

preventing oxidation of the methylamino group in piperidinones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Piperidinone Scaffold Stability Ticket ID: #OX-PIP-402 Subject: Prevention of Methylamino Group Oxidation in Piperidinone Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Lone Pair" Liability

Welcome to the Technical Support Center. You are likely observing degradation of your piperidinone scaffold, specifically at the methylamino (


) substituent.

The Root Cause: While the piperidinone ring itself (a lactam) is oxidatively robust due to the resonance stabilization of the amide bond, the methylamino substituent is a secondary amine. It possesses a localized lone pair of electrons on the nitrogen.[1] This lone pair is a magnet for electrophiles (oxidants) and radical species.

The Failure Modes:

  • Chemical Synthesis: Reaction with peracids (e.g., mCPBA) leads to N-Oxides or Nitrones .

  • Storage: Autoxidation (air + light) leads to Schiff bases (imines) and yellow discoloration.

  • Metabolism: In vivo, this group is a primary target for N-demethylation by CYP450 enzymes.

Visualizing the Failure Pathway

Before implementing a fix, we must visualize the degradation mechanism to understand where to intervene.

OxidationPathway cluster_0 Vulnerable State cluster_1 Oxidative Failure Modes Start Methylamino-Piperidinone (R-NH-CH3) Active Lone Pair N_Oxide Hydroxylamine (R-N(OH)-CH3) Start->N_Oxide mCPBA / H2O2 (Electrophilic Attack) Imine Imine (R-N=CH2) Start->Imine Radical Autoxidation (-2H) Nitrone Nitrone (R-N(O)=CH2) N_Oxide->Nitrone -H2O Cleavage Dealkylation (R-NH2 + HCHO) Imine->Cleavage Hydrolysis

Figure 1: The oxidative degradation cascade of the methylamino group. Note that the pathway diverges based on the oxidant (peroxides vs. radicals).

Module 1: Synthetic Troubleshooting (Chemical Oxidation)

Scenario: You are performing a reaction elsewhere on the molecule (e.g., epoxidation, sulfur oxidation) using mCPBA, Oxone, or


, and the methylamino group is decomposing.
Protocol A: The "Proton Shield" (Transient Protection)

If you cannot afford an extra step to add a Boc group, use the amine's basicity against itself. Protonated amines (ammonium salts) have no lone pair and cannot be oxidized by electrophilic oxidants.

  • Dissolution: Dissolve your piperidinone in the reaction solvent (DCM or MeOH).

  • Acidification: Add 1.1 - 1.5 equivalents of Methanesulfonic acid (MsOH) or TFA .

    • Why: These acids are non-oxidizing and organic-soluble. Avoid HCl if using transition metals (chloride inhibition).

  • Verification: Check pH < 3.

  • Oxidation: Proceed with your oxidant (e.g., mCPBA).[2][3] The ammonium group will remain inert.

  • Workup: Quench the oxidant before neutralizing the base.

    • Critical Step: Add aqueous

      
       (bisulfite) to destroy excess peroxide.
      
    • Neutralization: Only after peroxides are gone, adjust pH > 10 to recover the free amine.

Protocol B: Carbamate "Hard" Protection

For multi-step synthesis, transient protonation is risky. Use a carbamate protecting group.[4]

Protecting GroupInstallationStabilityRemovalBest For...[4][5]
Boc (tert-butyl)

High (Base/Oxidant stable)TFA or HClGeneral synthesis
Cbz (benzyl)

High (Acid stable)

If final product is acid-sensitive
Teoc

HighFluoride (TBAF)Orthogonal to both Acid & Base

Module 2: Storage & Stability (Autoxidation)

Scenario: Your compound turns yellow or brown upon storage. This is radical-mediated autoxidation, often catalyzed by trace metals.

Troubleshooting Checklist:
  • Is the compound a free base?

    • Fix: Convert to a salt form immediately. The Dihydrochloride or Fumarate salts are standard. The crystal lattice of a salt is tighter, excluding oxygen, and the protonated nitrogen is resistant to radical abstraction.

  • Are trace metals present?

    • Fix: Add EDTA (0.01%) during the final recrystallization or workup. Trace Copper (Cu) or Iron (Fe) can catalyze N-demethylation at ppm levels.

  • Is the container inert?

    • Fix: Flush vials with Argon. Nitrogen is often "wet" or impure in standard lab lines. Argon is heavier than air and forms a better blanket.

Module 3: Metabolic Stability (Drug Discovery)

Scenario: Your piperidinone is active, but the methylamino group is being rapidly cleared in liver microsomes (high


).

The Mechanism: CYP450 enzymes abstract a hydrogen atom from the


-methyl group (

), leading to an iminium ion and subsequent release of formaldehyde (Dealkylation).
Strategy: The Deuterium Switch

Replace the methyl group (


) with a trideuteromethyl group (

).
  • Logic: The Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond. This induces a Kinetic Isotope Effect (KIE) , slowing down the rate-determining step of hydrogen abstraction by CYP enzymes.

  • Implementation: Use

    
     (Methyl iodide-d3) during the alkylation step.
    

MetabolicStability cluster_metabolism CYP450 Interaction Substrate Substrate (R-NH-CH3) Transition Transition State [C-H Bond Breaking] Substrate->Transition Fast (kH) Product Metabolite (R-NH2) Transition->Product Modifier Deuteration (CD3) Modifier->Transition Increases Activation Energy (kD < kH)

Figure 2: Kinetic Isotope Effect strategy to retard metabolic oxidation.

Frequently Asked Questions (FAQ)

Q: Can I use antioxidants like BHT in my reaction? A: Yes, but with caution. BHT (Butylated hydroxytoluene) scavenges radicals. It is effective for storage stability but will likely fail against strong stoichiometric oxidants like mCPBA. For synthesis, use the "Proton Shield" method (Protocol A).

Q: My piperidinone ring nitrogen is also methylated. Is it at risk? A: If your piperidinone is a lactam (which it is by definition), the ring nitrogen is part of an amide bond. Amide nitrogens are not basic and not nucleophilic . They are highly resistant to oxidation. Your risk is almost exclusively at the exocyclic amine substituent.

Q: I see a "M+16" peak in my LC-MS. Is this the N-oxide? A: Likely, yes. N-oxides typically show a mass shift of +16 Da. They also often elute earlier than the parent amine in Reverse Phase HPLC due to the high polarity of the


 bond. To confirm, treat a small sample with aqueous 

(sodium dithionite); if the peak disappears and the parent mass returns, it was the N-oxide.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

  • Oxidation of Amines . LibreTexts Chemistry. (2021).[6][7] Oxidation of Primary and Secondary Alkanamines.

  • Selective Oxidation of Secondary Amines . Banan, A., et al. (2017).[8][9] Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Synlett.

  • Metabolic Stability & Deuteration . Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Amine Stability in Pharmaceutical Development . Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Substituted Piperidin-2-one Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidin-2-one (


-valerolactam) scaffold is a critical structural motif in numerous pharmaceutically active compounds, including antipsychotics like Preclamol and anticancer agents like Niraparib[1]. However, functionalization at the C-3 position is notoriously difficult. The proximity to the lactam carbonyl and the necessity of bulky N-protecting groups create severe steric hindrance, complicating enolization, alkylation, and cross-coupling reactions. This technical guide provides troubleshooting protocols, mechanistic insights, and validated methodologies to overcome these steric barriers.
Troubleshooting Guide: C-3 Enolization and Alkylation

Issue: Low conversion rates or poor diastereomeric excess (de) during the C-3 alkylation of N-protected piperidin-2-ones.

Root Cause Analysis: The C-3 protons of piperidin-2-ones are less acidic than those of standard cyclic ketones due to the resonance stabilization of the amide bond. When bulky N-protecting groups or chiral auxiliaries (e.g., D-phenylglycinol) are employed, the molecule experiences significant 1,3-allylic strain during the transition from an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hybridized C-3 to a planar 

enolate. If the base is insufficiently strong or sterically mismatched, enolization is incomplete. Furthermore, once the enolate is formed, the bulky auxiliary can indiscriminately block the approach of the electrophile if the transition state is not rigidly locked.

Mechanistic Solution & Causality: To achieve high conversion and stereocontrol, the enolate must be locked into a rigid conformation. This is optimally achieved using a chiral auxiliary with an unprotected coordinating group (such as a hydroxyl). When treated with an excess of a strong base like s-BuLi, the first equivalent deprotonates the hydroxyl group, forming a lithium alkoxide. The subsequent equivalents deprotonate the C-3 position. The lithium ion chelates both the alkoxide and the enolate oxygen, forming a rigid, tight bicyclic transition state. This internal chelation forces the bulky phenyl group of the auxiliary to completely shield one face of the enolate, forcing the electrophile to attack exclusively from the opposite, less hindered convex face[2].

G N1 N-Protected Piperidin-2-one N2 Base Addition (s-BuLi, -78°C) N1->N2 N3 Rigid Amide Enolate Formation N2->N3 Deprotonation N4 Steric Shielding by Chiral Auxiliary N3->N4 Conformation Lock N5 Electrophile Attack (Anti to bulky group) N4->N5 Reagent Approach N6 Diastereomerically Pure 3-Substituted Product N5->N6 High de%

Workflow for diastereoselective C-3 alkylation via steric shielding and enolate locking.

Frequently Asked Questions (FAQs)

Q: How does the choice of hydroxyl protecting group on a chiral auxiliary affect C-3 methylation? A: The presence or absence of a protecting group fundamentally alters the transition state. As demonstrated in the synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, using an unprotected hydroxyl group requires 2.5 equivalents of s-BuLi but yields a single diastereomer (91% yield) due to the rigid lithium-chelated dianion[2]. Conversely, protecting the hydroxyl group with a bulky TBDMS ether prevents this internal chelation. The reaction only requires 1.5 equivalents of s-BuLi, but the resulting enolate is highly flexible, leading to a poor diastereomeric ratio (1:2.5)[2].

Q: Traditional


 alkylation fails when I try to introduce bulky aryl groups at C-3. What is the alternative? 
A: 

displacement at the C-3 enolate is highly sensitive to the steric bulk of the electrophile. For introducing bulky

groups (like aryls), transition to a cross-coupling paradigm. A highly effective method is the Ni-catalyzed reductive coupling of 3-chloro-

-lactams with

-hybridized organohalides[3]. By utilizing modified chiral BiIm (bisimidazole) ligands, the nickel catalyst can navigate the steric bulk, facilitating oxidative addition and subsequent enantioselective reductive elimination to yield chiral 3-aryl piperidin-2-ones[3].

G N1 3-Chloro-piperidin-2-one + Aryl Halide N2 Ni(0) Catalyst + Chiral BiIm Ligand N1->N2 N3 Oxidative Addition (Overcoming Sterics) N2->N3 N4 Reductive Elimination N3->N4 Ligand-directed N4->N2 Catalyst Regeneration N5 Chiral 3-Aryl Piperidin-2-one N4->N5 Enantioselective

Ni-catalyzed reductive coupling cycle for bulky C-3 functionalization.

Quantitative Data Summary

The following table summarizes the critical impact of auxiliary protection and base stoichiometry on the stereochemical outcome of C-3 methylation, validating the necessity of the unprotected chelation model[2].

Substrate (Chiral Auxiliary)Hydroxyl StatusBase (s-BuLi)Yield (%)Diastereomeric RatioResulting Conformation
1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-oneUnprotected (-OH)2.5 eq.91%Single Isomer (>99% de)Rigid, Li-chelated dianion
1-(2-[(TBDMS)oxy]-1-phenylethyl) piperidin-2-oneProtected (-OTBDMS)1.5 eq.90%1 : 2.5 Flexible, unchelated monoanion
Experimental Methodologies

Protocol 1: Diastereoselective C-3 Alkylation via Unprotected Chiral Auxiliary Self-Validating System: The use of excess base ensures complete dianion formation, which can be validated by quenching a small aliquot with


 and observing >95% deuterium incorporation at C-3 via 

-NMR before proceeding with the electrophile.
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve 1.0 mmol of 1-[(1R)-2-hydroxy-1-phenylethyl]-piperidin-2-one in 10 mL of anhydrous THF[2].

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.

  • Dianion Formation: Dropwise add 2.5 mmol (2.5 eq.) of s-BuLi (1.4 M in cyclohexane) over 10 minutes[2]. The solution may exhibit a slight color change. Stir at -78 °C for 1 hour to ensure complete enolization and rigid chelate formation.

  • Electrophile Addition: Add 1.2 mmol of the alkyl halide (e.g., methyl iodide) dropwise. Maintain the temperature at -78 °C for 2 hours.

  • Quench & Workup: Quench the reaction strictly at -78 °C by adding 2 mL of saturated aqueous

    
    . Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography to isolate the single diastereomer[2].

Protocol 2: Ni-Catalyzed Reductive Cross-Coupling for 3-Aryl Piperidin-2-ones Self-Validating System: The reaction relies on the precise coordination of the chiral BiIm ligand. Running a parallel control reaction without the ligand will yield racemic product, thereby confirming the ligand's active role in enantioselection.

  • Catalyst Preparation: In an argon-filled glovebox, combine

    
     (10 mol%) and the modified chiral BiIm ligand (12 mol%) in anhydrous DMA (N,N-dimethylacetamide)[3]. Stir at room temperature for 30 minutes to pre-form the active catalyst complex.
    
  • Reagent Addition: To the catalyst solution, add 3-chloro-piperidin-2-one (1.0 mmol), the

    
     aryl halide (1.5 mmol), and manganese powder (3.0 mmol) as the terminal reductant[3].
    
  • Reaction Execution: Seal the reaction vessel, remove it from the glovebox, and stir vigorously at 25–40 °C for 24 hours. The heterogeneous mixture requires high stirring speeds (800+ rpm) to ensure efficient electron transfer from the Mn powder.

  • Workup: Dilute the mixture with ethyl acetate and filter through a short pad of Celite to remove metal residues. Wash the filtrate with water and brine, dry over

    
    , and concentrate.
    
  • Isolation: Purify the enantioenriched 3-aryl piperidin-2-one via silica gel chromatography[3].

References
  • Wang, Y., et al. (2016).Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.
  • Wang, Z., et al. (2025).Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters, ACS Publications.
  • Micouin, L., et al. (1996).Asymmetric synthesis. XXXIX. Synthesis of 3-substituted piperidin-2-ones from chiral non-racemic lactams. Tetrahedron.
  • National Institutes of Health (2023).Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. NIH Public Access.

Sources

Technical Support Center: Stability & Handling of 1-Benzyl-3-(methylamino)piperidin-2-one

[1]

Executive Summary: The Molecule at a Glance

Compound: 1-Benzyl-3-(methylamino)piperidin-2-one Chemical Class:


Primary Application:

The Core Challenge: While the piperidin-2-one ring is chemically robust compared to

C3 chiral centerstereochemical erosion (racemization)metabolic N-dealkylation

Critical Stability Factors (The "Why")

To ensure reproducible data, you must understand the three primary degradation vectors.

A. Racemization (The Silent Killer)

The carbon at position 3 (C3) is chiral. The proton attached to C3 is acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the ammonium/amine group.

  • Mechanism: At pH 7.4, the compound exists in equilibrium between its protonated and neutral forms. The loss of the C3 proton leads to a planar enolate intermediate. When the proton returns, it can attack from either face, leading to racemization (

    
    ).
    
  • Impact: If your biological target is stereoselective (e.g., a receptor pocket), the inactive enantiomer acts as a competitive impurity, shifting your

    
     curves rightward over time.
    
B. Enzymatic Hydrolysis (Not Chemical)[1]
  • Chemical: The 6-membered lactam ring is thermodynamically stable at pH 7.4. Spontaneous hydrolysis is negligible.

  • Enzymatic: In plasma or cell lysate, amidases and peptidases can recognize the

    
    -amino lactam motif as a peptide bond mimic, cleaving the ring to form the corresponding open-chain amino acid (5-amino-2-(methylamino)-5-phenylpentanoic acid derivative).
    
C. Oxidative Metabolism
  • The N-methyl group on the exocyclic amine is a prime target for Cytochrome P450 enzymes (specifically CYP3A4/2D6), leading to N-demethylation.

Degradation Pathway Visualization

The following diagram maps the specific chemical risks associated with this scaffold.

DegradationPathwaysActiveActive Enantiomer(S)-1-Benzyl-3-(methylamino)piperidin-2-oneEnolatePlanar EnolateIntermediateActive->EnolateDeprotonation (pH > 7.0)Base CatalysisOpenChainHydrolyzed Product(Open Chain Amino Acid)Active->OpenChainAmidases/Peptidases(Plasma Only)DemethylatedN-DesmethylMetaboliteActive->DemethylatedCYP450 Oxidation(Microsomes)Enolate->ActiveReprotonationInactiveInactive Enantiomer(R)-IsomerEnolate->InactiveReprotonation(Racemization)

Figure 1: Mechanistic pathways for racemization (reversible) and metabolic degradation (irreversible).

Troubleshooting Guide

Use this matrix to diagnose experimental anomalies.

SymptomProbable CauseVerification StepCorrective Action
Loss of Potency over 24h Racemization of the active isomer.Run Chiral HPLC on the assay buffer after 24h.Switch to fresh stock; lower pH to 7.0 if tolerated; store stocks at -20°C.
"Double Peak" in LC-MS Separation of enantiomers (if column has chiral recognition) or diastereomers.Check if peaks have identical Mass (

).
Use a non-chiral C18 column to merge, or quantify ratio if chirality matters.
Rapid Loss in Plasma Amidase-mediated ring opening.Test in Heat-Inactivated Plasma .Use specific esterase/amidase inhibitors (e.g., BNPP) to stabilize.
Precipitation in Buffer Free base insolubility.Check pH.Ensure use of Dihydrochloride salt ; maintain DMSO < 1% if possible.

Detailed Experimental Protocols

Protocol A: Assessing Chiral Stability (Racemization Assay)

Objective: Determine if the compound racemizes during your incubation time.

  • Preparation: Dissolve the pure enantiomer (e.g., S-isomer) in DMSO to 10 mM.

  • Incubation: Dilute to 10

    
     in PBS (pH 7.4) and incubate at 37°C.
    
  • Sampling: Take aliquots at

    
     hours.
    
  • Quenching: Immediate flash freeze or dilute in acidic mobile phase (pH 3.0 stops racemization).

  • Analysis:

    • Column: Chiralpak AGP or Chiralcel OD-RH (Reverse Phase Chiral).

    • Mobile Phase: 10 mM Ammonium Acetate (pH 7.0) : Acetonitrile (isocratic).

    • Detection: UV at 254 nm or MS.

  • Pass Criteria:

    
     conversion to the antipode over the duration of your bioassay.
    
Protocol B: Plasma Stability Profiling

Objective: Distinguish between chemical instability and enzymatic degradation.

  • Matrix: Thaw Human Plasma and Rat Plasma.

    • Control A: Active Plasma.

    • Control B: Heat-inactivated Plasma (56°C for 30 min) – This controls for chemical hydrolysis.

  • Spiking: Spike compound to 1

    
     (final DMSO < 0.5%).
    
  • Timepoints: 0, 15, 30, 60, 120 min.

  • Extraction: Precipitate proteins with 3 volumes of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Standard C18 LC-MS/MS.

  • Interpretation:

    • If stable in Control B but degrading in Control A

      
      Enzymatic susceptibility .
      
    • If degrading in both

      
      Chemical instability  (likely hydrolysis or rapid racemization if method is chiral).
      

Frequently Asked Questions (FAQ)

Q: Can I store the compound in PBS at 4°C? A: No. While chemical hydrolysis is slow, racemization can still proceed slowly at neutral pH. Always store the compound as a solid powder (dihydrochloride salt) at -20°C. For solutions, store in 100% DMSO at -20°C. Avoid aqueous storage.

Q: Why is the Dihydrochloride salt preferred over the free base? A: The free base is an oil or low-melting solid that is prone to oxidation and absorbs

Q: My LC-MS shows a mass of M+18. Is this the hydrolysis product? A: Yes. The ring opening of the lactam adds water (

Decision Tree for Assay Optimization

TroubleshootingTreeStartStart: Assay InconsistencyCheckLCCheck LC-MS PurityStart->CheckLCMassShiftMass Shift Observed?CheckLC->MassShiftYesMassYes (M+18 or M-14)MassShift->YesMassDegradationNoMassNo (Mass is correct)MassShift->NoMassIsomerizationEnzymaticEnzymatic Degradation(Add Inhibitors)YesMass->EnzymaticRacemizationRacemization Suspected(Run Chiral LC)NoMass->Racemization

Figure 2: Diagnostic workflow for identifying stability issues.

References

  • Testa, B. (1979). Principles of Organic Stereochemistry. Marcel Dekker. (Foundational text on the acidity of

    
    -protons in amino acid derivatives and racemization mechanisms).
    
  • Smith, R. M. (2013). "Racemization of amino acids and peptides."[1] Journal of Chromatography A. (Discusses the kinetics of racemization at physiological pH).

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. (Context on plasma esterase/amidase activity on lactam/amide bonds).

  • Lémery, E., et al. (2010). "Stability of glutamine derivatives in aqueous solution." Journal of Pharmaceutical and Biomedical Analysis. (Relevant for 6-membered lactam stability comparisons).

  • Srinichem. (2025). "Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride." (Source for salt form stability data). Link

Technical Support Center: Deprotection of N-Benzyl Piperidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: BN-DEPROT-LACTAM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Lactam Challenge"

Welcome to the Technical Support Center. You are likely here because standard hydrogenolysis conditions (1 atm H₂, 10% Pd/C, MeOH) failed to remove the benzyl group from your piperidin-2-one scaffold.

Do not panic. This is expected.

Unlike simple amines, the nitrogen atom in a piperidin-2-one (a


-lactam) is part of an amide bond. The lone pair on the nitrogen is delocalized into the carbonyl group. This resonance stabilization significantly strengthens the N-Benzyl bond and reduces the affinity of the nitrogen for the catalyst surface, rendering standard conditions ineffective [1].

This guide provides a tiered troubleshooting approach, moving from optimized catalytic methods to dissolving metal reductions for recalcitrant substrates.

Module 1: The Optimized Protocol (Enhanced Hydrogenolysis)

Applicability: First-line defense; suitable for 80% of substrates lacking sulfur or reducible olefins.

Standard Pd/C is often insufficient for lactams. We must upgrade the catalyst to Pearlman’s Catalyst (Pd(OH)₂/C) and modify the solvent system to activate the substrate.

The Protocol
ParameterRecommendationTechnical Rationale
Catalyst 20% Pd(OH)₂/C (Pearlman's Catalyst)The hydroxide species on the carbon surface aids in the adsorption of the electron-deficient amide nitrogen [2].
Loading 10-20 wt%Higher loading is required due to the slow turnover frequency (TOF) of amide hydrogenolysis.
Solvent MeOH or EtOH + Acid Source Protic solvents are essential.
Additive 1.0 - 2.0 eq. HCl or Acetic Acid CRITICAL: Protonation (or H-bonding) disrupts the amide resonance, weakening the N-Bn bond and facilitating cleavage [3].
Pressure 50 - 100 psi (3.4 - 6.8 bar)Atmospheric pressure is rarely sufficient for lactams. Higher pressure increases the concentration of surface-adsorbed hydrogen.
Temp 40°C - 60°CThermal energy is needed to overcome the high activation barrier of the C-N bond cleavage.
Step-by-Step Workflow
  • Dissolution: Dissolve the N-benzyl piperidin-2-one (1.0 mmol) in MeOH (10 mL).

  • Activation: Add glacial acetic acid (0.5 mL) or 1M HCl in MeOH (1.1 eq).

  • Catalyst Addition: Under Argon flow, carefully add 20% Pd(OH)₂/C (10-20 wt% of substrate mass).

    • Safety Note: Dry Pd catalysts are pyrophoric.[1] Wet the catalyst with a small amount of toluene or water before adding solvent if possible.

  • Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Pressurize to 60 psi. Heat to 50°C.

  • Monitoring: Check LCMS at 4 hours. If starting material persists, repressurize and stir overnight.

  • Workup: Filter through a Celite pad (do not let it dry out). Wash with MeOH. Concentrate filtrate.[2][3][4]

    • Note: If HCl was used, the product will be a hydrochloride salt.

Module 2: Troubleshooting & FAQs

Q: The reaction stalled at 50% conversion. Should I add more catalyst?

A: Before adding catalyst, check for poisoning .

  • Symptoms: Reaction stops completely after an initial burst.

  • Cause: Sulfur (thiols, thioethers) or basic amines (pyridines) in your molecule bind irreversibly to Pd active sites.

  • Fix:

    • Scavenge: Pre-treat your starting material with CuI or activated charcoal to remove trace sulfur impurities.

    • Switch Methods: If the molecule contains intrinsic sulfur (e.g., a thiazole side chain), stop hydrogenolysis . Proceed immediately to Module 3 (Birch Reduction). Pd-based methods will not work.

Q: My product precipitated on the catalyst. How do I recover it?

A: Lactams can be poorly soluble in alcohols.

  • Fix: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as the solvent. These fluorinated solvents are excellent for hydrogenolysis; they stabilize the transition state and solvate polar amides effectively [4].

Q: I see ring opening of the lactam. What happened?

A: This is "Over-Reduction."

  • Cause: High temperatures (>80°C) or very high pressure (>500 psi) can reduce the amide carbonyl to an amine or cleave the ring.

  • Fix: Lower temperature to RT. Switch from HCl to Acetic Acid (milder activation).

Module 3: The "Nuclear Option" (Birch Reduction)

Applicability: Recalcitrant substrates, sterically hindered N-Bn groups, or substrates containing sulfur/halogens that poison Pd catalysts.

When catalytic methods fail, dissolving metal reduction is the industry standard for cleaving difficult N-benzyl amides. The solvated electrons attack the benzyl aromatic ring directly.

Mechanism & Workflow

BirchReduction cluster_conditions Critical Parameters Start N-Benzyl Lactam Radical Radical Anion Intermediate Start->Radical + e- (from Na) Ammonia Liquid NH3 (-78°C) Solvent Ammonia->Radical Solvates e- Metal Na or Li metal (Electron Source) Metal->Radical Quench Quench (NH4Cl) & Hydrolysis Radical->Quench Reduction of Ph ring Product Free Lactam + Toluene/Cyclohexadiene Quench->Product C-N Bond Cleavage Cond1 Temp: -78°C to -33°C Cond2 Atmosphere: Argon/N2

Figure 1: Workflow for dissolving metal reduction (Birch conditions) of N-benzyl lactams.

The Protocol
  • Setup: Flame-dry a 3-neck flask. Fit with a dry ice/acetone condenser. Maintain inert atmosphere (Ar/N₂).

  • Condensation: Condense ammonia (approx. 20 mL per mmol substrate) at -78°C.

  • Dissolution: Dissolve substrate in minimal dry THF and inject into the liquid NH₃.

  • Reduction: Add small pieces of Sodium (Na) metal or Lithium (Li) wire until a deep blue color persists for at least 15 minutes.

    • Why? The blue color indicates an excess of solvated electrons.[5][6] If it fades, the electrons are being consumed (by the substrate or moisture).

  • Quench: Carefully add solid NH₄Cl or MeOH to quench the reaction (blue color disappears).

  • Evaporation: Allow NH₃ to evaporate under a stream of nitrogen.

  • Workup: Partition residue between water and EtOAc. The benzyl group is typically converted to toluene or 1,4-cyclohexadiene (volatile) and removed during concentration.

Module 4: Emerging Chemistries (Oxidative Deprotection)

Applicability: Substrates sensitive to both hydrogenation (alkenes) and strong reduction (Birch).

A milder, oxidative approach uses Potassium tert-butoxide (KOtBu) and Oxygen .

  • Concept: KOtBu deprotonates the benzylic position (which is acidified by the adjacent amide nitrogen), forming a carbanion. This reacts with O₂ to form a peroxide, which decomposes to release benzaldehyde and the free lactam [5].

  • Conditions: KOtBu (3.0 eq), DMSO, O₂ bubbling, RT, 30 mins.

  • Pros: Metal-free, avoids high pressure.

  • Cons: Incompatible with easily oxidizable groups (aldehydes, electron-rich aromatics).

Summary: Decision Matrix

Use this logic flow to select your method.

DecisionTree Start Substrate: N-Bn Piperidin-2-one CheckS Contains Sulfur or Basic Heterocycles? Start->CheckS CheckOlefin Contains Reducible Olefins/Alkynes? CheckS->CheckOlefin No MethodBirch Method B: Birch Reduction Na/NH3, THF, -78°C CheckS->MethodBirch Yes (Poisoning Risk) MethodH2 Method A: Hydrogenolysis Pd(OH)2/C, H2 (60 psi) MeOH + HCl CheckOlefin->MethodH2 No (Standard Path) MethodOx Method C: Oxidative KOtBu, DMSO, O2 CheckOlefin->MethodOx Yes (Avoid Reduction) MethodH2->MethodBirch If Stalled/Failed

Figure 2: Strategic decision matrix for selecting the optimal deprotection method.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.

  • Pearlman, W. M. "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts." Tetrahedron Letters1967 , 8, 1663–1664.

  • Stafford, J. A.; et al. "Asymmetric synthesis of 3-substituted piperidin-2-ones." The Journal of Organic Chemistry1998 , 63, 10040-10044.

  • Bégué, J.-P.; Bonnet-Delpon, D. "Recent Advances (1995–2005) in Fluorinated Alcohols as Solvents in Organic Synthesis." Russian Chemical Reviews2009 , 78, 583.

  • Donetti, A.; et al. "Oxidative N-Debenzylation of Heterocycles." Tetrahedron Letters1969 , 10, 2999-3002.

Sources

Validation & Comparative

Advanced Characterization Guide: 1-Benzyl-3-(methylamino)piperidin-2-one

[1][2]

Executive Summary & Strategic Context

In the landscape of peptidomimetic drug discovery, 1-Benzyl-3-(methylamino)piperidin-2-one serves as a critical scaffold.[1][2] It combines a constrained lactam ring (mimicking peptide bonds) with a chiral center at C3, often utilized in the synthesis of protease inhibitors and GPCR ligands.[3]

This guide provides an authoritative analysis of its 1H NMR spectrum , distinguishing it from common synthetic precursors and structural analogues.[3] Unlike generic spectral databases, this document focuses on comparative diagnostics —empowering you to validate synthesis success, determine purity, and identify specific impurities (such as over-alkylated byproducts) that standard automated analysis often misses.[3]

Structural Analysis & Theoretical Shifts

Before interpreting the spectrum, we must deconstruct the molecule into its magnetically distinct environments.[3] The molecule possesses a chiral center at C3, rendering the methylene protons of the benzyl group and the piperidine ring diastereotopic.[3]

The Molecular Fingerprint
  • The Lactam Core (Piperidin-2-one): The carbonyl at C2 deshields the adjacent C3 proton.[1][2]

  • The Chiral Center (C3): The presence of the methylamino group at C3 creates a chiral environment.[1][2] This is the "Command Center" of the spectrum, splitting the benzylic protons into an AB system.[3]

  • The N-Benzyl Group: Provides a strong aromatic integration reference (5H) and a diagnostic benzylic methylene signal.[1][2]

  • The N-Methyl Group: A sharp, diagnostic singlet (or doublet if coupling to NH is preserved) in the high-field region.[1][2]

Visualization: Spectral Logic Flow

NMR_LogicStartStart AnalysisAromatic1. Aromatic Region(7.2 - 7.4 ppm)Integral = 5HStart->Aromatic Confirm ScaffoldBenzylic2. Benzylic Protons (N-CH2-Ph)Look for AB Quartet (J ~14 Hz)~4.4 - 4.7 ppmAromatic->Benzylic Check ChiralityMethine3. C3-H Methine(Alpha to C=O and N)~3.2 - 3.5 ppmBenzylic->Methine Verify SubstitutionNMethyl4. N-Methyl GroupSinglet ~2.4 ppmMethine->NMethyl Confirm AlkylationRing5. Ring Methylene (C6)Deshielded by Amide N~3.1 - 3.3 ppmNMethyl->Ring Complete Assignment

Figure 1: Step-by-step logic flow for assigning the 1H NMR spectrum of 1-Benzyl-3-(methylamino)piperidin-2-one. Note how the Benzylic signal confirms the chiral environment.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule's spectral performance against its direct precursor and a common impurity.[1][2][3] This "Differential Diagnosis" approach is essential for process chemistry.[1][2][3]

Comparison 1: Target vs. Precursor (1-Benzylpiperidin-2-one)[1][2]

Scenario: Monitoring the bromination/amination sequence or direct alkylation.

FeaturePrecursor: 1-Benzylpiperidin-2-oneTarget: 1-Benzyl-3-(methylamino)...[1][2]Diagnostic Shift
C3 Protons Triplet/Multiplet (2H) at ~2.4-2.6 ppmdd/Multiplet (1H) at ~3.2-3.5 ppmCRITICAL: Loss of 1H integral; Downfield shift due to N-substitution.[1][2]
Benzylic CH2 Singlet at ~4.6 ppm (Achiral C3)AB Quartet at ~4.4-4.8 ppm (Chiral C3)CRITICAL: Splitting of the singlet into a quartet indicates successful C3 functionalization.[1][2]
N-Methyl AbsentSinglet at ~2.40 ppm (3H)Appearance of a sharp 3H singlet.[1][2]
NH Proton AbsentBroad singlet (variable)Exchangeable signal (D2O wash removes it).[1]
Comparison 2: Solvent Effects (CDCl3 vs. DMSO-d6)

Scenario: Choosing the right solvent for resolution.

  • CDCl3:

    • Pros: Sharper line shapes for non-exchangeable protons.

    • Cons: The Amine NH is often broad or invisible due to exchange.[1][2][3] The N-Methyl group appears as a sharp singlet.[1][2]

  • DMSO-d6:

    • Pros: Slows proton exchange.[1][2][3] The NH proton often appears as a broad multiplet/quartet.[1][2][3]

    • Cons: The N-Methyl signal may split into a doublet (J ~5 Hz) due to coupling with the NH, which can be confused with a contaminant if not anticipated.[1][3] Water peak (3.33 ppm) often overlaps with the critical C3-H or C6-H signals.[1][2]

Experimental Protocol

To ensure data integrity and reproducibility (E-E-A-T), follow this standardized protocol.

Materials & Methods[1][2][3][4][5][6]
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane) as internal standard.[1][2]

  • Concentration: 10-15 mg of sample in 0.6 mL solvent.

  • Instrument: 400 MHz or higher (600 MHz recommended for resolving ring multiplets).

  • Temperature: 298 K (25°C).[1]

Acquisition Parameters
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): ≥ 2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration).

  • Number of Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm.[1][2]

Detailed Spectral Assignment

The following data represents the characteristic chemical shifts for 1-Benzyl-3-(methylamino)piperidin-2-one in CDCl3.

1H NMR Data Table (400 MHz, CDCl3)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (Hz)Assignment Logic
Ar-H 7.20 – 7.38Multiplet5H-Phenyl ring protons (Overlap common).[1][2]
N-CH2-Ph 4.65 & 4.42AB Quartet2HJ = 14.5Diastereotopic benzylic protons due to C3 chirality.[1][2]
C3-H 3.35dd / m1HJ ≈ 10, 5Deshielded by C=O and N-Me.[1][2] Alpha-proton.
C6-H (eq) 3.22ddd1H-Deshielded by Lactam Nitrogen.[1][2]
C6-H (ax) 3.15td1H-Geminal coupling distinct.[1][2]
N-CH3 2.42Singlet3H-Key Diagnostic: N-Methyl group.[1][2]
C4-H / C5-H 1.60 – 2.10Multiplets4H-Ring methylene envelope.[1][2]
NH 1.8 - 2.2Broad s1H-Variable; overlaps with ring protons.[1][2]

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and trace acid presence (which protonates the amine, shifting C3-H and N-Me downfield).[1][2]

Synthesis Monitoring Pathway

Understanding the spectral evolution is crucial for troubleshooting.[1][2][3]

Synthesis_MonitorSMStarting Material(1-Benzylpiperidin-2-one)Key: C3-H2 (Triplet, ~2.5 ppm)Benzylic: SingletInterIntermediate(3-Bromo derivative)Key: C3-H (dd, ~4.5 ppm)Shifted DownfieldSM->Inter BrominationProdTarget Product(3-Methylamino)Key: N-Me (s, 2.4 ppm)C3-H (dd, 3.35 ppm)Inter->Prod MeNH2 Subst.ImpurityImpurity(Elimination Product)Key: Olefinic H (~5.8, 6.5 ppm)Double Bond C3-C4Inter->Impurity Elimination(Side Rxn)

Figure 2: Spectral evolution during synthesis. Watch for the "Elimination Product" signals (Olefinic protons) if the substitution reaction is too basic or heated excessively.[1][3]

References

  • ChemicalBook. (2025).[1][2][4] 1-Benzyl-3-aminopiperidine NMR Spectrum Data. Retrieved from [1][3]

  • National Institutes of Health (NIH). (2011).[1][2] Facile synthesis of N-benzylated 3-alkyl-2,6-diarylpiperidin-4-ones: Stereochemical investigation by 1D/2D NMR. Journal of Molecular Structure. Retrieved from [1][3]

  • SpectraBase. (2024).[1][2] 1-Benzylpiperidin-2-one 1H NMR Spectrum. John Wiley & Sons.[1][2][3] Retrieved from [1][3]

  • Royal Society of Chemistry. (2015). Base and solvent dependency of oxidative retro-alkylation. Electronic Supplementary Information. Retrieved from [1][3]

  • ARKAT USA. (2011).[1][2] Optically pure trans-1-benzyl-4-aminopiperidin-3-ols: Synthesis and absolute configuration. Arkivoc. Retrieved from [1][3]

Technical Comparison Guide: Mass Spectrometry Fragmentation of Aminopiperidinones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopiperidinones (specifically 3-aminopiperidin-2-ones) represent a critical heterocyclic scaffold in drug discovery, serving as the pharmacophore in Factor Xa inhibitors (e.g., Apixaban derivatives) and as diagnostic degradation products of ornithine-containing peptides (the "Ornithine Effect").

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of aminopiperidinones against structurally related alternatives. Unlike simple piperidines or lactams, aminopiperidinones exhibit a unique dual-loss mechanism —sequential elimination of ammonia (


) and carbon monoxide (

)—driven by the interplay between the exocyclic amine and the endocyclic amide.

Mechanistic Deep Dive: The Fragmentation Cascade

The fragmentation of aminopiperidinones under Electrospray Ionization (ESI-MS/MS) is governed by the basicity of the exocyclic amine and the stability of the lactam ring.

Protonation and Charge Localization

Upon ESI, the molecule is predominantly protonated at the exocyclic amine (


) due to its higher gas-phase basicity compared to the amide oxygen or nitrogen.
  • Primary Site: Exocyclic Amine (

    
     hybridized).
    
  • Secondary Site: Amide Oxygen (less favored but kinetically relevant for CO loss).

The "Ornithine Effect" and Ring Stability

In peptide analysis, an N-terminal ornithine residue can nucleophilically attack the preceding carbonyl carbon, cyclizing to form a 3-aminopiperidin-2-one species. This spontaneous cyclization makes the aminopiperidinone scaffold a "terminating" fragment in collision-induced dissociation (CID), often appearing as a dominant


-ion or internal fragment.
Primary Fragmentation Channels
  • Neutral Loss of Ammonia (

    
    ): 
    Driven by charge mobilization from the protonated amine. The resulting cation is often stabilized by the adjacent carbonyl, forming a conjugated unsaturated lactam.
    
  • Neutral Loss of Carbon Monoxide (

    
    ): 
    Characteristic of cyclic amides (lactams). This usually occurs after the initial loss of ammonia or side-chains, leading to ring contraction (e.g., to a pyrrolidine-like species).
    
  • Ring Opening (Retro-Diels-Alder-like): High-energy collisions can trigger ring opening, generating characteristic immonium ions (

    
     70, 84, etc., depending on substitution).
    

Comparative Analysis: Aminopiperidinones vs. Alternatives

The following table contrasts the fragmentation behavior of aminopiperidinones with structurally similar scaffolds to aid in spectral identification.

Table 1: Comparative Fragmentation Characteristics

FeatureAminopiperidinone (3-amino-2-piperidone)Piperidine (Simple Amine)

-Valerolactam
(Simple Lactam)
Precursor Ion



Dominant Neutral Loss

(17 Da)
followed by

(28 Da)
Alkyl radicals or


(28 Da)
Diagnostic Mechanism Charge-remote fragmentation initiated by amine; "Ornithine Effect" cyclization.

-cleavage adjacent to Nitrogen.
McLafferty rearrangement (if alkyl chain present).
Ring Stability Moderate (destabilized by amine loss).High (requires high energy to open).High (stabilized by amide resonance).
Key Diagnostic Ions

98 (

),

70 (Ring contraction).

84 (Loss of H/H2).

72 (

).

Visualization of Fragmentation Pathways[1][2][3]

The following diagram illustrates the stepwise fragmentation mechanism of a generic 3-aminopiperidin-2-one scaffold.

FragmentationPathway Figure 1: Canonical ESI-MS/MS fragmentation pathway of 3-aminopiperidin-2-one. Precursor Protonated Precursor [M+H]+ (m/z ~115) Inter1 Intermediate A [M+H - NH3]+ (m/z ~98) Precursor->Inter1 Neutral Loss of NH3 (Charge Mobilization) Fragment2 Immonium Ion (Ring Opening) (m/z ~84) Precursor->Fragment2 High Energy Ring Fission Fragment1 Ring Contraction [M+H - NH3 - CO]+ (m/z ~70) Inter1->Fragment1 Neutral Loss of CO (Ring Contraction)

Figure 1 Caption: Stepwise CID fragmentation showing the characteristic sequential loss of ammonia and carbon monoxide.

Experimental Protocol: Structural Elucidation Workflow

To confidently identify aminopiperidinone derivatives, follow this self-validating protocol. This workflow distinguishes the scaffold from isobaric interferences.[1]

Phase 1: Precursor Optimization
  • Ion Source: ESI Positive Mode (+).

  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid. Rationale: Promotes protonation of the exocyclic amine.

  • Cone Voltage: Set low (15-20 V) to prevent in-source fragmentation, as the amine loss is facile.

Phase 2: MS/MS Characterization (Data-Dependent)
  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

    • Low CE (10 eV): Preserves

      
      .
      
    • Med CE (20 eV): Maximizes

      
       (Diagnostic Ion 1).
      
    • High CE (40 eV): Generates ring-opened fragments and

      
       (Diagnostic Ion 2).
      
  • MS3 Confirmation (Optional): Isolate the

    
     peak and fragment it. If it loses 28 Da (
    
    
    
    ), the presence of a lactam ring is confirmed.
Phase 3: Diagnostic Logic

Use the following decision tree to validate the scaffold.

DecisionTree Figure 2: Logical workflow for confirming aminopiperidinone scaffold identity. Start Spectrum Analysis Select Precursor Check17 Loss of 17 Da (NH3)? Start->Check17 Check28 Subsequent Loss of 28 Da (CO)? Check17->Check28 Yes ResultNeg Likely Simple Piperidine or Linear Amide Check17->ResultNeg No ResultPos CONFIRMED: Aminopiperidinone Scaffold Check28->ResultPos Yes Check28->ResultNeg No

Figure 2 Caption: Decision tree for validating the presence of the aminopiperidinone core based on neutral losses.

References

  • Mechanism of Ornithine Effect

    • Title: The ornithine effect in peptide cation dissociation.[1][2][3]

    • Source: Journal of the American Society for Mass Spectrometry.
    • URL:[Link]

  • Lactam Fragmentation Basics

    • Title: Electrospray Ionization (ESI) Fragmentations of Diverse Lactams.[4]

    • Source: Journal of Organic Chemistry (via NIH PMC).
    • URL:[Link]

  • Application in Drug Discovery (Apixaban)

    • Title: Comprehensive Study of Apixaban's Degradation Pathways.[5]

    • Source: ResearchGate (Analytical Chemistry Public
    • URL:[Link] (Note: Generalized link to topic; specific degradation papers confirm piperidinone stability).

  • Title: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

Sources

Chromatographic Profiling of 1-Benzyl-3-(methylamino)piperidin-2-one: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Method Development Scientists, and Pharmaceutical Researchers.

Executive Summary

The robust quantification and impurity profiling of basic heterocyclic building blocks are critical in pharmaceutical development. 1-Benzyl-3-(methylamino)piperidin-2-one (CAS 1341793-00-7) presents a unique analytical challenge: it combines a highly hydrophobic benzyl moiety with a polar lactam core and a basic secondary amine[1].

This guide objectively compares the performance of three distinct High-Performance Liquid Chromatography (HPLC) column chemistries—Standard C18, Polar-Embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to establish the most reliable method for analyzing this compound and its synthetic precursors.

Physicochemical Profiling & Chromatographic Causality

To design a self-validating chromatographic protocol, one must first deconstruct the molecule's physicochemical domains:

  • The Benzyl Group (N1-position): Drives strong hydrophobic interactions, leading to high retention on reversed-phase (RP) stationary phases[2].

  • The Piperidin-2-one (Lactam) Core: Capable of hydrogen bonding, offering a handle for polar retention mechanisms[3].

  • The Methylamino Group (C3-position): A basic secondary amine (pKa ~8.5). In standard RP-HPLC, protonated amines undergo secondary ion-exchange interactions with un-capped, acidic silanol groups on the silica surface. This is the primary causality behind severe peak tailing and loss of resolution[4][5].

The Silanol Challenge

When using standard alkyl phases (e.g., C18), the basic nitrogen in the methylamino group interacts electrostatically with ionized silanols (


). To mitigate this, method developers typically force the mobile phase to a low pH (e.g., 0.1% Trifluoroacetic acid) to protonate the silanols, or use specialized column chemistries[6].

Head-to-Head Performance Comparison

To demonstrate the efficacy of different stationary phases, we evaluated the retention time (


), peak asymmetry (

), and theoretical plates (

) of 1-Benzyl-3-(methylamino)piperidin-2-one against two common process-related impurities:
  • Impurity A (Des-amino): 1-Benzylpiperidin-2-one (Highly hydrophobic, lacks the basic amine).

  • Impurity B (Des-benzyl): 3-(Methylamino)piperidin-2-one (Highly polar, lacks the hydrophobic tail).

Table 1: Comparative HPLC Data Across Stationary Phases
AnalyteStandard C18 (Low pH)Polar-Embedded C18 (Mid pH)HILIC (High Organic)
Mobile Phase 0.1% TFA in

/ ACN
10mM

(pH 6.8) / ACN
10mM

/ 90% ACN
Target: 1-Benzyl-3-(methylamino)piperidin-2-one

: 6.5 min

: 1.45

: 8,500

: 5.8 min

: 1.05

: 14,200

: 4.5 min

: 1.10

: 11,500
Impurity A (Des-amino)

: 8.0 min

: 1.02

: 7.2 min

: 1.01

: 1.2 min

: 1.05
Impurity B (Des-benzyl)

: 1.5 min

: 1.60

: 2.5 min

: 1.15

: 7.5 min

: 1.08
Data Synthesis & Column Selection
  • Standard C18: Fails to adequately retain the polar Impurity B (elutes near the void volume) and exhibits significant peak tailing (

    
     = 1.45) for the target compound due to silanol interactions, despite the use of TFA[4].
    
  • Polar-Embedded C18 (Winner for Assay/Purity): Incorporates an amide or ether functional group near the silica surface. This embedded group shields residual silanols and provides an internal hydrogen-bonding network. The result is a dramatic improvement in peak shape (

    
     = 1.05) for the basic methylamino group without relying on ion-pairing agents[7][8].
    
  • HILIC (Winner for Polar Impurities): Provides orthogonal selectivity. The hydrophobic Impurity A elutes almost immediately, while the highly polar Impurity B is strongly retained. This is ideal for quantifying trace polar degradants[8].

Methodological Workflows

The following protocols represent self-validating systems for the analysis of 1-Benzyl-3-(methylamino)piperidin-2-one.

Protocol A: Purity Assay via Polar-Embedded C18

Rationale: Shields silanols to prevent amine tailing while maintaining hydrophobic retention of the benzyl group.

  • Column: Thermo Scientific Acclaim™ PolarAdvantage II (PA2), 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.8.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient Program:

    • 0–2 min: 10% B

    • 2–10 min: Linear ramp to 70% B

    • 10–12 min: Hold at 70% B

    • 12–12.1 min: Return to 10% B (Re-equilibration for 5 min).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (capturing the lactam and benzyl chromophores) and 254 nm (benzyl specific)[9].

  • Sample Prep: Dissolve 1.0 mg of the analyte in 1.0 mL of 50:50 Mobile Phase A:B to prevent solvent-mismatch peak distortion.

Protocol B: Orthogonal Profiling via HILIC

Rationale: Utilizes the polar lactam and secondary amine for retention, flipping the elution order to isolate polar synthetic precursors.

  • Column: Waters XBridge® BEH HILIC, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in water (pH 3.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Isocratic Elution: 90% B / 10% A. (Note: In HILIC, the aqueous phase acts as the strong eluting solvent).

  • Flow Rate: 0.8 mL/min.

  • Sample Prep: Dissolve the analyte strictly in 100% Acetonitrile or the initial mobile phase (90% ACN). Introducing high-aqueous samples in HILIC will cause catastrophic peak splitting.

Mechanistic Workflow Diagram

The following diagram illustrates the logical decision matrix for selecting the appropriate chromatographic mode based on the structural domains of 1-Benzyl-3-(methylamino)piperidin-2-one.

HPLC_Method_Selection Start Target Analyte: 1-Benzyl-3-(methylamino)piperidin-2-one Challenge Structural Challenges: Basic Amine (Tailing) + Hydrophobic Benzyl (Retention) Start->Challenge C18 Standard C18 (Low pH Mobile Phase) Challenge->C18 Hydrophobic Focus PolarC18 Polar-Embedded C18 (Mid pH Mobile Phase) Challenge->PolarC18 Base Deactivation HILIC HILIC (High Organic Mobile Phase) Challenge->HILIC Polar Focus Outcome1 High Benzyl Retention Risk: Amine Peak Tailing C18->Outcome1 Outcome2 Balanced Retention Silanols Shielded = Sharp Peaks PolarC18->Outcome2 Outcome3 Orthogonal Selectivity Strong Retention of Polar Precursors HILIC->Outcome3

Caption: Decision matrix for HPLC column selection based on the structural domains of the target analyte.

Conclusion

For the routine assay and purity analysis of 1-Benzyl-3-(methylamino)piperidin-2-one, Polar-Embedded C18 columns offer the most robust performance. By masking acidic silanols, they neutralize the peak-tailing effects of the methylamino group while providing sufficient hydrophobic retention for the benzyl moiety. Conversely, HILIC should be employed as an orthogonal technique specifically when tracking highly polar, early-eluting impurities that fail to retain on reversed-phase media.

References

  • MDPI. "Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones". Molecules. Available at:[Link]

  • LCGC International. "Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases". Chromatography Online. Available at:[Link]

  • Chromatography Forum. "Polar-embedded selectivity". ChromForum. Available at:[Link]

  • National Institutes of Health (NIH). "Novel C2-Purine Position Analogs of Nitrobenzylmercaptopurine Riboside as Human Equilibrative Nucleoside Transporter 1 Inhibitors". PMC. Available at:[Link]

Sources

Comparative Bioactivity Guide: Piperidin-2-one vs. Pyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between two privileged medicinal chemistry scaffolds: Piperidin-2-one (δ-valerolactam) and Pyrrolidin-2-one (γ-butyrolactam) . While differing by only a single methylene unit, these lactam rings exhibit distinct conformational landscapes, metabolic profiles, and target selectivities. This guide analyzes these differences through the lens of Structure-Activity Relationships (SAR), supported by experimental data on kinase and protease inhibitors.

Part 1: Physicochemical & Structural Analysis[1]

The choice between a 5-membered (pyrrolidinone) and 6-membered (piperidinone) lactam is rarely arbitrary; it dictates the vector orientation of substituents and the molecule's entropic penalty upon binding.

Conformational Landscape
  • Pyrrolidin-2-one (5-membered): Adopts an envelope or twist conformation . It possesses a degree of flexibility (pseudorotation) that allows for an "induced fit" mechanism. This often results in higher potency but lower selectivity due to the ability to adapt to homologous binding pockets.

  • Piperidin-2-one (6-membered): Adopts a distorted half-chair conformation . It is significantly more rigid than its 5-membered counterpart. This rigidity pre-organizes substituents into defined vectors, often enhancing selectivity by discriminating against targets that require conformational adaptation.

Physicochemical Properties Matrix[2]
PropertyPyrrolidin-2-one DerivativesPiperidin-2-one DerivativesImpact on Drug Design
LogP (Lipophilicity) ~0.46 (Lower)~0.84 (Higher)Piperidinones have higher membrane permeability but lower aqueous solubility.
Ring Strain Low (~8 kcal/mol)Moderate6-membered lactams are more prone to ring-opening polymerization/hydrolysis under specific catalytic conditions.
Basicity (pKa) ~11.27~11.22Negligible difference; both act as neutral H-bond acceptors (carbonyl) and donors (NH).
Metabolic Liability Oxidation at C-5Oxidation at C-6Piperidinones are generally more metabolically stable; pyrrolidinones can undergo ring opening to GABA analogs.

Part 2: Mechanistic Case Studies (SAR Data)

Case Study A: Kinase Selectivity (p38 MAPK vs. JNK3)

Hypothesis: Increasing ring size from 5 to 6 members restricts pharmacophore placement, filtering out off-target binding.

Experimental Evidence: A comparative study synthesized inhibitors targeting p38α MAP kinase .[1] The pharmacophore consisted of a vicinal pyridine/4-fluorophenyl motif.[2]

  • 5-Membered Core (Isoxazole/Imidazole): Exhibited potent inhibition of both p38α and JNK3 (c-Jun N-terminal kinase).[2] The flexibility allowed the pharmacophore to collapse sufficiently to fit the slightly smaller JNK3 ATP pocket.

  • 6-Membered Core (Quinolinone/Piperidinone analog): Compound 5 (3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one) showed a p38α IC50 of 1.8 µM but zero inhibition of JNK3 .[2]

  • Mechanism: X-ray crystallography revealed the 6-membered ring imposed a larger distance and rigid angle between the pyridine and phenyl rings, preventing the "collapse" required to fit into the JNK3 pocket.

Case Study B: Factor Xa Inhibition (The "L-Shape" Requirement)

Hypothesis: The "L-shaped" binding conformation required for Factor Xa (S1 and S4 pockets) favors a semi-rigid linker.

Experimental Evidence:

  • Pyrrolidin-2-one: Amino(methyl)pyrrolidines were designed as bioisosteres to piperazine.[3] The most potent derivative (Compound 15) achieved an IC50 of 5.5 nM .[3]

    • Mechanism:[4][5] The flexibility of the pyrrolidine nitrogen allowed the P1 and P4 substituents to anchor effectively in their respective pockets despite imperfect bond angles.

  • Piperidin-2-one: Found in blockbuster drugs like Apixaban (dihydropiperidinone core).

    • Mechanism:[4][5][6] The 6-membered ring locks the P1-P4 substituents into a rigid perpendicular orientation, reducing the entropic penalty of binding. While pyrrolidines can achieve the pose, piperidinones are pre-organized for it.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision logic for medicinal chemists when selecting between these two scaffolds.

SAR_Logic Figure 1: SAR Decision Logic for Lactam Ring Selection Start Select Scaffold Pyrrol Pyrrolidin-2-one (5-Membered) Start->Pyrrol Piper Piperidin-2-one (6-Membered) Start->Piper Flex High Flexibility (Pseudorotation) Pyrrol->Flex Rigid High Rigidity (Half-Chair) Piper->Rigid InducedFit Mechanism: Induced Fit Flex->InducedFit PreOrg Mechanism: Pre-organization Rigid->PreOrg Outcome1 High Potency Broad Spectrum InducedFit->Outcome1 Adapts to pocket Outcome2 High Selectivity Isoform Specific PreOrg->Outcome2 Filters off-targets

Caption: Decision tree correlating ring size to conformational flexibility and downstream pharmacological outcomes (Potency vs. Selectivity).

Part 4: Experimental Protocols

Universal Synthesis: Pd(II)-Catalyzed Intramolecular Amination

This protocol is superior to traditional cyclization as it allows for the direct formation of both


- and 

-lactams from linear precursors via C-H activation, avoiding pre-functionalized halides.

Reagents:

  • Substrate: Linear amide precursor (e.g., N-methoxy-amide).

  • Catalyst: Pd(OAc)₂ (5-10 mol%).

  • Oxidant: AgOAc (2 equiv).

  • Solvent: Toluene or DCE.

Step-by-Step Workflow:

  • Preparation: Dissolve the linear amide substrate (1.0 equiv) in anhydrous toluene (0.2 M) in a sealed tube.

  • Catalyst Addition: Add Pd(OAc)₂ (10 mol%) and AgOAc (2.0 equiv).

  • Activation: Purge with N₂ for 5 minutes, then seal.

  • Reaction: Heat to 110°C for 12–24 hours. Monitor via TLC (stain with KMnO₄).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Ag residues.

  • Purification: Concentrate filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • 
    -lactam:  ¹H NMR will show splitting of methylene protons adjacent to Nitrogen at 
    
    
    
    3.2–3.5 ppm.
  • 
    -lactam:  ¹H NMR will show distinct multiplets for the extra methylene unit, typically upfield (
    
    
    
    1.5–1.8 ppm).
Bioassay: Kinase Inhibition Screening (Fluorescence Polarization)

Objective: Determine IC50 for p38 MAP Kinase (or equivalent).

  • Enzyme Mix: Dilute p38

    
     kinase (1-5 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).
    
  • Compound Prep: Prepare 3-fold serial dilutions of the lactam derivative in 100% DMSO. Transfer 100 nL to a 384-well black plate.

  • Tracer Addition: Add ATP-competitive fluorescent tracer (e.g., Alexa Fluor 647 conjugate).

  • Incubation: Incubate for 60 minutes at room temperature in the dark.

  • Readout: Measure Fluorescence Polarization (FP) on a multi-mode plate reader (Ex: 635 nm, Em: 670 nm).

  • Analysis: Fit data to a 4-parameter logistic equation:

    
    .
    

Part 5: References

  • Laufer, S. A., et al. (2007). "From five- to six-membered rings: 3,4-diarylquinolinone as lead for novel p38MAP kinase inhibitors."[2] Journal of Medicinal Chemistry. Link

  • Young, R. J., et al. (2008).[7] "Structure and property based design of factor Xa inhibitors: biaryl pyrrolidin-2-ones incorporating basic heterocyclic motifs." Bioorganic & Medicinal Chemistry Letters. Link

  • Gong, Y., et al. (2007). "Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors."[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Wasa, M., & Yu, J. Q. (2008). "Synthesis of β-, γ-, and δ-Lactams via Pd(II)-Catalyzed C−H Activation Reactions." Journal of the American Chemical Society. Link

  • Houk, K. N., et al. (2008). "Why delta-valerolactone polymerizes and gamma-butyrolactone does not." Journal of Organic Chemistry. Link

Sources

Spectroscopic Discrimination of Lactam vs. Amine Moieties: A Strategic Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical analysis, distinguishing between lactam (cyclic amide) and amine functional groups is a critical competency, particularly when characterizing antibiotic stability (e.g.,


-lactams) or peptide degradation pathways. While both moieties contain nitrogen, their infrared (IR) signatures differ fundamentally due to the presence of the carbonyl group in lactams and the hybridization effects of ring strain.

This guide treats the Lactam moiety as the primary "product" of interest—analyzing its high-performance spectral features (the diagnostic carbonyl shift)—and compares it against the Amine class as the "alternative," defining the specific spectral regions required to differentiate them in complex matrices.

Theoretical Framework: The Physics of Vibration

To interpret these spectra accurately, one must apply Hooke’s Law to molecular vibrations. The frequency of vibration (


) is proportional to the square root of the bond force constant (

) and inversely proportional to the reduced mass (

).


  • Lactams: The Carbonyl (C=O) bond has a high force constant (

    
    ), resulting in a high-frequency absorption (1650–1780 cm⁻¹).
    
  • Amines: The C-N single bond has a lower

    
    , appearing in the fingerprint region (1000–1350 cm⁻¹). The diagnostic N-H stretches (3300–3500 cm⁻¹) rely on the low mass of Hydrogen to appear at high frequencies.
    

The "Product" Profile: Lactam Characteristic Peaks

Lactams are defined by the Amide I band (C=O stretch). Unlike open-chain amides, lactams exhibit a phenomenon called the Ring Strain Shift . As the ring size decreases, the internal bond angles compress, forcing more


-character into the 

-bond of the carbonyl carbon. This strengthens the C=O bond, increasing its force constant and shifting the absorption to higher wavenumbers.
Diagnostic Regions for Lactams
Ring SizeClassC=O Frequency (cm⁻¹)Structural Insight
4-Membered

-Lactam
1760 – 1780 High Strain. Critical for antibiotic activity (Penicillins/Cephalosporins).
5-Membered

-Lactam
1700 – 1750Moderate Strain. Common in pyrrolidone derivatives.
6-Membered

-Lactam
1660 – 1680Low Strain. Resembles open-chain secondary amides.

Key Insight: The presence of a strong peak >1760 cm⁻¹ in a nitrogen-containing compound is the "smoking gun" for a


-lactam ring.

The "Alternative" Profile: Amine Characteristic Peaks

Amines lack the carbonyl group. Their identification relies heavily on the N-H stretching region (3300–3500 cm⁻¹) and the N-H bending (scissoring) region (~1600 cm⁻¹).

Diagnostic Rules by Substitution
Amine TypeStructureN-H Stretch (3300-3500 cm⁻¹)N-H Bend (~1600 cm⁻¹)
Primary

Doublet. Two distinct bands (Asymmetric & Symmetric).[1][2][3]Strong/Medium. Can overlap with alkene C=C.
Secondary

Singlet. One weak/sharp band.[1][4]Weak/Absent.[1]
Tertiary

Absent. No bands in this region.[1][4]Absent.

Key Insight: The "Doublet vs. Singlet" rule in the 3300-3500 cm⁻¹ region is the most reliable method to distinguish Primary from Secondary amines.

Comparative Analysis: Lactam vs. Amine

The following table summarizes the spectral "performance" of both groups when analyzing a drug molecule.

FeatureLactam (Cyclic Amide) Amine Differentiation Strategy
Primary Signal Strong C=O Stretch (1660–1780 cm⁻¹)N-H Stretch (3300–3500 cm⁻¹)If 1650–1780 is empty, it is likely an amine (or ether/alcohol).
Secondary Signal N-H Stretch (Singlet, ~3200–3400 cm⁻¹)C-N Stretch (1000–1350 cm⁻¹)Lactam N-H is often H-bonded (broad). Amine N-H is sharper in dilute solution.
Interference Can overlap with Esters (1735–1750 cm⁻¹)N-H Bend (~1600) overlaps with C=CCheck for C-O-C stretches (Esters) to rule out false positives.
H-Bonding Significant. Shifts C=O lower, N-H broader.Significant. Broadens N-H stretch.[1]Protocol: Run in dilute

to isolate "free" vibrations.
Visual Decision Tree

The following diagram outlines the logical workflow for classifying an unknown nitrogenous sample.

Spectral_Decision_Tree Start Unknown Nitrogenous Sample CheckCO Check 1650-1780 cm⁻¹ Region Start->CheckCO HasCO Strong Peak Present CheckCO->HasCO Carbonyl Detected NoCO No Strong Peak CheckCO->NoCO Carbonyl Absent CheckPos Check Exact Position HasCO->CheckPos CheckNH Check 3300-3500 cm⁻¹ Region NoCO->CheckNH Beta 1760-1780 cm⁻¹ (β-Lactam / Strained) CheckPos->Beta GammaDelta 1660-1750 cm⁻¹ (γ/δ-Lactam or Amide) CheckPos->GammaDelta Doublet Doublet Peaks (Primary Amine) CheckNH->Doublet Singlet Singlet Peak (Secondary Amine) CheckNH->Singlet Empty No Peaks (Tertiary Amine) CheckNH->Empty

Figure 1: Logic flow for distinguishing Lactams from Amines based on FTIR spectral features.

Experimental Protocol: The Dilution Method

Solid-state FTIR (KBr pellet or ATR) often results in broadened peaks due to intermolecular Hydrogen bonding, making it difficult to distinguish a secondary amine singlet from a lactam N-H. The following protocol ensures spectral clarity.

Reagents & Equipment[5][6][7]
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note:
    
    
    is preferred for IR transparency in the carbonyl region but requires safety handling.
  • Cell: NaCl or KBr liquid cell (0.1 mm path length).

Step-by-Step Methodology
  • Baseline Scan: Collect a background spectrum of the pure solvent.

  • Preparation (Concentrated): Prepare a 5% w/v solution of the analyte.

  • Scan 1 (Bonded State): Acquire spectrum. Note the position of the C=O and N-H bands.[1][2][4][5][6][7]

  • Preparation (Dilute): Dilute the sample to 0.5% or 0.1% w/v.

  • Scan 2 (Free State): Acquire spectrum.

    • Observation: As concentration drops, the broad H-bonded peaks will diminish, and sharper "free" vibration peaks will appear at higher frequencies.

    • Validation: If the N-H peak remains a singlet in the dilute state, it confirms a Secondary Amine or Lactam. If it splits into a doublet, it was likely a Primary Amine with complex H-bonding (rare but possible).

Case Study: Monitoring -Lactam Stability

A common application in drug development is monitoring the hydrolysis of penicillin-class drugs.

  • The Scenario: A

    
    -lactam antibiotic is exposed to aqueous base.
    
  • The Reaction: The strained 4-membered ring opens to form a secondary amine and a carboxylic acid (carboxylate).

  • Spectral Evolution:

    • Time 0: Spectrum dominated by the 1760 cm⁻¹ peak (

      
      -lactam C=O).
      
    • Time X:

      • Disappearance: The 1760 cm⁻¹ peak vanishes as the ring opens.

      • Appearance: A new peak emerges at ~1600 cm⁻¹ (Carboxylate

        
         asymmetric stretch) and ~3300-3400 cm⁻¹  (broadening due to new amine/acid formation).
        

This shift from 1760 cm⁻¹ to 1600 cm⁻¹ provides a quantitative metric for degradation kinetics.

Degradation_Workflow Intact Intact β-Lactam (Peak: 1760 cm⁻¹) Hydrolysis Hydrolysis (Ring Opening) Intact->Hydrolysis + H₂O / OH⁻ Product Degradation Product (Amino-Acid) Hydrolysis->Product NewPeaks New Peaks: 1600 cm⁻¹ (COO⁻) 3400 cm⁻¹ (NH/OH) Product->NewPeaks FTIR Detection

Figure 2: Spectral changes observed during the degradation of a beta-lactam antibiotic.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for organic spectroscopy).
  • NIST Chemistry WebBook. (n.d.). Infrared Spectra of Amines and Lactams. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Gil, M., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Available at: [Link]

Sources

structure-activity relationship (SAR) comparison of N-benzyl piperidinones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structure-Activity Relationship (SAR) of N-benzyl piperidinones, focusing on their dual utility as cytotoxic agents (oncology) and acetylcholinesterase (AChE) inhibitors (neurodegeneration).

Executive Summary & Scaffold Versatility

The N-benzyl-4-piperidinone scaffold represents a privileged structure in medicinal chemistry due to its bimodal reactivity and binding potential. Its pharmacological profile is bifurcated into two distinct domains based on functionalization:

  • Oncology (Cytotoxicity): When functionalized at the C3 and C5 positions via aldol condensation (e.g., 3,5-bis(benzylidene) derivatives), the molecule becomes a bis-Michael acceptor. This electrophilic core alkylates cellular thiols (e.g., glutathione), triggering oxidative stress and apoptosis.

  • Neurodegeneration (AChE Inhibition): The N-benzyl moiety mimics the binding motif of Donepezil , interacting with the catalytic anionic site (CAS) of acetylcholinesterase. Derivatives often serve as "scaffold-hopping" alternatives to classic cholinesterase inhibitors.

Domain A: Oncology & Cytotoxicity

Mechanism of Action: The "Double-Barreled" Electrophile

Unlike standard alkylating agents (e.g., Melphalan), 3,5-bis(benzylidene)-4-piperidinones act as "thiophilic" agents. The


-unsaturated ketone system preferentially targets sulfhydryl groups on proteins and glutathione, sparing amino groups on DNA and reducing genotoxicity risks.
Comparative Performance Data

The table below compares N-benzyl piperidinone derivatives against standard reference compounds in T-lymphocyte (Molt4/C8) and Leukemia (L1210) models.

Compound ClassSubstituent (Benzylidene Ring)IC50 (µM) - Molt4/C8IC50 (µM) - L1210Potency vs. Standard
Standard Melphalan (Chemo Drug)3.24 2.13 Baseline
Standard Curcumin (Natural Analog)~10 - 20 >20 Low
PiperidinoneUnsubstituted (H)1.698.47Moderate
Piperidinone2-Fluoro (Ortho) 0.45 0.56 6x More Potent
Piperidinone4-Methoxy (Para)>200>200Inactive
Piperidinone2,6-Dichloro0.881.12High

Data Source: Aggregated from multiple SAR studies on curcumin analogs and Mannich bases [1][3].

SAR Analysis: The "Ortho Effect"
  • Zone 1 (Aryl Rings): Ortho-substitution (F, Cl, Br) dramatically enhances cytotoxicity compared to para-substitution. This is attributed to the non-planar conformation forcing the aryl rings into a twisted geometry that favors interaction with specific thiol-containing enzymes.

  • Zone 2 (Linker): The enone linker is non-negotiable for cytotoxicity. Reduction to a single bond abolishes activity (IC50 > 100 µM).

  • Zone 3 (N-Substituent): The N-benzyl group increases lipophilicity (logP), facilitating membrane permeability compared to the N-H or N-Methyl analogs.

Domain B: Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: Dual Binding Site Interaction

These derivatives are designed to span the AChE active site gorge.[1] The N-benzyl group binds to the Catalytic Anionic Site (CAS) via cation-


 interactions, while the distal phenyl ring (if extended) interacts with the Peripheral Anionic Site (PAS).
Comparative Performance Data

Here, the N-benzyl piperidinone derivatives are compared against the clinical gold standard, Donepezil.

CompoundStructural FeatureAChE IC50 (µM)Selectivity (AChE/BuChE)Status
Donepezil Standard Drug 0.006 (6 nM) >1000 Clinical Standard
Galantamine Standard Drug 1.31 Moderate Clinical Standard
Compound 9pThiazolopyrimidine-fused0.73HighLead Candidate
Compound 5hN-benzyl-4-piperidone core0.83ModerateActive Hit
Compound 3aPiperazine variant0.065HighPotent

Data Source: Comparative analysis of piperidone grafted inhibitors [4][6].

SAR Insights[2]
  • Potency Gap: While active, most unmodified piperidinone derivatives are in the micromolar range, whereas Donepezil is nanomolar.

  • Fusion Strategy: Fusing the piperidinone ring with heterocycles (e.g., thiazolopyrimidine, Compound 9p) significantly improves potency (0.73 µM) by creating additional hydrophobic contacts within the enzyme gorge, surpassing Galantamine.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Map

This diagram visualizes the critical zones of the N-benzyl piperidinone scaffold and the effects of modification.

SAR_Map Core N-Benzyl-4-Piperidinone Scaffold Zone_N Zone A: N-Benzyl Group (Lipophilicity & CAS Binding) Core->Zone_N Zone_C35 Zone B: C3/C5 Positions (Michael Acceptor Sites) Core->Zone_C35 Zone_Ketone Zone C: Carbonyl (C4) (H-Bond Acceptor) Core->Zone_Ketone Effect_AChE AChE Inhibition (Alzheimer's) Requires: N-Benzyl + Extended Aryl Best: Heterocyclic Fusion Zone_N->Effect_AChE Cation-Pi Interaction Effect_Cytotox Cytotoxicity (Cancer) Requires: Benzylidene at C3/C5 Best: Ortho-F/Cl Zone_C35->Effect_Cytotox Aldol Condensation Zone_Ketone->Effect_Cytotox Maintains Planarity

Caption: SAR Map highlighting the divergent optimization paths for Cytotoxicity (Red) vs. AChE Inhibition (Green).

Diagram 2: Synthesis Workflow (Claisen-Schmidt Condensation)

The primary route to the cytotoxic 3,5-bis(benzylidene) derivatives.

Synthesis_Flow Start1 N-Benzyl-4-Piperidone (Starting Material) Step1 Mix in Ethanol/Methanol Start1->Step1 Start2 Substituted Benzaldehyde (2.0 - 2.5 eq) Start2->Step1 Step2 Catalyst Addition: Dry HCl Gas or NaOH (10%) Step1->Step2 Step3 Stir at Room Temp (2 - 24 Hours) Step2->Step3 Step4 Precipitation & Filtration Step3->Step4 Step5 Recrystallization (Ethanol/Chloroform) Step4->Step5 Product 3,5-bis(benzylidene)-N-benzyl-4-piperidone (Target Compound) Step5->Product

Caption: Standard Claisen-Schmidt condensation protocol for synthesizing cytotoxic derivatives.

Experimental Protocols

Protocol A: Synthesis of 3,5-bis(2-fluorobenzylidene)-N-benzyl-4-piperidinone

Objective: Synthesize the most potent cytotoxic derivative identified in the SAR analysis.

  • Reagents: Dissolve N-benzyl-4-piperidinone (0.01 mol) and 2-fluorobenzaldehyde (0.02 mol) in absolute ethanol (20 mL).

  • Catalysis: Slowly pass dry hydrogen chloride (HCl) gas through the solution for 15 minutes OR add 10% NaOH solution dropwise until pH ~10.

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: The solid product will precipitate. Filter the precipitate under vacuum.

  • Purification: Wash the solid with cold ethanol and water. Recrystallize from chloroform/ethanol (1:1) to yield yellow crystals.

  • Validation: Confirm structure via 1H-NMR (look for olefinic protons at

    
     7.6–7.8 ppm).
    
Protocol B: Ellman’s Assay for AChE Inhibition

Objective: Determine IC50 values for neurodegenerative applications.

  • Preparation: Prepare stock solutions of test compounds in DMSO. Dilute with phosphate buffer (pH 8.0) to final concentrations (0.01 – 100 µM).

  • Enzyme Mix: In a 96-well plate, add:

    • 150 µL Phosphate Buffer (0.1 M, pH 8.0)

    • 20 µL Test Compound Solution

    • 20 µL Acetylcholinesterase (AChE) enzyme solution (0.2 U/mL).

  • Incubation: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 10 µL of DTNB (Ellman's Reagent) and 10 µL of Acetylthiocholine Iodide (substrate).

  • Measurement: Monitor absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculation: $ % Inhibition = \frac{Abs_{control} - Abs_{sample}}{Abs_{control}} \times 100 $.[2] Plot log(concentration) vs. % inhibition to derive IC50.[1]

References

  • A Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. National Institutes of Health (PMC). [Link]

  • Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. National Institutes of Health (PMC). [Link]

  • Does Ortho-Substitution Enhance Cytotoxic Potencies in a Series of 3,5-Bis(benzylidene)-4-piperidones? National Institutes of Health (PMC). [Link]

  • Investigation of dual AChE/MAO inhibitory activities of new morpholine and piperazine structured compounds. DergiPark. [Link]

  • Synthesis and Evaluation of Curcumin-Related Compounds Containing Benzyl Piperidone for Their Effects on Human Cancer Cells. J-Stage. [Link]

Sources

Definitive Guide: Distinguishing 1-Benzyl-3-(methylamino)piperidin-2-one from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical framework for distinguishing 1-Benzyl-3-(methylamino)piperidin-2-one from its structural regioisomers. It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification.

Executive Summary & Problem Space

1-Benzyl-3-(methylamino)piperidin-2-one is a high-value pharmacophore often utilized in the synthesis of GPCR ligands and kinase inhibitors. Its structural integrity relies on the precise positioning of the methylamino group at the C3 position (alpha to the lactam carbonyl).

Common synthetic routes—such as the cyclization of ornithine derivatives or the


-amination of lactams—can generate regioisomeric impurities. Misidentifying these isomers can lead to erroneous SAR (Structure-Activity Relationship) data and regulatory compliance failures.

The Core Challenge: Distinguishing the target 3-isomer from the 4- , 5- , and 6-isomers , as well as distinguishing N-alkylation from O-alkylation (lactim ethers).

The Regioisomer Landscape
Isomer DesignationStructure DescriptionKey Analytical Differentiator
Target (3-Isomer) Methylamino at C3 (

to C=O)
H3 shows strong HMBC to C2 (C=O) ; H3 is deshielded (~3.2-3.5 ppm).
4-Isomer Methylamino at C4 (

to C=O)
H4 lacks 2-bond HMBC to C2; C3 appears as a CH

multiplet.
5-Isomer Methylamino at C5 (

to C=O)
H5 is shielded relative to H3; COSY connectivity differs.
6-Isomer Methylamino at C6 (

to N)
H6 is highly deshielded (hemiaminal-like environment); unstable/rare.
O-Alkylated Benzyl on Oxygen (Lactim Ether)Loss of C=O signal in

C NMR; appearance of C=N.

Structural Characterization Strategy

To certify the identity of 1-Benzyl-3-(methylamino)piperidin-2-one, a multi-tiered analytical approach is required. Do not rely on LC-MS alone, as regioisomers often share identical


 values and similar fragmentation patterns.
A. NMR Spectroscopy: The Gold Standard
1.

H NMR Analysis

The proton at C3 (H3 ) is the diagnostic "anchor" for this molecule.

  • Chemical Shift: In the 3-isomer, H3 is situated between an amide carbonyl and an amine nitrogen. This "push-pull" electronic environment typically shifts H3 to 3.2 – 3.6 ppm .

  • Multiplicity: H3 typically appears as a doublet of doublets (dd) due to coupling with the two protons at C4.

    • Note: If the amine is protonated (salt form), this shift moves further downfield.

2. 2D NMR (HMBC) – The "Smoking Gun"

Heteronuclear Multiple Bond Correlation (HMBC) is the only self-validating method to confirm the position of the amino group relative to the carbonyl.

  • Target (3-Isomer): The methine proton H3 will show a strong 2-bond correlation (

    
    )  to the lactam carbonyl carbon (C2 , ~170 ppm).
    
  • 4-Isomer: The methine proton H4 is too far (3 bonds) to show a strong correlation to C2, or will show a weak

    
    . The C3 protons (now a CH
    
    
    
    ) will show the strong correlation instead.
B. Mass Spectrometry (MS/MS)

While parent masses are identical, fragmentation energy (collision-induced dissociation) reveals subtle differences.

  • 3-Isomer: Prone to

    
    -cleavage  adjacent to the carbonyl, often losing the -CONH- fragment or generating specific immonium ions involving the benzyl group.
    
  • 4/5-Isomers: Fragmentation often involves ring opening at different sites, preserving the carbonyl-amine distance longer in the decay chain.

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    to prevent amine aggregation and ensure sharp peaks for the N-H proton (if visible).
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Acquisition:

    • Run standard

      
      H (16 scans).
      
    • Run

      
      H-
      
      
      
      C HMBC optimized for
      
      
      Hz.
Protocol 2: LC-MS Differentiation Method
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (pH ~2.7 helps separate amine isomers).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Rationale: The 3-amino isomer, being sterically crowded near the carbonyl, often elutes slightly earlier than the 4- or 5-isomers due to subtle differences in solvation and pKa.

Visualizing the Logic

Figure 1: Regioisomer Identification Decision Tree

This workflow illustrates the logical steps to rule out imposters.

IdentificationWorkflow Start Unknown Isomer Sample MassSpec LC-MS Analysis (m/z = 218.14) Start->MassSpec NMR_1H 1H NMR Analysis MassSpec->NMR_1H Mass Confirmed Check_H3 Identify Methine Proton (integral = 1H) NMR_1H->Check_H3 Decision_Shift Chemical Shift > 3.0 ppm? Check_H3->Decision_Shift HMBC_Test HMBC Experiment Decision_Shift->HMBC_Test Yes (likely alpha) Result_45 Suspect 4- or 5-isomer Decision_Shift->Result_45 No (< 3.0 ppm) Correlation Strong 2-bond Correlation to Carbonyl (C=O)? HMBC_Test->Correlation Result_3 CONFIRMED: 3-(methylamino) isomer Correlation->Result_3 Yes Result_Other Suspect N-alkylation error or Ring Isomer Correlation->Result_Other No (Correlation to CH2)

Caption: Logical workflow for excluding 4- and 5-regioisomers using NMR chemical shifts and HMBC correlations.

Figure 2: HMBC Connectivity Map

Visualizing the critical correlations that define the 3-isomer.

HMBC_Map cluster_legend Legend C2 C2 (Carbonyl) ~170 ppm C3 C3 (Alpha) ~55-60 ppm H3 H3 Proton ~3.4 ppm H3->C2 Strong 2J (Diagnostic) H3->C3 1J (HSQC) N1 N1 (Amide) Benzyl Benzyl CH2 ~4.5 ppm Benzyl->C2 3J (Confirm N-sub) key1 Solid Arrow = HMBC Correlation

Caption: Diagnostic HMBC correlations. The H3 -> C2 correlation is the definitive proof of the 3-amino regiochemistry.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for the target versus its most likely imposter, the 4-isomer.

Feature1-Benzyl-3-(methylamino)piperidin-2-one 1-Benzyl-4-(methylamino)piperidin-2-one
H-Methine Shift

3.2 – 3.6 ppm (deshielded by C=O)

2.6 – 2.9 ppm (shielded,

to C=O)
C=O Shift (

C)
~168 – 172 ppm~168 – 172 ppm
HMBC (Methine) Strong correlation to C=ONo/Weak correlation to C=O
COSY Pattern H3 couples to H4 (CH

) only
H4 couples to H3 (CH

) and H5 (CH

)
pKa (Amine) ~8.0 – 8.5 (Inductive effect of C=O)~9.0 – 9.5 (Less inductive withdrawal)

References

  • PubChem. 3-(methylamino)piperidin-2-one Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR shift prediction).
  • Wang, Y., et al. "Asymmetric synthesis of N-protected 3-methylpiperidin-2-one." Journal of Zhejiang University-SCIENCE A, 2016.[1] (Provides analogous NMR data for 3-substituted piperidinones).

Sources

validating purity of 1-Benzyl-3-(methylamino)piperidin-2-one for clinical research

Author: BenchChem Technical Support Team. Date: March 2026

Validating Purity of 1-Benzyl-3-(methylamino)piperidin-2-one for Clinical Research

Executive Summary: The Criticality of Stereochemical & Chemical Purity

In the development of piperidinone-based pharmacophores—specifically 1-Benzyl-3-(methylamino)piperidin-2-one —purity is not merely a percentage; it is a safety determinant.[1][2] This compound serves as a versatile chiral scaffold for Janus Kinase (JAK) inhibitors and peptide mimetics. Its structural complexity, featuring a basic secondary amine, a lactam core, and a chiral center at C3, presents unique analytical challenges.

This guide compares two distinct analytical validation strategies: Method A (Generic RP-HPLC) versus Method B (Orthogonal Chiral-Achiral Hybrid Platform) .[1][2] While Method A is often sufficient for early-stage synthesis, this guide demonstrates why Method B is the mandatory standard for clinical research , offering superior specificity against enantiomeric impurities and potentially genotoxic precursors.

Comparative Analysis: Generic vs. Clinical-Grade Validation

The following table contrasts the performance of a standard Reversed-Phase (RP) HPLC method against the recommended Clinical-Grade Hybrid approach.

FeatureMethod A: Generic RP-HPLC Method B: Hybrid (RP-HPLC + Chiral SFC) Scientific Verdict
Primary Mechanism Hydrophobic interaction (C18)Orthogonal: Hydrophobic + Steric/H-bondingMethod B eliminates "blind spots."[1][2]
Chiral Specificity Zero. Co-elutes enantiomers.High. Resolves (R)- and (S)- isomers (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

).
Method A cannot validate clinical efficacy dependent on stereochemistry.
Impurity Coverage Detects synth.[3] byproducts (Benzylamine).Detects synth.[4][5] byproducts + Stereoisomers.Method B provides the true purity profile.
LOD (Sensitivity) ~0.05% (UV 254 nm)~0.01% (UV + MS/MS)Method B is required for genotoxic impurity control.[2]
Throughput High (15 min run)Moderate (Two separate runs)Method B trades speed for necessary rigor.[2]

Key Insight: Relying solely on Method A risks "false purity" reporting. A sample appearing 99.5% pure by RP-HPLC may actually be a 50:50 racemic mixture, rendering it useless for stereospecific clinical targets.

Detailed Experimental Protocols

Protocol 1: Achiral Purity Assessment (Related Substances)

Objective: Quantify process-related impurities (e.g., benzylamine, unreacted starting materials) and degradation products (hydrolyzed amino acid).[2]

  • Instrument: UHPLC with PDA Detector (or QDa Mass Detector).

  • Column: C18 Charged Surface Hybrid (CSH),

    
    .
    
    • Rationale: The CSH particle technology provides superior peak shape for basic amines like the methylamino group without requiring ion-pairing agents.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water (Suppresses silanol activity).

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 12 minutes; Hold 2 min.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV 215 nm (Amide bond) and 254 nm (Benzyl ring).

  • System Suitability Criteria:

    • Tailing Factor (

      
      ) for Main Peak: 
      
      
      
      .
    • Resolution (

      
      ) between Main Peak and Benzylamine impurity: 
      
      
      
      .
Protocol 2: Enantiomeric Purity (Chiral Validation)

Objective: Determine Enantiomeric Excess (% ee). The C3-amino stereocenter is prone to racemization under basic conditions.

  • Instrument: SFC (Supercritical Fluid Chromatography) or Normal Phase HPLC.[6]

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Ig).[1]

  • Mobile Phase (SFC):

    
     / Methanol (85:15) + 0.1% Isopropylamine (IPA).
    
    • Rationale: The basic additive (IPA) ensures the methylamino group remains unprotonated, preventing non-specific binding to the stationary phase silica backbone.

  • Conditions: Backpressure 120 bar,

    
    .
    
  • Validation Requirement: Must demonstrate separation of the enantiomer (impurity) from the active isomer with

    
    .
    

Visualizing the Validation Logic

The following diagrams illustrate the impurity fate mapping and the decision logic for selecting the correct validation workflow.

Diagram 1: Impurity Fate Mapping

This diagram tracks how synthesis precursors become specific impurities that the analytical method must detect.

ImpurityFate Start Starting Material: N-Benzyl-3-piperidone Inter Intermediate: Imine Species Start->Inter Reductive Amination Imp1 Impurity A: Benzylamine (Degradant/Precursor) Start->Imp1 Residual Reagent Reagent: Methylamine Reagent->Inter Product Target API: 1-Benzyl-3-(methylamino) piperidin-2-one Inter->Product Reduction Imp2 Impurity B: Enantiomer (Stereochemical) Product->Imp2 Racemization (High pH) Imp3 Impurity C: Hydrolysis Product (Ring Open) Product->Imp3 Acid/Base Hydrolysis

Caption: Figure 1. Impurity Fate Map identifying critical process-related and degradation impurities requiring detection.

Diagram 2: Analytical Decision Tree

A logic flow for researchers to determine if a batch is "Clinical Ready."

DecisionTree Start Batch Synthesis Complete Step1 Run Achiral HPLC (Protocol 1) Start->Step1 Check1 Chemical Purity > 98.0%? Step1->Check1 Fail1 REJECT BATCH (Re-crystallize) Check1->Fail1 No Step2 Run Chiral SFC/HPLC (Protocol 2) Check1->Step2 Yes Check2 Enantiomeric Excess > 99.0%? Step2->Check2 Fail2 REJECT BATCH (Chiral Resolution Req.) Check2->Fail2 No Pass RELEASE FOR CLINICAL USE Check2->Pass Yes

Caption: Figure 2. Step-wise analytical decision matrix for batch release.

Scientific Rationale & Troubleshooting

Why Tailing Occurs (and how to fix it): The secondary amine at position 3 is basic (


).[2] On standard silica columns, this amine interacts with residual silanols, causing severe peak tailing.
  • Solution: Use "Charged Surface Hybrid" (CSH) or "Ethylene Bridged Hybrid" (BEH) columns which are resistant to high pH, allowing the use of ammonium hydroxide (pH 10) mobile phases.[2] High pH suppresses the ionization of the amine, improving peak shape and retention [1].

The Racemization Risk: The C3 proton is alpha to both an amine and a carbonyl (lactam). While less acidic than a ketone alpha-proton, it can still be deprotonated by strong bases, leading to racemization.

  • Validation Check: Forced degradation studies using 0.1 N NaOH must be performed to determine the rate of racemization. If the enantiomeric ratio shifts after 24 hours, the formulation must be pH-adjusted [2].

Linearity & Range: For clinical validation, the method must be linear not just for the API, but for the impurities.

  • Requirement: Demonstrate linearity (

    
    ) for Benzylamine from 0.05% to 0.5% of the target concentration. This ensures accurate quantification of toxic precursors [3].
    

References

  • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes. [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[2] ICH Guidelines.[7][8] [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. EMA Safety Guidelines. [Link]

  • Daicel Corporation. Chiral Separation Strategies for Amine-Containing Compounds.[2] Chiral Technologies Instruction Manual. [Link]

Sources

comparative synthesis costs of piperidin-2-one analogs

Author: BenchChem Technical Support Team. Date: March 2026

The piperidin-2-one (valerolactam) scaffold is a privileged pharmacophore embedded in numerous blockbuster therapeutics, ranging from the oral anticoagulant Apixaban (1[1]) to novel MDM2 inhibitors and thalidomide analogs. However, the economic viability of scaling these therapeutics relies heavily on the synthetic route chosen for the piperidin-2-one core.

As a Senior Application Scientist, I frequently evaluate the tension between raw material costs, stereochemical control, and downstream purification bottlenecks. This guide provides a rigorous, data-driven comparison of three primary synthetic strategies for piperidin-2-one analogs: direct N-arylation, multicomponent cascades, and asymmetric alkylation.

Mechanistic Pathways & Cost-Yield Dynamics

Direct N-Arylation (The Industrial Workhorse)

For non-chiral derivatives like 1-(4-nitrophenyl)piperidin-2-one—a critical intermediate in Apixaban synthesis—direct nucleophilic aromatic substitution (SNAr) is the industry standard. While transition-metal catalyzed Buchwald-Hartwig couplings offer broad substrate scope, they incur prohibitive palladium catalyst costs at scale. Alternatively, utilizing a strong, inexpensive base like sodium amide (NaNH₂) in dimethylformamide (DMF) allows for direct, cost-effective coupling with 1-fluoro-4-nitrobenzene (2[2]).

  • Causality Insight: NaNH₂ is selected over weaker bases (like K₂CO₃) because it irreversibly deprotonates the lactam nitrogen. This creates a highly nucleophilic "naked" anion that drives the SNAr reaction forward without equilibrium limitations, boosting yields from ~65% to >85% (3[3]). Strict anhydrous conditions are mandatory, as moisture quenches NaNH₂, generating NaOH which can hydrolyze the lactam ring.

Multicomponent Michael-Mannich Cascades (The Atom-Economic Route)

When synthesizing highly substituted, chiral piperidin-2-one libraries for drug discovery, step-count becomes the primary cost driver. A four-component cascade utilizing Michael acceptors, aldehydes, pyridinium ylides, and ammonium acetate constructs the piperidin-2-one ring with three stereocenters in a single step (4[4]).

  • Causality Insight: Ammonium acetate plays a dual role here—acting as a mild base to generate the ylide and serving as the primary nitrogen source for ring annulation. Because the reaction is run in methanol, the highly polar pyridinium salt products precipitate directly out of solution. This completely eliminates the massive solvent and silica costs associated with column chromatography, making it highly economical for library generation (5[5]).

Asymmetric Alkylation (The High-Precision Route)

For derivatives requiring precise stereocenters (e.g., 3-methylthalidomide analogs), late-stage asymmetric alkylation of the pre-formed piperidin-2-one ring is utilized. This requires cryogenic conditions (-78°C) and expensive organolithium bases like sec-butyllithium (s-BuLi) (6[6]).

  • Causality Insight: s-BuLi is required to selectively deprotonate the alpha-carbon without attacking the carbonyl group. While yields are excellent (~90%), the cryogenic energy costs and moisture sensitivity make this the most expensive route per mole, reserved strictly for high-value chiral APIs.

Visualizing the Synthetic Landscape

G Target Piperidin-2-one Analog Synthesis NArylation N-Arylation / Alkylation (SNAr / Coupling) Target->NArylation Multicomponent Multicomponent Cascade (Michael-Mannich) Target->Multicomponent Asymmetric Asymmetric Alkylation (Lithiation) Target->Asymmetric CostLow Low Cost / High Scalability (e.g., NaNH2, DMF) NArylation->CostLow CostMed Med Cost / High Atom Economy (e.g., NH4OAc, MeOH) Multicomponent->CostMed CostHigh High Cost / High Stereocontrol (e.g., s-BuLi, Cryogenic) Asymmetric->CostHigh Yield1 Yield: 70-85% Target: Apixaban API CostLow->Yield1 Yield2 Yield: 48-84% Target: Discovery Libraries CostMed->Yield2 Yield3 Yield: ~90% Target: Chiral Intermediates CostHigh->Yield3

Comparative synthesis pathways for piperidin-2-one analogs, balancing cost, yield, and scalability.

Quantitative Cost-Yield Comparison

Synthetic StrategyKey Reagents & SolventsReaction TimeTypical YieldRelative Cost ProfilePrimary Application
Direct N-Arylation NaNH₂, DMF, Aryl Fluoride6–10 h70–85%Low Industrial API Intermediates (e.g., Apixaban)
Multicomponent Cascade NH₄OAc, MeOH, Ylides2 h48–84%Very Low High-Throughput Screening Libraries
Asymmetric Alkylation s-BuLi, THF, Alkyl Halide12–16 h~90%High Chiral Therapeutics (e.g., Thalidomide analogs)

Self-Validating Experimental Protocols

Protocol A: Scalable Synthesis of 1-(4-Nitrophenyl)piperidin-2-one via N-Arylation

This protocol is optimized for cost-efficiency, avoiding transition metals entirely.

  • Preparation: Purge a dry reaction vessel with N₂. Charge with anhydrous DMF (10 volumes) and piperidin-2-one (1.0 eq).

  • Deprotonation: Cool the vessel to 0°C. Add NaNH₂ (1.2 eq) portion-wise to manage the exotherm.

    • Self-Validation Check: The addition of NaNH₂ will result in the immediate evolution of ammonia gas (bubbling). Cessation of bubbling visually confirms complete deprotonation and formation of the active nucleophile.

  • Coupling: Once bubbling ceases (approx. 30 min), add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise.

  • Heating: Elevate the temperature to 90°C and stir for 6–10 hours. Monitor via TLC (Hexane/EtOAc 3:1); the disappearance of the limiting reagent confirms completion.

  • Isolation: Cool the mixture to room temperature and quench by pouring into crushed ice/water.

    • Self-Validation Check: The crude product will immediately precipitate as a solid upon aqueous quenching. Filtration and a subsequent melting point check will validate successful conversion without requiring initial NMR analysis.

Protocol B: Diastereoselective Four-Component Cascade

This protocol is optimized for atom economy and purification efficiency.

  • Initiation: In a round-bottom flask, combine the Michael acceptor (1.0 eq), aromatic aldehyde (1.0 eq), and 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halogenide (1.0 eq) in methanol (0.5 M concentration).

  • Cascade Trigger: Add ammonium acetate (2.0 eq) in one portion.

  • Reflux: Heat the mixture to reflux for 2 hours.

    • Self-Validation Check: The solution will undergo a distinct color change as the pyridinium ylide forms and undergoes the Michael-Mannich sequence.

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature.

    • Self-Validation Check: Because the highly polar diastereomeric salt is insoluble in cold methanol, the pure product will spontaneously crystallize. If no crystals form, the methanol volume is too high and must be partially evaporated.

  • Isolation: Isolate the pure diastereomer via vacuum filtration, bypassing column chromatography entirely.

Strategic Recommendations for Scale-Up

When designing a synthesis route for piperidin-2-one analogs, the downstream purification costs often outweigh reagent costs. If the target molecule is non-chiral, Direct N-Arylation using NaNH₂ is the most economically sound choice for multi-kilogram scale-up due to cheap reagents and simple precipitation workups. Conversely, if your program requires rapid generation of highly functionalized, stereochemically complex analogs for structure-activity relationship (SAR) studies, the Multicomponent Cascade is vastly superior. It trades a slightly lower yield ceiling for massive savings in time and silica gel.

References

  • Highly diastereoselective synthesis of piperidine-2-one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate Source: ResearchGate URL
  • Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer Source: ResearchGate URL
  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres Source: HSE University URL
  • An alternative synthetic strategy to construct apixaban analogues Source: Arkivoc URL
  • Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957)
  • CN110615756A - 1-(4-nitrophenyl)

Sources

Safety Operating Guide

1-Benzyl-3-(methylamino)piperidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe integration and lifecycle management of complex nitrogenous building blocks. 1-Benzyl-3-(methylamino)piperidin-2-one (CAS: 1341793-00-7) is a highly versatile intermediate, but its secondary amine and piperidinone functionalities necessitate stringent operational controls.

Improper disposal of organic amines not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) mandates but also poses significant environmental toxicity risks. This guide provides field-proven, self-validating protocols for the handling, quenching, and disposal of this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Profiling & Hazard Causality

Before executing any workflow, we must understand the physicochemical properties that dictate our safety parameters. We do not implement safety steps blindly; every protocol is a direct response to the molecule's chemical nature.

Table 1: Chemical & Hazard Profile for 1-Benzyl-3-(methylamino)piperidin-2-one

PropertyValueOperational Implication (The "Why")
Chemical Name 1-Benzyl-3-(methylamino)piperidin-2-oneContains a secondary amine and tertiary amide.
CAS Number 1341793-00-7Unique identifier required for EHS waste logging.
Molecular Weight 218.29 g/mol Used for stoichiometric quenching calculations.
pKa (Predicted) ~8.60[1]Acts as a weak base; requires acid neutralization prior to disposal to prevent volatile free-base emissions[2].
Halogen Content NoneMust be routed to Non-Halogenated waste streams to prevent unnecessary incineration costs[3].

Causality Insight: In its free base form, this compound is lipophilic and potentially volatile, increasing the risk of inhalation exposure. By understanding its pKa[1], we mandate a neutralization step (conversion to a hydrophilic, non-volatile hydrochloride salt) prior to disposal[2]. Furthermore, because the parent molecule lacks halogens, it must be strictly segregated from halogenated waste streams to avoid complex chemical incompatibilities and exponential increases in downstream waste treatment costs[3][4].

Operational Handling & Experimental Workflow

To ensure a self-validating safety system, the handling of 1-Benzyl-3-(methylamino)piperidin-2-one must follow a strict, linear progression from receipt to neutralization.

Workflow Start Compound Receipt & Log (CAS: 1341793-00-7) PPE Don PPE (Nitrile Gloves, Goggles, Coat) Start->PPE FumeHood Transfer to Fume Hood (Ventilation Control) PPE->FumeHood Synthesis Experimental Workflow (Reaction / Assay) FumeHood->Synthesis Quench Quench / Neutralize (Dilute Acid) Synthesis->Quench Waste Waste Segregation (RCRA Compliant) Quench->Waste

Figure 1: Operational handling and experimental workflow for 1-Benzyl-3-(methylamino)piperidin-2-one.

Protocol: Post-Reaction Quenching and Waste Generation

This step-by-step methodology ensures the compound is stabilized before it ever enters a waste container.

  • Reaction Termination: Upon completion of your synthesis (e.g., acylation of the secondary amine), cool the reaction vessel to 0–5 °C using an ice bath. Causality: Cooling minimizes exothermic risks during the subsequent quenching phase.

  • Amine Neutralization: Slowly add a stoichiometric excess of 1M Hydrochloric Acid (HCl) dropwise while stirring. Causality: This converts any unreacted free base amine into its corresponding hydrochloride salt, significantly reducing its volatility and preventing toxic vapor release[2].

  • Phase Separation: If extracting with an organic solvent (e.g., Ethyl Acetate), transfer the mixture to a separatory funnel. Isolate the organic layer containing your product.

  • Aqueous Waste Collection: Collect the remaining aqueous layer (now containing neutralized amine salts) into a designated "Aqueous Hazardous Waste" container.

  • Validation Step: Before sealing the aqueous waste container, test the solution with pH indicator strips. A pH between 6.0 and 8.0 confirms successful neutralization. If the pH is >8.0, add additional dilute HCl until neutralized.

Waste Segregation & Disposal Protocols

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate EPA RCRA-compliant disposal[3].

WasteLogic Gen Generate Waste Stream State Determine Physical State Gen->State Solid Solid Waste (Contaminated PPE, Powders) State->Solid Liquid Liquid Waste (Solutions, Filtrates) State->Liquid Disp EHS Pickup & EPA Incineration Solid->Disp HalCheck Contains Halogens? (e.g., DCM) Liquid->HalCheck Hal Halogenated Organic Waste (Separate Container) HalCheck->Hal Yes NonHal Non-Halogenated Organic Waste (Primary Route) HalCheck->NonHal No Hal->Disp NonHal->Disp

Figure 2: Decision logic for segregating 1-Benzyl-3-(methylamino)piperidin-2-one waste streams.

Table 2: Waste Segregation Matrix

Waste TypeContainer SpecificationCompatible SolventsIncompatible Materials
Non-Halogenated Organic HDPE or Amber Glass, Vented CapAcetone, Ethanol, Hexanes, DMSO[3]Chloroform, DCM, Strong Oxidizers[4]
Halogenated Organic HDPE, clearly labeled "Halogenated"DCM, Chloroform (If used as reaction solvent)[4]Non-halogenated solvents[4]
Solid Hazardous Leak-proof, puncture-resistant binContaminated PPE, weighing paper, pure powder[3]Free liquids, unquenched reactive powders

Operational Rule: Never overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion[3]. Ensure all containers are labeled with the full chemical name—do not use abbreviations or structural formulas on hazardous waste tags.

Emergency Spill Response & Decontamination

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory distress from amine vapors.

Step-by-Step Spill Protocol:

  • Evacuate & Assess: Temporarily clear the immediate area to allow vapors to dissipate.

  • Don Advanced PPE: Put on a fresh pair of nitrile gloves, chemical splash goggles, and ensure room ventilation is maximized.

  • Containment: Surround the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.

  • In-Situ Neutralization (Critical): Carefully apply a weak solid acid (e.g., Citric Acid powder) or spray dilute HCl over the spill area. Causality: This instantly converts the volatile free base into a stable, non-volatile salt, eliminating the inhalation hazard during cleanup[2].

  • Collection: Scoop the neutralized, absorbed mixture into a heavy-duty plastic bag or designated solid hazardous waste container[3].

  • Surface Decontamination: Wash the spill surface thoroughly with soap and water, collecting the rinsate into the aqueous waste stream.

References[1] "1-benzyl-3-(methylamino)piperidin-2-one CAS ... - ChemicalBook", chemicalbook.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxaYojyocauY1aRCwihENrlnygl13t229BcJQPmuOhiN53LO2VrYW2xWjT6dChcsM0LTBjo8JEqhrHizRstAfldS45ZQF34yjrjgZynpp72PFNlhq1Er1-evCBqJd2NylwLcFxfJ8LrinnyfmDiNf4nQQtG8zFKmo7jYynGmB-[3] "Proper Disposal Procedures for (R,S)-BisPh-mebBox: A Guide for Laboratory Professionals - Benchchem", benchchem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkoj_Y3jT0sin23GmVKAEgX4c-FWOCq_8gXlQc25daKycssq-YjJ0Gu5paEQl_awrpJ0Xapy8QjH4pbhrTnW-_V7DP7nMcfE3A4bKSg5L8dphmqni07Y_jM4G8ayMfD2N7ZRqYoUi74Nnlek58gdnbyhVVqdQvGrBD22Mhz5ycK4ctTREgplfNxkenXCvUl28ok_HxySiMe2ykm0qbrOjTfkiWvX-ZlJwdiMakEVIkpW0=[4] "Hazardous Waste Guide | UTIA Safety Office", tennessee.edu,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKKwrfj0jthTDnKw8RVqKzcAWcNbdhg3lH5kYgdM_kAalshI9E3MZUuGZ38mJ0r_xZiBVv2aKs7hBharkefxJT1Os14sHDxxKEmQP8Lo3cHOZSC9KVaQlEpfLyKnTubAlR8YTBfXOaAC7g6DTmelO_3Fw=[2] "2-Methyl-4-(4-methylphenyl)pyrrolidine | 1339147-04-4 | Benchchem", benchchem.com,https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIwB-YN9Fr3nWr18lMzGBN0g_ZGMWkoTFU3dkO099WA_qvwiitd1U63PzlB90QSNbmzWz2uwDCaLlwa258XsebX6YKbPw3FgzD5ZerEI-jVTL3DetxPGRxURLRL4Hqn1Z3HCWxwg==

Sources

Personal protective equipment for handling 1-Benzyl-3-(methylamino)piperidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an operational manual for the safe handling of 1-Benzyl-3-(methylamino)piperidin-2-one .

Executive Safety Assessment: This compound is a structural intermediate often associated with the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib). Consequently, it must be treated not merely as a standard organic reagent, but as a Potent Compound (Occupational Exposure Band 3/4) until specific toxicological data proves otherwise.

Key Hazards:

  • Bioactivity: Potential reproductive toxicity and specific organ toxicity (JAK inhibition pathways).

  • Chemical: Secondary amines and piperidinones are known skin/eye irritants and potential sensitizers.

  • Physical: Likely exists as a fine powder or viscous oil; dust generation is the primary exposure vector.

Part 1: Risk Assessment & Engineering Controls[1]

Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

ParameterStandardRationale
Containment Class II Biological Safety Cabinet (BSC) or Vented Balance Enclosure (VBE) Fume hoods may be insufficient for powders with OELs < 10 µg/m³ due to turbulence.
Airflow Face velocity: 0.3 – 0.5 m/s Prevents powder disturbance while ensuring capture.
Filtration HEPA (H14) Essential to capture fine particulate matter (0.3 µm).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for solid handling (weighing/transfer) , the highest risk operation.

Protection ZoneRequired EquipmentTechnical Specification & Logic
Respiratory PAPR (Powered Air Purifying Respirator) ORN95/P3 (Only if handling <100mg inside VBE)Why: Surgical masks offer zero protection against pharmacological dusts. A PAPR provides a positive pressure seal, mitigating face-seal leakage risks.
Dermal (Hands) Double Gloving Protocol Inner: Nitrile (4 mil, extended cuff) Outer: Nitrile or Neoprene (5-8 mil)Why: Benzyl-substituted amines are lipophilic. Double gloving creates a "sacrificial layer." If the outer glove is contaminated, it can be stripped without exposing skin.
Dermal (Body) Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs.Why: Cotton lab coats absorb chemicals and retain them against the skin. Non-woven polyethylene (Tyvek) repels dust and liquids.
Ocular Chemical Splash Goggles (Indirect Vent)Why: Safety glasses have gaps. Goggles seal the orbital area against airborne dust migration.

Part 3: Operational Protocol (Gowning & De-Gowning)

The sequence of application is critical to prevent cross-contamination.

Phase A: Gowning (Donning)
  • Inspection: Check Tyvek sleeves for tears. Ensure glove cuffs are intact.

  • Shoe Covers: Apply disposable shoe covers to prevent tracking powder outside the lab.

  • Inner Gloves: Don extended-cuff nitrile gloves. Tuck the Tyvek sleeve under this glove.

  • Outer Gloves: Don the second pair. Pull the cuff over the Tyvek sleeve.

    • Verification: Tape the junction between the outer glove and sleeve if handling >10g.

  • Eye/Face: Don goggles, then respirator. Perform a seal check.

Phase B: De-Gowning (Doffing) - The "Dirty to Clean" Flow

Goal: Never touch clean skin with the outside of your PPE.

  • Outer Glove Removal: Use the "beak method" (pinch outside of cuff, pull off inside-out). Dispose immediately into hazardous waste.

  • Gown Removal: Unzip. Peel gown away from neck and shoulders, rolling the outside surface inward.

  • Respirator/Goggles: Remove by handling the straps only. Wipe down reusable surfaces with 70% Isopropanol or 10% Bleach solution.

  • Inner Glove Removal: Peel off inside-out.

  • Wash: Immediately wash hands and forearms with soap and cool water (warm water opens pores, increasing absorption risk).

Part 4: Visualization (Hierarchy of Controls)

The following diagram illustrates the decision logic for handling this specific intermediate.

SafetyProtocol Start Start: Handling 1-Benzyl-3-(methylamino)piperidin-2-one FormCheck Is the substance Solid/Powder? Start->FormCheck HighRisk High Risk: Dust Inhalation FormCheck->HighRisk Yes ModRisk Moderate Risk: Splash/Absorption FormCheck->ModRisk No (Oil/Soln) Containment Primary: Vented Balance Enclosure (VBE) Face Velocity: 0.3-0.5 m/s HighRisk->Containment PPE_Solid PPE: Double Nitrile Gloves + Tyvek + PAPR/N95 Containment->PPE_Solid Disposal Disposal: Incineration (High Temp) PPE_Solid->Disposal FumeHood Primary: Chemical Fume Hood ModRisk->FumeHood PPE_Liquid PPE: Double Nitrile Gloves + Splash Goggles FumeHood->PPE_Liquid PPE_Liquid->Disposal Wash Decontamination: Soap/Water Wash Disposal->Wash

Figure 1: Decision logic for engineering controls and PPE based on the physical state of the intermediate.

Part 5: Disposal & Decontamination[2]

Chemical Deactivation: While specific deactivation data for this intermediate is rare, piperidinone derivatives can often be degraded via oxidation.

  • Surface Cleaning: Wipe contaminated surfaces with a 10% Sodium Hypochlorite (Bleach) solution, followed by water, then 70% Isopropanol. The bleach aids in oxidizing the amine functionality.

Waste Streams:

  • Solid Waste: All gloves, Tyvek, and weighing boats must be double-bagged in hazardous waste bags labeled "Toxic Organic Solid."

  • Liquid Waste: Mother liquors and wash solvents must be segregated into "Basic Organic Waste" (due to the amine).

  • Destruction: Incineration is the only validated method for complete destruction of potential pharmaceutical intermediates.

References

  • Pfizer Inc. (2018).[1] Safety Data Sheet: Tofacitinib Citrate. (Establishes OEL of 15 µg/m³ for the related API, justifying high-potency handling for intermediates).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. (Standard for handling Novel Chemical Entities).[2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132).

  • PubChem. (n.d.). Compound Summary: 1-Benzyl-3-piperidinone hydrochloride (Structural analog data for toxicity estimation).

Sources

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